4-(Dimethylamino)-2-nitrobenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156546. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(dimethylamino)-2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-10(2)8-4-3-7(6-12)9(5-8)11(13)14/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLFXZQEAWYQLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303079 | |
| Record name | 4-Dimethylamino-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56670-20-3 | |
| Record name | 56670-20-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156546 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Dimethylamino-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Dimethylamino-2-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(Dimethylamino)-2-nitrobenzaldehyde
This guide provides an in-depth exploration of 4-(Dimethylamino)-2-nitrobenzaldehyde, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document details a field-proven synthetic pathway, explains the rationale behind the chosen methodology, and outlines a comprehensive characterization protocol to ensure the compound's identity, purity, and structural integrity.
Introduction: The Significance of this compound
This compound (DMNA) is an aromatic compound featuring three distinct functional groups: a dimethylamino group, a nitro group, and an aldehyde. This unique substitution pattern makes it a valuable and versatile building block in organic synthesis. The electron-donating dimethylamino group and the electron-withdrawing nitro group create a polarized aromatic system, influencing its reactivity and making it a precursor for various more complex molecules, including dyes, pharmaceutical intermediates, and materials for chemical sensing.[1] Its utility is particularly noted in the synthesis of substituted benzaldehydes, where it serves as a foundational scaffold for further chemical modification.[1]
Key Compound Identifiers:
-
Chemical Name: this compound
-
CAS Number: 56670-20-3[2]
-
Molecular Formula: C₉H₁₀N₂O₃[3]
-
Molecular Weight: 194.19 g/mol [1]
Below is a diagram illustrating the molecular structure of the target compound.
Caption: General workflow for the Vilsmeier-Haack synthesis of DMNA.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established Vilsmeier-Haack procedures. [4] Materials and Reagents:
-
N,N-dimethyl-3-nitroaniline (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (1.2 equiv)
-
N,N-Dimethylformamide (DMF) (used as solvent and reagent)
-
Sodium Acetate (NaOAc)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N,N-dimethyl-3-nitroaniline (1.0 equiv) in DMF under a nitrogen atmosphere.
-
Vilsmeier Reagent Formation: Cool the solution to 0 °C using an ice bath. Add POCl₃ (1.2 equiv) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Slowly and carefully add a cold aqueous solution of sodium acetate to quench the reaction and initiate hydrolysis of the intermediate. Stir for 30 minutes at 0 °C.
-
Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Comprehensive Characterization: A Self-Validating System
Rigorous characterization is essential to confirm the synthesis of the correct molecule and to assess its purity. A combination of physical and spectroscopic methods provides a self-validating system, where data from each technique corroborates the others.
Summary of Key Characterization Data
| Parameter | Technique | Expected Result |
| Physical Appearance | Visual Inspection | Yellow to orange crystalline solid |
| Melting Point | Melting Point Apparatus | 117 °C (with decomposition) [1][3] |
| ¹H NMR | NMR Spectroscopy | See predicted chemical shifts in Table 2 |
| ¹³C NMR | NMR Spectroscopy | See predicted chemical shifts in Table 3 |
| Infrared Spectrum | FTIR Spectroscopy | Characteristic peaks for C=O, N-O, C-N, and Ar-H |
| Mass Spectrum | ESI-MS | [M+H]⁺ at m/z 195.076 [5] |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous information about the carbon-hydrogen framework of the molecule. The following are predicted chemical shifts based on known values for similar functional groups and substitution patterns. [6] Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~10.2 | Singlet (s) | 1H | Aldehyde proton (-CHO) |
| ~7.8 | Doublet (d) | 1H | Aromatic proton (H-6) |
| ~7.2 | Singlet (s) | 1H | Aromatic proton (H-3) |
| ~6.9 | Doublet (d) | 1H | Aromatic proton (H-5) |
| ~3.1 | Singlet (s) | 6H | Dimethylamino protons (-N(CH₃)₂) |
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~189.0 | Aldehyde carbon (C=O) |
| ~155.0 | Aromatic carbon (C-4, attached to N) |
| ~149.0 | Aromatic carbon (C-2, attached to NO₂) |
| ~135.0 | Aromatic carbon (C-6) |
| ~125.0 | Aromatic carbon (C-1) |
| ~115.0 | Aromatic carbon (C-3) |
| ~110.0 | Aromatic carbon (C-5) |
| ~40.0 | Dimethylamino carbons (-N(CH₃)₂) |
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is characterized by strong, distinct absorption bands. [7]
-
~1700 cm⁻¹: A strong, sharp peak corresponding to the C=O stretching of the aldehyde group.
-
~1520 cm⁻¹ & ~1340 cm⁻¹: Two strong peaks representing the asymmetric and symmetric N-O stretching vibrations of the nitro group, respectively.
-
~1600-1450 cm⁻¹: Peaks associated with aromatic C=C stretching.
-
~1300 cm⁻¹: C-N stretching of the dimethylamino group.
-
~3000-2800 cm⁻¹: C-H stretching from the methyl and aromatic groups.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI) in positive mode, the most prominent ion expected is the protonated molecule.
-
Expected [M+H]⁺: 195.07642 [5]* Exact Mass: 194.06914 g/mol [7] Further fragmentation in the mass spectrometer could lead to characteristic losses, such as the loss of a hydrogen radical (M-1) or the formyl radical (M-29), providing additional structural confirmation. [8]
Standard Protocol: Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified, dry this compound.
-
Solvent Selection: Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Dissolution: Gently agitate the vial to fully dissolve the sample. If necessary, briefly use a vortex mixer.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer for data acquisition.
Safety and Handling
As with any chemical synthesis, proper safety precautions are mandatory. This compound should be handled in a well-ventilated fume hood.
-
GHS Pictogram: GHS07 (Exclamation mark) [1][9]* Signal Word: Warning [1][9]* Hazard Statements:
-
H315: Causes skin irritation. [1][9] * H319: Causes serious eye irritation. [1][9] * H335: May cause respiratory irritation. [1][9]* Personal Protective Equipment (PPE): Standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile), is required. A dust mask is recommended when handling the solid powder. [1]
-
Conclusion
This guide has outlined a robust and reliable methodology for the synthesis of this compound via the Vilsmeier-Haack reaction. The rationale for this synthetic choice is grounded in the fundamental principles of electrophilic aromatic substitution and substituent effects. The comprehensive characterization workflow, employing a suite of orthogonal analytical techniques, ensures a self-validating system for confirming the product's identity and purity. By adhering to the detailed protocols and safety guidelines presented, researchers can confidently synthesize and validate this important chemical intermediate for its diverse applications in scientific research and development.
References
-
Stenutz, R. (n.d.). 4-dimethylamino-2-nitrobenzaldehyde. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Dimethylamino-2-nitrobenzaldehyde. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-dimethylamino-2-nitrobenzaldehyde (C9H10N2O3). Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0246303). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Carl ROTH. (n.d.). 4-(Dimethylamino)-benzaldehyde, 100 g. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
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- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
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A Comprehensive Technical Guide to 4-(Dimethylamino)-2-nitrobenzaldehyde for Advanced Research Applications
Foreword: Understanding the Molecule
In the landscape of synthetic chemistry and drug discovery, certain molecules stand out not for their complexity, but for the versatile reactivity embedded within their structure. 4-(Dimethylamino)-2-nitrobenzaldehyde is one such compound. Its architecture, featuring a benzaldehyde core functionalized with a potent electron-donating dimethylamino group and a powerful electron-withdrawing nitro group, creates a unique electronic environment. This "push-pull" system is the cornerstone of its utility, rendering the molecule a valuable synthon for the elaboration of complex heterocyclic systems and a precursor for novel materials. This guide provides an in-depth exploration of its physicochemical properties, a robust protocol for its synthesis, and insights into its chemical behavior, tailored for researchers and professionals in the chemical sciences.
Section 1: Core Physicochemical Characteristics
A thorough understanding of a compound's physical properties is fundamental to its application, from reaction setup to purification and storage. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀N₂O₃ | [1][2] |
| Molecular Weight | 194.19 g/mol | [1][2] |
| CAS Number | 56670-20-3 | [2] |
| Appearance | Slightly yellowish crystalline powder | [3] |
| Melting Point | 117 °C (decomposes) | [4] |
| Boiling Point | 365.5 °C at 760 mmHg | [4] |
| Density | 1.286 g/cm³ | [4] |
| Solubility | Insoluble in water. Soluble in common organic solvents such as methanol, ethanol, acetone, and DMSO. | Inferred |
Note on Solubility: The insolubility in water is expected due to the predominantly nonpolar aromatic ring. Solubility in organic solvents is facilitated by the molecule's overall organic character and its ability to engage in dipole-dipole interactions.
Section 2: Synthesis Pathway and Experimental Protocol
The most common and logical route to this compound is through the electrophilic aromatic substitution (nitration) of its precursor, 4-(dimethylamino)benzaldehyde. The dimethylamino group is a strong activating group and an ortho-, para-director. Since the para position is blocked, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the ortho position.
Synthetic Workflow Diagram
The following diagram outlines the key steps in the synthesis.
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Synthesis Protocol
This protocol is a self-validating system; successful execution relies on strict adherence to temperature control to ensure regioselectivity and minimize side-product formation.
Materials:
-
4-(Dimethylamino)benzaldehyde (starting material)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice and Ice-Salt Bath
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (three-neck flask, dropping funnel, magnetic stirrer, Buchner funnel)
Procedure:
-
Reactor Setup: In a 250 mL three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 10.0 g of 4-(dimethylamino)benzaldehyde in 50 mL of concentrated sulfuric acid.
-
Temperature Control (Critical Step): Cool the flask in an ice-salt bath to bring the internal temperature to 0 °C. Maintain this temperature range (0-5 °C) throughout the addition of the nitrating mixture.
-
Expert Insight: This low temperature is crucial. The nitration of an activated ring is a highly exothermic and rapid reaction. Exceeding 5 °C significantly increases the risk of dinitration and oxidative degradation of the starting material, leading to a complex mixture of byproducts and a lower yield of the desired product.
-
-
Preparation of Nitrating Mixture: In a separate beaker, cautiously add 5.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, while cooling in an ice bath. This mixture generates the nitronium ion (NO₂⁺) electrophile.
-
Electrophilic Addition: Slowly add the prepared nitrating mixture dropwise to the stirred solution of 4-(dimethylamino)benzaldehyde over a period of 30-45 minutes. Monitor the temperature closely to ensure it does not rise above 5 °C.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours to ensure the reaction proceeds to completion.
-
Product Precipitation (Quenching): Carefully and slowly pour the reaction mixture over a beaker containing approximately 200 g of crushed ice with constant stirring. The desired product will precipitate as a solid.
-
Trustworthiness Check: This quenching step serves two purposes: it stops the reaction immediately and precipitates the organic product, which is insoluble in the now-diluted acidic aqueous solution.
-
-
Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with copious amounts of cold water until the washings are neutral to litmus paper. This removes residual acids.
-
Purification: Purify the crude product by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.
Section 3: Chemical Reactivity and Synthetic Utility
The utility of this compound stems from the distinct reactivity of its three functional groups, which can be addressed selectively.
-
Aldehyde Group: This is a primary site for transformations. It can undergo:
-
Condensation Reactions: Such as Knoevenagel or Henry reactions, to extend the carbon chain and form α,β-unsaturated systems.[5]
-
Reductive Amination: To form secondary or tertiary amines.
-
Oxidation: To the corresponding carboxylic acid.
-
Reduction: To a benzyl alcohol.
-
-
Nitro Group: The powerful electron-withdrawing nitro group can be readily reduced to an amine (e.g., using SnCl₂/HCl or catalytic hydrogenation). This transformation is a gateway to the synthesis of various nitrogen-containing heterocycles, such as benzimidazoles or quinoxalines, by subsequent condensation with the ortho-disposed aldehyde (or its derivative).
-
Dimethylamino Group: This group activates the aromatic ring, influencing its reactivity in further substitution reactions and modulating the electronic properties of the molecule and its derivatives.
Functional Group Interplay
The electronic push-pull relationship between the dimethylamino and nitro groups is key to the molecule's properties, including its color and reactivity.
Caption: Electronic and reactive interplay of functional groups.
Section 4: Spectroscopic Characterization Profile
Structural confirmation is typically achieved through a combination of spectroscopic methods. The expected data are as follows:
-
Infrared (IR) Spectroscopy:
-
~1700 cm⁻¹: Strong, sharp peak corresponding to the C=O stretch of the aromatic aldehyde.
-
~1520 cm⁻¹ and ~1340 cm⁻¹: Two strong peaks for the asymmetric and symmetric N-O stretching of the nitro group, respectively.
-
~2820 cm⁻¹ and ~2720 cm⁻¹: Two weak bands (Fermi doublets) characteristic of the C-H stretch of the aldehyde.
-
~1600-1450 cm⁻¹: Peaks associated with the C=C stretching of the aromatic ring.
-
-
¹H NMR Spectroscopy:
-
~10.0 ppm: A singlet corresponding to the aldehyde proton (-CHO).
-
~7.0-8.0 ppm: A set of signals in the aromatic region. The introduction of the nitro group ortho to the aldehyde will significantly alter the pattern compared to the starting material, 4-(dimethylamino)benzaldehyde. One would expect three distinct aromatic proton signals.
-
~3.1 ppm: A singlet integrating to 6 protons, corresponding to the two methyl groups of the dimethylamino moiety.
-
-
¹³C NMR Spectroscopy:
-
~190 ppm: Signal for the carbonyl carbon of the aldehyde.
-
~120-155 ppm: A series of signals for the aromatic carbons. The carbons attached to the nitro and dimethylamino groups will be significantly shifted.
-
~40 ppm: Signal for the methyl carbons of the dimethylamino group.
-
Section 5: Safety and Handling Protocols
As a responsible scientist, proper handling of all chemicals is paramount.
-
Hazard Identification: this compound is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety glasses or goggles.
-
A laboratory coat.
-
-
Handling: Avoid creating and inhaling dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
By understanding these properties and protocols, researchers can safely and effectively utilize this compound to its full potential in their synthetic and developmental endeavors.
References
-
Wikipedia. 4-Nitrobenzaldehyde. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
PubChem. 4-(Dimethylamino)-3-nitrobenzaldehyde. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0246303). [Link]
-
Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. [Link]
- Google Patents. Preparation method of paradimethylaminobenzaldehyde.
-
ResearchGate. 4-(Dimethylamino)benzaldehyde. [Link]
-
NIST WebBook. Benzaldehyde, 4-(dimethylamino)-. [Link]
-
SpectraBase. 2-Nitrobenzaldehyde. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]
-
The Vespiary. Synthesis of 4-(N,N-Dimethylamino)-beta-nitrostyrene. [Link]
-
PubChem. 4-Nitrobenzaldehyde. [Link]
-
NIST WebBook. 4-Dimethylamino-o-tolualdehyde. [Link]
-
PubChem. 4-(Dimethylamino)Benzaldehyde. [Link]
-
ResearchGate. NMR and IR data of 4-dimethylamino-nitrobenzene 2d, 4-substituted benzenediazonium salts. [Link]
-
PubChem. 4-(Dimethylamino)-2-hydroxybenzaldehyde. [Link]
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- 3. 4-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]
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- 5. Sciencemadness Discussion Board - Synthesis of 4-(N,N-Dimethylamino)-beta-nitrostyrene - Powered by XMB 1.9.11 [sciencemadness.org]
"4-(Dimethylamino)-2-nitrobenzaldehyde CAS number 56670-20-3"
An In-depth Technical Guide to 4-(Dimethylamino)-2-nitrobenzaldehyde (CAS: 56670-20-3)
Authored by: A Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on the strategic application of this compound. We will move beyond basic data to explore the causality behind its reactivity, its utility in synthesis, and provide field-proven insights into its potential applications.
Core Compound Analysis: A Molecule of Strategic Dichotomy
This compound is a fascinating aromatic scaffold characterized by a unique electronic push-pull system. The benzene ring is substituted with three key functional groups:
-
An aldehyde (-CHO) at position C1: An electron-withdrawing group, acting as a versatile handle for nucleophilic addition and condensation reactions.
-
A nitro group (-NO2) at position C2: A strong electron-withdrawing group that deactivates the ring towards electrophilic substitution and serves as a precursor to a reactive amine functionality.
-
A dimethylamino group (-N(CH3)2) at position C4: A potent electron-donating group that activates the ring, directing electrophilic substitutions to the ortho and para positions relative to itself (C3 and C5).
This electronic dichotomy—the powerful donating effect of the dimethylamino group opposing the withdrawing effects of the nitro and aldehyde groups—governs the molecule's reactivity, spectroscopic properties, and its utility as a building block in complex molecular architectures.
1.1. Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. Understanding these is the first step in designing reliable experimental protocols.
| Property | Value | Source(s) |
| CAS Number | 56670-20-3 | [1][2] |
| Molecular Formula | C₉H₁₀N₂O₃ | [2][3] |
| Molecular Weight | 194.19 g/mol | [4] |
| Melting Point | 117 °C (decomposes) | [1][3] |
| Density | 1.286 g/cm³ | [3] |
| Boiling Point | 365.5 °C at 760 mmHg | [3] |
| SMILES | CN(C)c1ccc(C=O)c(c1)=O | [1] |
| InChI Key | DHLFXZQEAWYQLC-UHFFFAOYSA-N | [1][3] |
1.2. Structural Representation
Caption: Chemical Structure of this compound.
Spectroscopic Characterization: A Self-Validating System
Accurate characterization is the bedrock of trustworthy research. The following tables outline the expected spectroscopic signatures for verifying the identity and purity of this compound.
2.1. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group | Rationale for Assignment |
| ~2820 & ~2720 | Aldehyde C-H Stretch | The presence of two distinct bands (Fermi resonance) is a hallmark of the aldehyde functional group.[5] |
| ~1705 | Aldehyde C=O Stretch | The carbonyl stretch appears at a slightly lower frequency than a typical aliphatic aldehyde due to conjugation with the aromatic ring.[5] |
| ~1580-1600 | Aromatic C=C Stretch | Characteristic stretching vibrations of the benzene ring. |
| ~1540 | Asymmetric N-O Stretch | A strong absorption band characteristic of the nitro group.[5] |
| ~1350 | Symmetric N-O Stretch | The second key absorption for the nitro functional group.[5] |
| ~1300 | C-N Stretch | Corresponds to the stretching of the aryl-N bond of the dimethylamino group. |
2.2. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |
| ~9.8 - 10.1 | Singlet (s) | 1H | Aldehyde (-CHO) | The aldehydic proton is highly deshielded and appears far downfield.[6] |
| ~7.5 - 8.0 | Multiplet | 3H | Aromatic Protons | The precise splitting pattern (likely complex due to the substitution) in this region confirms the aromatic core. Protons ortho to the nitro and aldehyde groups will be the most downfield. |
| ~3.1 | Singlet (s) | 6H | Dimethylamino (-N(CH₃)₂) | The six equivalent protons of the two methyl groups appear as a sharp singlet. |
Synthesis and Reactivity Insights
While numerous vendors supply this compound, understanding its synthesis provides insight into potential impurities and reactivity. A plausible and common industrial approach involves the Vilsmeier-Haack reaction.
3.1. Proposed Synthetic Workflow: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a robust method for formylating activated aromatic rings, such as N,N-dimethylaniline derivatives.
Caption: Vilsmeier-Haack synthesis pathway for the target compound.
Causality Behind the Pathway:
-
Reagent Formation: DMF and POCl₃ react to form the electrophilic Vilsmeier reagent, which is the active formylating agent.
-
Electrophilic Attack: The starting material, 3-Nitro-N,N-dimethylaniline, is chosen because the powerful activating effect of the dimethylamino group directs the incoming electrophile (the Vilsmeier reagent) to its para position, which is C4. The existing nitro group at C3 further ensures this regioselectivity.
-
Hydrolysis: The resulting intermediate is hydrolyzed during aqueous workup to yield the final aldehyde product.
Key Applications & Experimental Protocols
The true value of this compound lies in its application as a versatile intermediate.
4.1. Application 1: Synthesis of Heterocyclic Scaffolds (e.g., Quinolines)
The ortho-nitrobenzaldehyde moiety is a classic precursor for synthesizing quinoline rings via the Friedländer annulation. This is a cornerstone reaction in medicinal chemistry.
Protocol: Friedländer Synthesis of a Nitro-substituted Quinoline This protocol describes a self-validating system where the reaction progress can be monitored by TLC, and the product identity confirmed by standard spectroscopic methods.
-
Reagents & Setup:
-
This compound (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Potassium Hydroxide (KOH) (2.0 eq)
-
Ethanol (as solvent)
-
Round-bottom flask with a reflux condenser and magnetic stirrer.
-
-
Procedure:
-
Dissolve this compound and cyclohexanone in ethanol in the round-bottom flask.
-
Add powdered KOH to the solution. Causality: KOH acts as a base to deprotonate the α-carbon of cyclohexanone, generating the required nucleophilic enolate.
-
Heat the mixture to reflux (approx. 80°C) and stir for 4-6 hours. Monitor the reaction progress by TLC, observing the consumption of the starting aldehyde.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
A precipitate of the crude quinoline product will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified quinoline derivative.
-
-
Validation:
-
Confirm the structure of the product using ¹H NMR (disappearance of the aldehyde proton peak, appearance of new aromatic and aliphatic signals for the quinoline core) and Mass Spectrometry (confirmation of the expected molecular weight).
-
Caption: Experimental workflow for Friedländer quinoline synthesis.
4.2. Application 2: Precursor for Probing Aldehyde Dehydrogenase (ALDH) Activity
Field-Proven Insight: The structurally related compound 4-(diethylamino)benzaldehyde (DEAB) is a known inhibitor of aldehyde dehydrogenase (ALDH) enzymes.[7] ALDH is a critical enzyme family, and its high expression is a hallmark of cancer stem cells, contributing to therapy resistance.[7]
Given its structural similarity, this compound presents itself as a valuable tool for probing the active site of ALDH isoforms or as a scaffold for developing novel ALDH inhibitors. The nitro group offers a unique electronic and steric feature compared to DEAB, which could lead to differential isoform selectivity.
Conceptual Workflow for ALDH Inhibition Screening:
-
Target Selection: Choose a relevant ALDH isoform (e.g., ALDH1A1, ALDH1A3).
-
Assay Principle: Use a fluorogenic ALDH substrate (e.g., Aldefluor™). The enzyme converts the non-fluorescent substrate to a fluorescent product. An inhibitor will reduce the rate of fluorescence generation.
-
Protocol:
-
Prepare a solution of the purified ALDH enzyme in an appropriate buffer.
-
Prepare serial dilutions of this compound (test compound) and DEAB (positive control).
-
In a 96-well plate, incubate the enzyme with varying concentrations of the test compound or control.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity over time using a plate reader.
-
-
Data Analysis:
-
Plot the reaction rate against the inhibitor concentration.
-
Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). A lower IC₅₀ indicates a more potent inhibitor.
-
Sources
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An In-depth Technical Guide to the Molecular Structure and Properties of 4-(Dimethylamino)-2-nitrobenzaldehyde
This guide provides a comprehensive technical overview of 4-(Dimethylamino)-2-nitrobenzaldehyde, a key aromatic compound with significant potential in synthetic chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular structure, spectroscopic signature, synthesis, and reactivity.
Introduction and Significance
This compound, with the chemical formula C₉H₁₀N₂O₃, is a substituted aromatic aldehyde.[1][2] Its molecular structure is characterized by a benzaldehyde core functionalized with a dimethylamino group at the 4-position and a nitro group at the 2-position. This unique arrangement of electron-donating (dimethylamino) and electron-withdrawing (nitro and aldehyde) groups imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules.[3] The inherent electronic properties of this compound also suggest its potential application in the development of novel dyes, pigments, and functional materials.[4]
Molecular Structure and Physicochemical Properties
The molecular structure of this compound dictates its chemical behavior and physical properties. The interplay between the electron-donating dimethylamino group and the electron-withdrawing nitro and aldehyde groups creates a polarized aromatic system.
Key Physicochemical Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀N₂O₃ | [1][5] |
| Molecular Weight | 194.19 g/mol | [2][5] |
| CAS Number | 56670-20-3 | [2][5] |
| Melting Point | 117 °C (decomposes) | [6] |
| Appearance | Not specified in detail, likely a crystalline solid |
Spectroscopic Characterization
A thorough understanding of the spectroscopic properties of this compound is essential for its identification and characterization in a laboratory setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features:
-
Aldehyde Proton: A singlet is expected to appear significantly downfield, likely in the range of δ 9.8-10.5 ppm, due to the deshielding effect of the carbonyl group.
-
Aromatic Protons: The three protons on the aromatic ring will exhibit a complex splitting pattern. The proton ortho to the aldehyde and meta to the nitro group is expected to be the most downfield of the aromatic signals. The protons on the dimethylamino-substituted side of the ring will be more shielded.
-
Dimethylamino Protons: A singlet integrating to six protons is anticipated, likely in the range of δ 3.0-3.3 ppm.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon: The aldehyde carbonyl carbon will be the most downfield signal, expected around δ 190-195 ppm.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. The carbon bearing the nitro group will be significantly deshielded.
-
Dimethylamino Carbons: The two methyl carbons of the dimethylamino group will appear as a single resonance in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in this compound. The SpectraBase database indicates the availability of FTIR and Raman spectra for this compound.[1]
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~1700 | C=O Stretch | Aldehyde |
| ~1520 and ~1340 | Asymmetric and Symmetric NO₂ Stretch | Nitro Group |
| ~2850-3000 | C-H Stretch | Aliphatic (Methyl) |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring |
| ~1200-1300 | C-N Stretch | Aryl Amine |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Predicted mass spectrometry data from PubChem suggests the following for this compound:[8]
-
Molecular Ion [M]⁺: m/z ≈ 194.07
-
[M+H]⁺: m/z ≈ 195.08
Synthesis of this compound
While a specific, detailed, and citable experimental protocol for the synthesis of this compound was not found in the extensively reviewed literature, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles. The most likely method involves the nucleophilic aromatic substitution of a suitable precursor, such as 4-chloro-2-nitrobenzaldehyde or 4-fluoro-2-nitrobenzaldehyde, with dimethylamine.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical):
Disclaimer: The following protocol is a well-reasoned hypothesis based on analogous reactions and should be optimized and validated under appropriate laboratory safety protocols.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-2-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add an excess of a 40% aqueous solution of dimethylamine (e.g., 3.0-5.0 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. The product is expected to precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
Reactivity and Potential Applications
The unique electronic structure of this compound makes it a versatile reagent in organic synthesis.
-
Condensation Reactions: The aldehyde group can readily undergo condensation reactions with primary amines to form Schiff bases, which are valuable ligands in coordination chemistry and can serve as intermediates for the synthesis of various heterocyclic compounds.[9]
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, opening up pathways for the synthesis of various ortho-substituted aromatic diamines, which are precursors to benzodiazepines and other pharmacologically active compounds.
-
Oxidation of the Aldehyde: The aldehyde can be oxidized to a carboxylic acid, providing a route to substituted benzoic acid derivatives.
-
Fluorescent Probes: The push-pull nature of the substituents on the aromatic ring suggests that this molecule and its derivatives could exhibit interesting photophysical properties, making them potential candidates for the development of fluorescent probes and sensors.[10]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use.
-
Hazards: It is classified as an irritant to the skin, eyes, and respiratory system.[6]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its unique molecular structure, characterized by the presence of both electron-donating and electron-withdrawing groups, provides a rich platform for a wide range of chemical transformations. While detailed experimental data for some of its properties are not extensively published, this guide provides a comprehensive overview based on available information and sound scientific principles. Further research into the synthesis, reactivity, and applications of this compound is warranted and holds promise for the development of novel molecules and materials.
References
-
ResearchGate. (n.d.). The structure of 4-(Dimethylamino)benzaldehyde (DABD) used in this study. Retrieved January 17, 2026, from [Link]
-
SpectraBase. (n.d.). 4-Dimethylamino-2-nitrobenzaldehyde. Retrieved January 17, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 17, 2026, from [Link]
-
XMB 1.9.11. (2024, August 14). Synthesis of 4-(N,N-Dimethylamino)-beta-nitrostyrene. Retrieved January 17, 2026, from [Link]
-
SpectraBase. (n.d.). 4-Dimethylamino-2-nitrobenzaldehyde - Optional[Raman] - Spectrum. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of 4-(dimethylamino)-2,6-dimethylbenzaldehyde and.... Retrieved January 17, 2026, from [Link]
-
PubChemLite. (n.d.). 4-dimethylamino-2-nitrobenzaldehyde (C9H10N2O3). Retrieved January 17, 2026, from [Link]
-
Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved January 17, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved January 17, 2026, from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011, November 20). ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article. Retrieved January 17, 2026, from [Link]
-
MDPI. (2012). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2014, June). Synthesis, growth and characterization of 4-dimethylaminobenzaldehyde-4-nitrophenylhydrazone single crystals. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone (DMABET). Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 4-(Dimethylamino)-3-nitrobenzaldehyde. Retrieved January 17, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2021, September 21). The Role of 4-(Dimethylamino)benzaldehyde in Modern Organic Synthesis. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved January 17, 2026, from [Link]
-
Global Research Online. (2011). Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. Retrieved January 17, 2026, from [Link]
-
Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Retrieved January 17, 2026, from [Link]
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An In-depth Technical Guide to the Solubility of 4-(Dimethylamino)-2-nitrobenzaldehyde in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 4-(Dimethylamino)-2-nitrobenzaldehyde, a key intermediate in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals.[1][2] Understanding and controlling the solubility of this compound is paramount for researchers, scientists, and drug development professionals to ensure optimal reaction conditions, efficient purification, and consistent product quality.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its solubility behavior. The molecule's structure, featuring a polar nitro group, a basic dimethylamino group, and an aldehyde functional group on an aromatic ring, dictates its interactions with various solvents.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₃ | [4][5] |
| Molecular Weight | 194.19 g/mol | [3][4] |
| Melting Point | 117 °C (decomposes) | [3][4] |
| Appearance | Yellow to brown crystalline powder | [1] |
| SMILES | CN(C)c1ccc(C=O)c(c1)=O | [3] |
| InChI Key | DHLFXZQEAWYQLC-UHFFFAOYSA-N | [3] |
The presence of both electron-donating (dimethylamino) and electron-withdrawing (nitro and aldehyde) groups on the benzene ring results in a significant dipole moment, suggesting that the compound will exhibit favorable solubility in polar organic solvents. The aromatic backbone, however, contributes a nonpolar character, which will influence its solubility in less polar media.
Solubility Profile in Organic Solvents
While specific quantitative solubility data for this compound is not extensively available in the public domain, we can infer its likely solubility based on the principle of "like dissolves like" and by drawing parallels with structurally similar compounds, such as 4-nitrobenzaldehyde.[6] The polarity of the solvent, its ability to form hydrogen bonds, and the temperature are all critical factors.[7]
Qualitative Solubility Estimation:
Based on its molecular structure, this compound is expected to be:
-
Highly Soluble in polar aprotic solvents like N,N-dimethylformamide (DMF) , dimethyl sulfoxide (DMSO) , and acetone . These solvents can effectively solvate the polar nitro and aldehyde groups.
-
Moderately to Highly Soluble in alcohols such as methanol , ethanol , and isopropanol . The hydroxyl group of the alcohols can engage in hydrogen bonding with the nitro and carbonyl oxygen atoms of the solute.
-
Sparingly Soluble in less polar solvents like toluene and chloroform . While the aromatic ring of the solute has some affinity for these solvents, the polar functional groups limit its overall solubility.
-
Insoluble in nonpolar solvents like hexane and cyclohexane .
It is important to note that these are estimations. For precise applications, experimental determination of solubility is crucial.
Experimental Determination of Solubility: A Validated Protocol
To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in a given organic solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.
-
Filter the collected supernatant through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.
-
Dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted solutions using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis) x (Dilution factor)
-
The following diagram illustrates the experimental workflow for determining solubility.
Caption: Experimental workflow for solubility determination.
Practical Implications of Solubility in Synthetic Applications
The solubility of this compound is a critical parameter that directly impacts its utility in various synthetic processes.
Reaction Solvent Selection
Choosing an appropriate solvent in which the starting materials are sufficiently soluble is essential for achieving optimal reaction rates and yields. For instance, in condensation reactions to form Schiff bases or in the synthesis of dyes, a solvent that can dissolve both the aldehyde and the other reactants is required to ensure a homogeneous reaction mixture.[2]
Purification by Recrystallization
Recrystallization is a common and effective technique for purifying solid organic compounds.[1] The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. This differential solubility allows for the separation of the desired compound from impurities. A solvent pair, consisting of a "good" solvent and a "poor" solvent, can also be employed for this purpose.
The following diagram illustrates the logical steps involved in selecting a suitable recrystallization solvent.
Caption: Decision process for selecting a recrystallization solvent.
Applications in Dye and Pharmaceutical Synthesis
This compound serves as a precursor in the synthesis of various dyes and pigments.[8] Its solubility in the reaction medium is crucial for achieving uniform color and product quality. In the pharmaceutical industry, related benzaldehyde derivatives are used in the synthesis of active pharmaceutical ingredients (APIs).[9] Control over solubility is vital during reaction, work-up, and crystallization steps to ensure high purity and yield of the final drug substance.
Conclusion
References
-
Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]
-
Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]
-
How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. [Link]
-
Benzaldehyde - Solubility of Things. Solubility of Things. [Link]
-
Scope of substituted benzaldehydes. ResearchGate. [Link]
-
Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. ResearchGate. [Link]
-
The Role of 4-(Dimethylamino)benzaldehyde in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Benzaldehyde | C6H5CHO - PubChem. National Institutes of Health. [Link]
-
4-Nitrobenzaldehyde - Solubility of Things. Solubility of Things. [Link]
-
ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Synthesis, Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4 - IOSR Journal. IOSR Journal of Applied Chemistry. [Link]
-
4-dimethylamino-2-nitrobenzaldehyde (C9H10N2O3) - PubChemLite. PubChemLite. [Link]
-
Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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An In-depth Technical Guide to the Photophysical Properties of 4-(Dimethylamino)-2-nitrobenzaldehyde
This guide provides a comprehensive technical overview of the photophysical properties of 4-(Dimethylamino)-2-nitrobenzaldehyde, a fascinating molecule with significant potential in materials science and as a fluorescent probe. We will delve into its synthesis, explore its pronounced solvatochromic behavior, and provide detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the unique optical characteristics of this compound.
Introduction: The "Push-Pull" Architecture and Its Photophysical Consequences
This compound is a small organic molecule characterized by a "push-pull" electronic structure.[1] The dimethylamino group (-N(CH₃)₂) acts as a potent electron-donating group (the "push"), while the nitro group (-NO₂) serves as a strong electron-withdrawing group (the "pull").[1] This intramolecular charge transfer (ICT) character is the cornerstone of its interesting photophysical behavior, particularly its sensitivity to the local environment.
The molecule's structure, featuring an electron-donating and an electron-withdrawing group on a benzene ring, makes it a prime candidate for solvatochromic studies.[1][2] Solvatochromism is the phenomenon where a substance's color changes with the polarity of the solvent it is dissolved in.[3][4] This property is invaluable for probing solute-solvent interactions and understanding local microenvironments.[3][5]
Key Molecular Information:
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂O₃ | [6] |
| Molecular Weight | 194.19 g/mol | [7] |
| CAS Number | 56670-20-3 | [7] |
| Melting Point | 117 °C (decomposes) | [7] |
Synthesis and Characterization
While commercially available from various suppliers, understanding the synthesis of this compound provides valuable context for its purity and potential side products.[7][8] A common synthetic route involves the nitration of 4-(dimethylamino)benzaldehyde. It is crucial to control the reaction conditions to favor the formation of the 2-nitro isomer over other potential isomers.
A related compound, 4-(Dimethylamino)-β-nitrostyrene, can be synthesized via a Henry reaction between 4-(dimethylamino)benzaldehyde and nitromethane.[9] This highlights the reactivity of the aldehyde group, which is also a key feature for its application as a fluorescent probe.[10][11]
Photophysical Properties: A Deep Dive
The defining photophysical characteristic of this compound is its strong positive solvatochromism, meaning its absorption and emission spectra exhibit a bathochromic (red) shift as the solvent polarity increases.[3][4] This occurs because the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.[3]
Solvatochromism and Intramolecular Charge Transfer (ICT)
Upon photoexcitation, there is a significant redistribution of electron density from the electron-donating dimethylamino group to the electron-withdrawing nitro group. This leads to a highly polar excited state. The extent of this charge transfer and the resulting stabilization by the solvent dictates the energy of the emitted photon, and thus the color of the fluorescence.
The following diagram illustrates the intramolecular charge transfer mechanism:
Caption: Intramolecular Charge Transfer (ICT) in this compound.
Quantitative Photophysical Data
The following table summarizes the expected photophysical properties of this compound in various solvents. Note that specific values can vary depending on experimental conditions and purity.
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_max, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) |
| n-Hexane | 1.88 | ~400 | ~480 | ~80 |
| Toluene | 2.38 | ~415 | ~505 | ~90 |
| Chloroform | 4.81 | ~430 | ~530 | ~100 |
| Acetone | 20.7 | ~450 | ~560 | ~110 |
| Ethanol | 24.5 | ~455 | ~570 | ~115 |
| Acetonitrile | 37.5 | ~460 | ~580 | ~120 |
| DMSO | 46.7 | ~470 | ~595 | ~125 |
| Water | 80.1 | ~480 | ~610 | ~130 |
Note: The data presented in this table is representative and intended to illustrate the positive solvatochromic trend. Actual experimental values may vary.
Experimental Protocols
To ensure scientific integrity, the following detailed protocols are provided for the characterization of this compound.
Protocol for Measuring Solvatochromic Shifts using UV-Visible Spectroscopy
This protocol outlines the procedure for measuring the solvatochromic shifts of a dye in a series of solvents.[3][5]
Materials:
-
This compound
-
Spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, chloroform, acetone, ethanol, acetonitrile, DMSO, water)
-
Volumetric flasks (10 mL and 100 mL)
-
Pipettes
-
UV-Visible spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Stock Solution: a. Accurately weigh a small amount (e.g., 1.94 mg) of this compound. b. Dissolve the compound in a suitable solvent in which it is readily soluble (e.g., acetone or DMSO) in a 100 mL volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻⁴ M). c. Ensure the dye is completely dissolved by gentle swirling or sonication.
-
Preparation of Working Solutions: a. For each solvent to be tested, pipette 1 mL of the stock solution into a 10 mL volumetric flask. b. Dilute to the mark with the respective spectroscopic grade solvent to create a working solution of approximately 1 x 10⁻⁵ M.
-
Spectroscopic Measurement: a. Set the UV-Visible spectrophotometer to scan a wavelength range that covers the visible spectrum (e.g., 350 nm to 700 nm). b. Use the respective pure solvent as a blank to zero the spectrophotometer before each measurement. c. Fill a quartz cuvette with the working solution. d. Place the cuvette in the spectrophotometer and record the absorption spectrum. e. Identify and record the wavelength of maximum absorbance (λ_max). f. Repeat steps c-e for each of the prepared working solutions in the different solvents.
-
Data Analysis: a. Tabulate the λ_max values obtained for each solvent. b. Correlate the observed λ_max with solvent polarity parameters such as the dielectric constant (ε) or Reichardt's E_T(30) scale.[12] c. A plot of λ_max versus a solvent polarity scale can be used to visualize the solvatochromic trend.
Protocol for Measuring Fluorescence Quantum Yield
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process.[13] It is determined relative to a known standard.[13]
Materials:
-
Calibrated fluorescence spectrometer
-
Fluorescence standard with a known quantum yield in the same solvent as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
-
Solutions of the standard and this compound with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.[13]
Procedure:
-
Record the absorption spectra of both the standard and the sample.
-
Record the fluorescence emission spectra of both the standard and the sample at the same excitation wavelength.
-
Integrate the area under the emission spectra for both the standard and the sample.
-
Calculate the quantum yield using the following equation:
Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)
Where:
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the photophysical characterization of a solvatochromic dye like this compound.
Caption: Experimental workflow for photophysical characterization.
Applications in Research and Development
The unique photophysical properties of this compound and similar "push-pull" molecules open up a range of applications:
-
Fluorescent Probes: Its sensitivity to the local environment makes it a candidate for use as a fluorescent probe to study the polarity of microenvironments, such as in biological membranes or polymer matrices.[10][11] The aldehyde functional group can also be used to selectively react with specific biological targets.[14][15]
-
Materials Science: Solvatochromic dyes are used in the development of sensors and molecular switches.[4]
-
Nonlinear Optics: The large change in dipole moment upon excitation suggests potential for applications in third-order nonlinear optics.[16]
Conclusion
This compound is a valuable compound for studying fundamental principles of photophysics and for developing new functional materials. Its pronounced solvatochromism, driven by an efficient intramolecular charge transfer process, provides a sensitive tool for probing solvent polarity. The experimental protocols outlined in this guide offer a robust framework for the accurate characterization of this and other solvatochromic dyes. As research in fluorescent probes and advanced materials continues to evolve, a thorough understanding of the photophysical properties of such "push-pull" systems will be increasingly important.
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(PDF) Solvatochromic behavior of dyes with dimethylamino electron-donor and nitro electron-acceptor groups in their molecular structure - ResearchGate. (URL: [Link])
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| Fluorescence quantum yields and absorption and emission ranges of the... | Download Table - ResearchGate. (URL: [Link])
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Determining Fluorescence Quantum Yield for 5-(2-(Dimethylamino)-6-Methoxypyrimidin-4-yl)-Furan-2-Carbaldehyde Using Simultaneous Absorption and Fluorescence Emission (SAFE) Method - PubMed. (URL: [Link])
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A reaction-based fluorescent probe for the selective detection of formaldehyde and methylglyoxal via distinct emission patterns | Semantic Scholar. (URL: [Link])
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Synthesis, Structural, Spectral, Third Order Nonlinear Optical and Quantum Chemical Investigations on Hydrogen Bonded Novel Organic Molecular Adduct 4-(Dimethylamino)benzaldehyde 4-nitrophenol for Opto-electronic Applications - ResearchGate. (URL: [Link])
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"electronic effects of substituents in 4-(Dimethylamino)-2-nitrobenzaldehyde"
An In-depth Technical Guide to the Electronic Effects of Substituents in 4-(Dimethylamino)-2-nitrobenzaldehyde
Executive Summary
This compound (DMNA) is a fascinating molecule that serves as a quintessential example of a "push-pull" electronic system. This guide provides a comprehensive analysis of the intricate interplay between its electron-donating and electron-withdrawing substituents. By dissecting the fundamental principles of inductive and resonance effects, we explore how the powerful electron-donating dimethylamino group synergizes with the electron-withdrawing nitro and aldehyde groups to create a highly polarized aromatic system. This polarization profoundly influences the molecule's ground-state properties, spectroscopic signature, and chemical reactivity. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering both theoretical explanations and practical, field-proven methodologies for analysis. We will delve into spectroscopic and computational techniques that validate these electronic effects, providing detailed protocols and explaining the causality behind experimental choices. The unique properties of DMNA make it a valuable intermediate in the synthesis of pharmaceuticals, dyes, and materials for non-linear optics, highlighting the importance of understanding its underlying electronic architecture.[1][2]
Chapter 1: Fundamental Principles of Electronic Effects
The reactivity and properties of an aromatic compound are profoundly influenced by the substituents attached to the ring. These effects are primarily categorized as inductive and resonance effects, which can be quantitatively correlated to reactivity using linear free-energy relationships like the Hammett equation.
Inductive Effects (I)
The inductive effect is the transmission of charge through a chain of atoms via electrostatic induction, operating through the sigma (σ) bond framework.[3][4] Its intensity diminishes with distance.[5]
-
Negative Inductive Effect (-I): Exerted by electronegative atoms or groups (e.g., -NO₂, -CHO, Halogens), which withdraw electron density from the ring.[6]
-
Positive Inductive Effect (+I): Exerted by electropositive groups (e.g., alkyl groups), which donate electron density.[6]
Resonance (Mesomeric) Effects (M)
The resonance effect involves the delocalization of π-electrons between a substituent and the aromatic ring. This effect is transmitted through the π-system and is only possible when the substituent is conjugated with the ring.[3][4]
-
Negative Resonance Effect (-M): Occurs when a substituent withdraws π-electron density from the ring. This is characteristic of groups with a double or triple bond to a more electronegative atom, such as -NO₂, -CHO, and -CN.[3][7]
-
Positive Resonance Effect (+M): Occurs when a substituent donates π-electron density to the ring. This is typical for groups with lone pairs of electrons on the atom directly attached to the ring, such as -NH₂, -OH, and -OR.[3][7]
The Hammett Equation: A Quantitative Approach
Developed by Louis Plack Hammett, this equation provides a powerful tool to quantify the electronic influence of meta- and para-substituents on the reactivity of a benzene derivative.[8][9]
The equation is given by: log(K/K₀) = σρ or log(k/k₀) = σρ [8]
-
σ (Substituent Constant): An intrinsic value for each substituent that quantifies its electronic effect (both resonance and inductive). Positive values indicate electron-withdrawing groups, while negative values indicate electron-donating groups.[9]
-
ρ (Reaction Constant): A measure of the sensitivity of a particular reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (i.e., negative charge is built up in the transition state).[8][10]
Chapter 2: Analysis of Individual Substituents in DMNA
The electronic character of this compound is a composite of the effects of its three distinct substituents.
The Dimethylamino Group (-N(CH₃)₂)
-
Resonance Effect (+M): The lone pair of electrons on the nitrogen atom is readily delocalized into the benzene ring. This is a powerful electron-donating effect that significantly increases the electron density at the ortho and para positions.[7][11]
-
Inductive Effect (-I): Due to the higher electronegativity of nitrogen compared to carbon, the dimethylamino group exerts a weak electron-withdrawing inductive effect.[12][13]
-
Overall Effect: The +M effect overwhelmingly dominates the -I effect, making the dimethylamino group a strong activating, ortho-, para-directing group.
The Nitro Group (-NO₂)
-
Resonance Effect (-M): The nitro group is a canonical example of a strong resonance-withdrawing group. It delocalizes electron density from the ring onto its oxygen atoms, creating positive charges at the ortho and para positions.[14][15][16][17]
-
Inductive Effect (-I): The quaternized nitrogen center and electronegative oxygen atoms give the nitro group a very strong electron-withdrawing inductive effect.[14][15]
-
Overall Effect: The combination of strong -M and -I effects makes the nitro group one of the most powerful deactivating, meta-directing groups in electrophilic aromatic substitution.[16][18]
The Aldehyde Group (-CHO)
-
Resonance Effect (-M): The carbonyl group withdraws π-electron density from the aromatic ring, similar to the nitro group but to a lesser extent.
-
Inductive Effect (-I): The electronegative oxygen atom induces a partial positive charge on the carbonyl carbon, leading to an electron-withdrawing inductive effect.
-
Overall Effect: The aldehyde group is a moderately deactivating, meta-directing group.
Chapter 3: Synergistic Electronic Effects in this compound
The unique arrangement of the substituents in DMNA creates a powerful "push-pull" system where their electronic effects are not merely additive but synergistic. The electron-donating -N(CH₃)₂ group at the para position "pushes" electron density into the ring, which is then strongly "pulled" by the ortho -NO₂ group and the ipso -CHO group.
The "Push-Pull" Mechanism and Resonance
This push-pull interaction results in significant charge separation in the ground state of the molecule, leading to a large dipole moment. The most significant resonance contributor involves a positive charge on the dimethylamino nitrogen and a negative charge delocalized across the nitro and aldehyde groups. This intramolecular charge transfer is key to its properties.
Caption: Push-pull mechanism in DMNA.
Impact on Molecular and Spectroscopic Properties
This pronounced intramolecular charge transfer has significant consequences for the molecule's physical and chemical properties.
| Property | Observation in DMNA | Rationale |
| Dipole Moment | Significantly large | Strong charge separation from the electron-donating group (EDG) to the electron-withdrawing groups (EWGs). |
| Bond Lengths | Shortened C4-N bond; Elongated C1=O and C2-N bonds | Increased double bond character for the C4-N bond and decreased double bond character for the C=O and N=O bonds due to resonance delocalization.[19][20] |
| UV-Vis Spectrum | Strong absorption at a long wavelength (bathochromic shift) | The push-pull system lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and raises the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap and requiring less energy for electronic transition.[21] |
| ¹H NMR Spectrum | Protons ortho to the nitro and aldehyde groups are shifted downfield. Protons ortho to the dimethylamino group are shifted upfield. | EWGs deshield adjacent protons, increasing their chemical shift. The EDG shields adjacent protons, decreasing their chemical shift.[22] |
Chapter 4: Experimental and Computational Validation
Theoretical models of electronic effects must be validated through empirical data. Spectroscopic and computational methods provide robust platforms for this validation.
Spectroscopic Analysis
This protocol outlines a standard procedure for observing the intramolecular charge-transfer band of DMNA.
-
Materials: UV-Vis spectrophotometer, 1 cm quartz cuvettes, analytical balance, volumetric flasks, spectroscopy-grade ethanol.
-
Solution Preparation: Prepare a stock solution by accurately weighing ~1-5 mg of DMNA and dissolving it in 100 mL of ethanol. Create a dilute solution (~10⁻⁵ M) from the stock for analysis. The exact concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5.
-
Instrument Setup: Set the spectrophotometer to scan a wavelength range from 200 nm to 600 nm. Use pure ethanol as a blank to zero the instrument.
-
Data Acquisition: Record the absorption spectrum of the DMNA solution.
-
Analysis: Identify the wavelength of maximum absorbance (λ_max). This long-wavelength absorption band is characteristic of the HOMO-LUMO transition and serves as direct evidence of the push-pull electronic system.[21]
This protocol is designed to identify the characteristic vibrational frequencies of DMNA's functional groups, which are sensitive to the electronic environment.
-
Materials: FTIR spectrometer, KBr (spectroscopy grade), mortar and pestle, pellet press.
-
Sample Preparation (KBr Pellet): Grind ~1 mg of DMNA with ~100 mg of dry KBr until a fine, homogenous powder is formed. Press the powder into a transparent pellet using a hydraulic press.
-
Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the infrared spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Analysis: Identify key vibrational bands. The C=O stretch of the aldehyde (~1670-1700 cm⁻¹) and the asymmetric/symmetric stretches of the nitro group (~1500-1550 cm⁻¹ and ~1330-1370 cm⁻¹) will be prominent. Shifts from standard values can indicate the degree of electronic delocalization.[21][23]
Computational Chemistry Workflow
Computational methods like Density Functional Theory (DFT) provide unparalleled insight into the electronic structure.
Caption: A typical DFT workflow for analyzing DMNA.
This self-validating workflow ensures that the calculated properties correspond to a stable molecular structure. The outputs, such as the electrostatic potential map, visually confirm the push-pull nature, while the calculated HOMO-LUMO gap can be directly correlated with the experimentally observed λ_max from UV-Vis spectroscopy.[19][24]
Chapter 5: Applications in Research and Development
The distinct electronic properties of DMNA make it more than a theoretical curiosity. It is a valuable building block in several advanced applications.
-
Synthesis of Complex Molecules: The aldehyde functionality is a versatile handle for reactions like Henry condensations, Wittig reactions, and the formation of Schiff bases, allowing for the construction of larger, functional molecules.[2][25][26]
-
Dyes and Pigments: The intramolecular charge-transfer band extends into the visible region, making DMNA and its derivatives useful as chromophores in the development of dyes.[1]
-
Solvatochromic Probes: The significant difference in polarity between the ground and excited states can make the absorption spectrum of DMNA derivatives sensitive to solvent polarity, allowing them to be used as environmental probes.[25]
-
Non-linear Optical (NLO) Materials: Molecules with large dipole moments and significant charge transfer, like DMNA, are prime candidates for NLO materials, which have applications in telecommunications and optical computing.
Conclusion
This compound is a model system for understanding the powerful and synergistic nature of substituent effects in aromatic chemistry. The para-donating dimethylamino group and the ortho/ipso-withdrawing nitro and aldehyde groups collaborate to create a highly polarized "push-pull" molecule. This electronic architecture dictates its structure, reactivity, and spectroscopic properties, which can be precisely characterized through a combination of experimental techniques and computational modeling. A thorough grasp of these principles is not merely academic; it is fundamental to the rational design of new drugs, advanced materials, and functional chemical systems.
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Quora. (2018). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring?[Link]
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Vedantu. In electrophilic aromatic substitution reaction the nitro group is meta directing because it. [Link]
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Organic Chemistry. (2021). 27.02 Resonance and Inductive Effects. YouTube. [Link]
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-
The Vespiary. (2024). Synthesis of 4-(N,N-Dimethylamino)-beta-nitrostyrene. [Link]
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-
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Topic: 4-(Dimethylamino)-2-nitrobenzaldehyde and its Structural Isomers: A Comprehensive Analysis of Synthesis, Reactivity, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted benzaldehydes are foundational scaffolds in organic synthesis and medicinal chemistry. The strategic placement of electron-donating and electron-withdrawing groups on the aromatic ring introduces nuanced electronic and steric properties, profoundly influencing molecular reactivity and potential applications. This technical guide provides an in-depth exploration of 4-(Dimethylamino)-2-nitrobenzaldehyde, a molecule featuring a potent electron-donating group (EDG) and a strong electron-withdrawing group (EWG). We will dissect its properties and compare them with key structural isomers to provide a clear framework for researchers. This document moves beyond a simple recitation of facts to explain the causal relationships between structure and function, offering field-proven insights into experimental design and application.
Introduction: The Strategic Importance of Push-Pull Systems
The benzaldehyde framework is a versatile starting point for constructing complex molecular architectures. Its reactivity is largely dictated by the electrophilicity of the carbonyl carbon. By introducing substituents onto the aromatic ring, we can precisely modulate this reactivity. The combination of a dimethylamino group (-N(CH₃)₂), a powerful +M (mesomeric) and -I (inductive) electron-donating group, with a nitro group (-NO₂), a quintessential -M and -I electron-withdrawing group, creates a "push-pull" electronic system. This electronic polarization is central to the unique chemistry of this compound and its isomers.
Understanding the interplay of these groups in different positional arrangements is critical for:
-
Predicting Reactivity: The net electronic effect on the aldehyde determines its susceptibility to nucleophilic attack.[1][2]
-
Controlling Synthesis: The directing effects of the existing groups guide the introduction of new functionalities.
-
Designing Novel Molecules: These scaffolds are vital intermediates for pharmaceuticals, dyes, and materials science applications where specific electronic properties are required.[3][4][5]
This guide will focus on this compound and two of its significant structural isomers: 4-(Dimethylamino)-3-nitrobenzaldehyde and 2-(Dimethylamino)-5-nitrobenzaldehyde, to illustrate the profound impact of substituent placement.
Physicochemical and Spectroscopic Characterization
A foundational understanding of these molecules begins with their physical and spectroscopic properties. The position of the functional groups directly impacts crystal packing (affecting melting point) and the electronic environment of the atoms (affecting spectral data).
Comparative Physicochemical Properties
The following table summarizes the key physical properties of the title compound and its selected isomers.
| Property | This compound | 4-(Dimethylamino)-3-nitrobenzaldehyde | 2-(Dimethylamino)-5-nitrobenzaldehyde |
| Structure | |||
| Molecular Formula | C₉H₁₀N₂O₃[6] | C₉H₁₀N₂O₃[7][8] | C₉H₁₀N₂O₃[9] |
| Molecular Weight | 194.19 g/mol [6] | 194.19 g/mol [7] | 194.19 g/mol |
| CAS Number | 56670-20-3 | 59935-39-6[7][8] | 34601-40-6[10] |
| Melting Point | 117 °C (dec.)[11] | Not readily available | Not readily available |
| Appearance | Pale yellow crystalline powder[1] | - | - |
Spectroscopic Analysis: A Window into Molecular Structure
Spectroscopic techniques are indispensable for structural elucidation and purity confirmation.[12][13] The electronic and steric environment of each isomer gives rise to a unique spectral fingerprint.
-
¹H NMR Spectroscopy: The chemical shift of the aldehydic proton (typically δ 9.5-10.5 ppm) is highly sensitive to the electronic effects of the ring substituents.[14] Strong electron-withdrawing effects deshield this proton, shifting it downfield. The aromatic protons provide information on the substitution pattern through their chemical shifts and coupling constants.
-
Infrared (IR) Spectroscopy: Key diagnostic peaks include the strong C=O stretch of the aldehyde (around 1700 cm⁻¹) and the characteristic symmetric and asymmetric stretches of the nitro group (~1530 and ~1350 cm⁻¹).[15] The exact positions of these bands are influenced by conjugation and electronic effects.
-
UV-Vis Spectroscopy: These molecules, with their extended conjugation and push-pull systems, typically exhibit strong absorption in the UV-Vis range. The wavelength of maximum absorption (λ_max) is a direct indicator of the efficiency of the intramolecular charge transfer from the -N(CH₃)₂ group to the -NO₂ group, mediated by the aromatic system.
Workflow 1: Standard Spectroscopic Characterization Protocol
Caption: Standard workflow for spectroscopic characterization of aromatic aldehydes.
Synthesis and Chemical Reactivity
The synthetic accessibility and inherent reactivity of these isomers are of paramount importance to the synthetic chemist.
Synthetic Strategies
The synthesis of these isomers often involves multi-step sequences, as direct nitration of N,N-dimethylbenzaldehyde would be complex to control. A common and logical approach is nucleophilic aromatic substitution (S_NAr) on a suitably activated precursor.
Example Protocol: Synthesis of 2-(Dimethylamino)-5-nitrobenzaldehyde [10]
This protocol is based on the reaction of 2-Chloro-5-nitrobenzaldehyde with dimethylamine. The chloro-substituent, activated by the ortho-aldehyde and para-nitro groups, is susceptible to nucleophilic displacement.
Materials:
-
2-Chloro-5-nitrobenzaldehyde
-
Aqueous Dimethylamine solution (e.g., 40%)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Standard laboratory glassware, heating mantle, and stirring apparatus
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-Chloro-5-nitrobenzaldehyde (1 equivalent) with DMF.
-
Reagent Addition: Add an excess of aqueous dimethylamine solution (e.g., 2-3 equivalents) to the flask.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50°C) and stir for several hours (e.g., 2 hours), monitoring the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water. The product should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water to remove any residual DMF and dimethylamine salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-(Dimethylamino)-5-nitrobenzaldehyde.
Self-Validation: The success of the synthesis is validated at each stage. TLC monitoring confirms the consumption of starting material. The precipitation upon addition to water indicates the formation of a less polar, water-insoluble product. Final confirmation is achieved through melting point determination and spectroscopic analysis (NMR, IR) of the purified product, which should match reference data.
Analysis of Reactivity
The reactivity of the aldehyde group is a function of the electronic push-pull dynamics within each isomer.
Caption: Potential synthetic pathways from this compound.
Conclusion and Future Outlook
This compound and its structural isomers are more than just chemical curiosities; they are sophisticated building blocks whose properties are a direct consequence of fundamental electronic and steric principles.
-
Key Takeaway: The reactivity of the aldehyde and the overall electronic properties of the molecule are exquisitely controlled by the relative positions of the dimethylamino and nitro substituents. The ortho/para relationship enables a powerful push-pull conjugation, while the meta arrangement disrupts it, leading to vastly different chemical behavior.
-
For the Researcher: This guide demonstrates that a predictive understanding of reactivity can be achieved by analyzing resonance and inductive effects. The choice of isomer is a critical design element in any multi-step synthesis. For instance, if a highly electrophilic aldehyde is needed, the 4-dimethylamino-2-nitro isomer is a primary candidate, provided steric hindrance is not a limiting factor. If a less reactive aldehyde is desired, the 2-dimethylamino-5-nitro isomer would be the logical choice.
Future research in this area will likely focus on:
-
Novel Therapeutics: Expanding the library of heterocyclic scaffolds synthesized from these intermediates to screen for new biological activities.
-
Advanced Materials: Systematically investigating the NLO and photophysical properties of new derivatives for applications in optics and electronics.
-
Catalysis: Developing more efficient and selective methods for the synthesis of specific isomers, avoiding the need for harsh conditions or difficult separations.
By understanding the principles laid out in this guide, researchers can better leverage the subtle yet powerful effects of aromatic substitution to advance the fields of chemical synthesis and drug discovery.
References
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- An In-depth Technical Guide to the Isomers of Nitrobenzaldehyde and their Basic Properties. Benchchem.
- 4-Dimethylamino-2-nitrobenzaldehyde 97 56670-20-3. Sigma-Aldrich.
- p-nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain why. Homework.Study.com.
- 4-Dimethylamino-2-nitrobenzaldehyde 97 56670-20-3. Sigma-Aldrich.
- A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. ResearchGate.
- 4-(Dimethylamino)-3-nitrobenzaldehyde | C9H10N2O3 | CID 291351. PubChem.
- Separation of ortho/meta isomers of nitrobenzaldehyde via 1,3-dioxolane... ResearchGate.
- 4-Dimethylamino-2-nitrobenzaldehyde 97 56670-20-3. Sigma-Aldrich.
- This compound - Optional[Raman] - Spectrum. SpectraBase.
- Synthesis of 4-(N,N-Dimethylamino)-beta-nitrostyrene. Sciencemadness Discussion Board.
- 4-(Dimethylamino)Benzaldehyde | C9H11NO | CID 7479. PubChem.
- A Comparative Spectroscopic Analysis of 4-Nitrobenzaldehyde Isomers. Benchchem.
- 4-Dimethylamino-3-nitro-benzaldehyde | CAS 59935-39-6. Santa Cruz Biotechnology.
- This compound. CymitQuimica.
- 2-(dimethylamino)-5-nitrobenzaldehyde (C9H10N2O3). PubChemLite.
- 4-dimethylamino-2-nitrobenzaldehyde (C9H10N2O3). PubChemLite.
- 4-(DIMETHYLAMINO)-3-NITROBENZALDEHYDE AldrichCPR. Sigma-Aldrich.
- 56670-20-3|this compound|BLD Pharm. BLD Pharm.
- Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences.
- Synthesis, growth and characterization of 4-dimethylaminobenzaldehyde-4-nitrophenylhydrazone single crystals. ResearchGate.
- ¹H NMR spectra of 4-(dimethylamino)-2,6-dimethylbenzaldehyde and... ResearchGate.
- p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses Procedure.
- reaction mechanism of 3-Nitrobenzaldehyde with acetophenone. Benchchem.
- Synthesis of 4-amino-3-nitrobenzaldehyde. ResearchGate.
- SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College.
- 56670-20-3 | this compound | Aryls. Ambeed.com.
- 2-(Dimethylamino)-5-nitrobenzaldehyde synthesis. ChemicalBook.
- m-NITROBENZALDEHYDE DIMETHYLACETAL. Organic Syntheses Procedure.
- Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis. Sarchem Labs.
- Preparation of 3-nitrobenzaldehyde. PrepChem.com.
- CN102786372A - Synthesis of m-nitrobenzaldehyde derivative. Google Patents.
- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
- Benzaldehyde, 3-nitro-. NIST WebBook.
- 5: Organic Spectrometry.
- (PDF) 3-Nitrobenzaldehyde. ResearchGate.
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Methodological & Application
Application Notes: 4-(Dimethylamino)-2-nitrobenzaldehyde in Modern Organic Synthesis
Introduction: A Versatile Building Block for Heterocyclic Chemistry
4-(Dimethylamino)-2-nitrobenzaldehyde is an aromatic aldehyde characterized by a unique electronic arrangement. It possesses a powerful electron-donating dimethylamino group at the C4 position and a strongly electron-withdrawing nitro group at the C2 position, ortho to the aldehyde functionality. This "push-pull" electronic nature, combined with the strategic placement of its functional groups, makes it a highly valuable and versatile precursor in organic synthesis, particularly for the construction of complex heterocyclic scaffolds.
The primary utility of this reagent lies in its role as a stable, readily available surrogate for the corresponding, often less stable, 2-aminobenzaldehyde derivative. Its application in one-pot, domino reactions streamlines synthetic pathways, enhances efficiency, and broadens the accessibility of important chemical structures, most notably substituted quinolines.[1][2] This document provides an in-depth guide to its principal application, mechanistic insights, and detailed protocols for its use in research and development.
| Property | Value | Source |
| CAS Number | 56670-20-3 | |
| Molecular Formula | C₉H₁₀N₂O₃ | [3] |
| Molecular Weight | 194.19 g/mol | |
| Appearance | Crystalline solid | [3] |
| Melting Point | 117 °C (dec.) | [3] |
Core Application: Domino Nitro Reduction-Friedländer Synthesis of Quinolines
The quinoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with activities ranging from antimalarial to anticancer.[2][4] The Friedländer annulation, a classic reaction between a 2-aminobenzaldehyde and a compound with an active methylene group (e.g., a ketone), is a direct route to these structures.[5][6] However, the limited availability and stability of many substituted 2-aminobenzaldehydes pose a significant bottleneck.[1]
This compound elegantly circumvents this issue by enabling a one-pot domino nitro reduction-Friedländer heterocyclization .[1][2] This strategy combines the reduction of the nitro group and the subsequent cyclization into a single, efficient operation.
Principle & Mechanistic Rationale
The process hinges on the selective in situ reduction of the aromatic nitro group to an amine, which then triggers the Friedländer condensation without the need for isolation of the intermediate.
Causality Behind Experimental Choices:
-
Reducing Agent: A dissolving metal system, typically iron powder in glacial acetic acid (Fe/AcOH), is the preferred reagent.[1][2] This system is exceptionally mild and chemoselective. It effectively reduces the nitro group while being inert towards other potentially reducible functionalities, such as the aldehyde or the carbon-carbon double bond that forms in the Knoevenagel intermediate.[1] Catalytic hydrogenation is unsuitable for this domino reaction as it would competitively reduce the intermediate alkene.[1]
-
Solvent: Glacial acetic acid serves a dual role. It is an excellent solvent for the reactants and acts as the proton source for the metal-mediated reduction of the nitro group.[1]
The reaction proceeds through three key mechanistic stages:
-
Nitro Group Reduction: Iron metal sequentially transfers electrons to the nitro group, which is protonated by acetic acid. This six-electron reduction proceeds through nitroso and hydroxylamino intermediates to generate the crucial 2-amino-4-(dimethylamino)benzaldehyde in situ.[1][7]
-
Knoevenagel Condensation: The newly formed aromatic amine and the aldehyde participate in a condensation reaction with an active methylene compound (e.g., a β-diketone or β-ketoester). This acid-catalyzed step forms a 2-aminocinnamyl intermediate.[1]
-
Intramolecular Cyclization & Aromatization: The nucleophilic amino group attacks the ketone carbonyl of the active methylene partner. The subsequent dehydration (loss of water) results in the formation of the stable, aromatic quinoline ring.[1][2]
Visualization of the Synthetic Workflow
The following diagrams illustrate the overall process and the detailed reaction mechanism.
Caption: High-level workflow for quinoline synthesis.
Caption: Key stages of the domino reaction mechanism.
Experimental Protocols
General Protocol for the Synthesis of a Substituted 7-(Dimethylamino)quinoline
This protocol describes a representative synthesis using 2,4-pentanedione as the active methylene partner.
Materials:
-
This compound (1.0 equiv)
-
2,4-Pentanedione (an active methylene compound, 2.0-3.0 equiv)
-
Iron powder (Fe, <100 mesh, 4.0 equiv)
-
Glacial Acetic Acid (AcOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, reflux condenser), magnetic stirrer, heating mantle.
-
Silica gel for column chromatography.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 equiv) in glacial acetic acid (approx. 5-10 mL per mmol of aldehyde).
-
Addition of Ketone: Add the active methylene compound (e.g., 2,4-pentanedione, 2.5 equiv) to the solution.
-
Heating: Begin stirring the mixture and heat to 95–110 °C using a heating mantle.
-
Addition of Iron: Once the target temperature is reached, add the iron powder (4.0 equiv) portion-wise over 10-15 minutes. Expert Insight: This portion-wise addition helps to control the initial exotherm of the reduction. A distinct color change from yellow/orange to dark brown is typically observed, indicating the reaction is proceeding.[1][2]
-
Reaction Monitoring: Maintain the temperature and allow the reaction to stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 3:1 Hexanes:EtOAc). The disappearance of the starting aldehyde is a key indicator of completion.
-
Workup - Quenching and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture through a pad of Celite® to remove the excess iron and iron salts, washing the pad with ethyl acetate.
-
Carefully neutralize the filtrate by slowly adding saturated NaHCO₃ solution until effervescence ceases. Caution: This neutralization is exothermic and releases CO₂ gas.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography using a suitable eluent gradient (e.g., starting with 10:1 Hexanes:EtOAc) to yield the pure substituted quinoline product.
-
Representative Substrate Scope
The versatility of this domino reaction allows for the synthesis of a wide array of quinoline derivatives by varying the active methylene partner.
| Active Methylene Compound | Resulting Quinoline Product Structure |
| Ethyl Acetoacetate | Ethyl 7-(dimethylamino)-2-methylquinoline-3-carboxylate |
| Acetylacetone (2,4-Pentanedione) | 3-Acetyl-7-(dimethylamino)-2-methylquinoline |
| Malononitrile | 7-(Dimethylamino)-2-aminoquinoline-3-carbonitrile |
| Benzoylacetonitrile | 2-Amino-7-(dimethylamino)-3-benzoylquinoline |
| Phenylacetone | 7-(Dimethylamino)-2-methyl-3-phenylquinoline |
A Note on Photolabile Protecting Groups: An Important Limitation
The 2-nitrobenzyl scaffold is a well-known photoremovable protecting group (PPG) in organic synthesis, used to "cage" and later release active molecules upon UV irradiation.[7][8][9] It is tempting to assume that this compound derivatives could function similarly.
However, research has shown that the presence of the strongly electron-releasing 4-dimethylamino group renders the system inert to photolytic cleavage .[8]
Mechanistic Explanation: The photo-uncaging process for a standard 2-nitrobenzyl group proceeds through an excited state. The powerful electron-donating capability of the dimethylamino group provides an alternative, lower-energy deactivation pathway. It is proposed that a competing intramolecular electron transfer from the amino substituent effectively quenches the necessary excited state, preventing the desired cleavage reaction from occurring.[8] This is a critical consideration for researchers designing new PPGs and highlights the profound impact of substituent electronics on photochemical reaction pathways.
Safety and Handling
This compound is classified as an irritant.[3]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Precautions: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves, eye protection, and face protection (P280).[3]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing standard PPE, including a lab coat, safety glasses, and nitrile gloves.[3]
Conclusion
This compound is a powerful and efficient building block for the synthesis of highly functionalized 7-(dimethylamino)quinolines. Its primary application in the one-pot domino nitro reduction-Friedländer annulation provides a robust and practical alternative to traditional methods that rely on less accessible 2-aminoaldehydes. The mild and chemoselective conditions tolerate a wide range of functional groups, making it a valuable tool for medicinal chemists and organic synthesis professionals. Understanding its electronic properties is also key to recognizing its limitations, such as its inertness in photochemical applications where related nitrobenzyl compounds are reactive.
References
-
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules, 27(13), 4143. Available at: [Link]
-
Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. (2021). RSC Advances, 11(48), 30206-30210. Available at: [Link]
-
Synthesis of 4,5-Bis(Dimethylamino)Quinolines and the Dual Direction of their Protonation. (2018). Russian Journal of Organic Chemistry, 54(8), 1210-1223. Available at: [Link]
-
Photoremovable Protecting Groups Used for the Caging of Biomolecules. (2005). In Dynamic Studies in Biology (pp. 1-31). Wiley-VCH. Available at: [Link]
-
The proposed mechanism for the synthesis of 4-(dimethylamino) quinazolines via direct amination of quinazolin-4(3H)-one. ResearchGate. Available at: [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. (2022). Molecules, 27(1), 186. Available at: [Link]
-
The Role of 4-(Dimethylamino)benzaldehyde in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Photolabile protecting group. Wikipedia. Available at: [Link]
-
Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. (2010). Chemical Reviews, 110(8), 4807-4845. Available at: [Link]
-
A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. (2002). Monatshefte für Chemie / Chemical Monthly, 133(1), 9-22. Available at: [Link]
-
A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. CiteSeerX. Available at: [Link]
-
Friedländer synthesis. Wikipedia. Available at: [Link]
-
Photoremovable Protecting Groups. (2022). Encyclopedia, 2(3), 1279-1297. Available at: [Link]
-
Concerning the mechanism of the Friedländer quinoline synthesis. (1995). The Journal of Organic Chemistry, 60(6), 1666-1671. Available at: [Link]
-
The Friedländer Synthesis of Quinolines. (2004). Organic Reactions. Available at: [Link]
-
The development of Friedländer heteroannulation through a single electron transfer and energy transfer pathway using methylene blue (MB+). (2022). Scientific Reports, 12(1), 1-11. Available at: [Link]
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Application Notes & Protocols: 4-(Dimethylamino)-2-nitrobenzaldehyde as a Versatile Precursor for Heterocyclic Compound Synthesis
Introduction: The Strategic Value of 4-(Dimethylamino)-2-nitrobenzaldehyde
In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of countless innovations. Their synthesis, however, often hinges on the availability of versatile and reactive starting materials. This compound is a premier example of such a precursor, ingeniously designed by its functional group arrangement for elegant and efficient chemical transformations.
The true synthetic power of this molecule lies in the ortho-positioning of the nitro and aldehyde groups. The aldehyde serves as a classical electrophilic handle for condensation and imine-forming reactions. The nitro group, however, is its most strategic feature; it acts as a stable, masked amine. Through simple reduction, it can be unmasked in situ to generate a highly reactive 2-aminobenzaldehyde derivative, triggering a cascade of intramolecular reactions to forge complex heterocyclic scaffolds in a single pot. This "domino" or "tandem" reaction approach circumvents the need to handle or purchase the often unstable or less accessible 2-aminobenzaldehyde analogues, enhancing overall synthetic efficiency.[1][2] The electron-donating 4-(dimethylamino) group further modulates the electronic properties of the aromatic ring, influencing the reactivity of the other functional groups and the photophysical properties of the final products.
This guide provides detailed protocols and mechanistic insights into leveraging this compound for the synthesis of two key heterocyclic families: quinolines and benzimidazoles.
| Physicochemical Properties | |
| Molecular Formula | C₉H₁₀N₂O₃ |
| Molecular Weight | 194.19 g/mol |
| CAS Number | 56670-20-3 |
| Appearance | Solid |
| Melting Point | 117 °C (decomposes) |
| Canonical SMILES | CN(C)c1ccc(C=O)c(c1)=O |
Application 1: Synthesis of Substituted Quinolines via Domino Nitro Reduction-Friedländer Annulation
The quinoline scaffold is a privileged structure in pharmacology, appearing in drugs ranging from antimalarials to anticancer agents.[2][3] The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene group (e.g., a β-ketoester or β-diketone), is a cornerstone of quinoline synthesis.[1][4] The primary limitation of this classic method is the scarcity of stable 2-aminoaryl aldehydes.[1][2]
Our protocol overcomes this by employing a domino reaction that begins with the in situ reduction of this compound. This approach is highly efficient, combining three distinct mechanistic steps into a single, high-yielding procedure.[1][3]
Causality and Mechanism
The reaction proceeds through a well-orchestrated sequence. The choice of iron powder in glacial acetic acid (Fe/AcOH) is deliberate; it is a mild and chemoselective reducing system that specifically targets the nitro group while leaving the aldehyde and other sensitive functionalities intact.[1] Once the 2-amino-4-(dimethylamino)benzaldehyde intermediate is formed, the acidic conditions and elevated temperature promote a Knoevenagel condensation with the active methylene compound.[1] The resulting intermediate is perfectly poised for a rapid intramolecular cyclization, where the aniline nitrogen attacks the ketone carbonyl, followed by dehydration to yield the final, stable aromatic quinoline ring.[1][5]
Sources
Synthesis of Environmentally Sensitive Fluorescent Probes from 4-(Dimethylamino)-2-nitrobenzaldehyde
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Dimethylamino)-2-nitrobenzaldehyde is a readily accessible aromatic aldehyde that serves as a powerful building block for the synthesis of advanced fluorescent probes. Its intrinsic electronic structure, featuring a potent electron-donating dimethylamino group and a strong electron-withdrawing nitro group, establishes a classic "push-pull" system. This configuration is the cornerstone for designing fluorophores with high sensitivity to their local microenvironment, particularly viscosity and polarity. This guide provides a detailed examination of the synthesis, characterization, and application of fluorescent probes derived from this precursor, with a focus on creating viscosity-sensitive probes through Knoevenagel condensation. We offer in-depth protocols, explain the causality behind experimental choices, and present workflows for practical application in bio-imaging and materials science.
Introduction: The Strategic Advantage of this compound
The rational design of fluorescent probes hinges on the selection of a core scaffold that imparts desirable photophysical properties. This compound is an exemplary precursor due to its inherent intramolecular charge transfer (ICT) characteristics. The dimethylamino group at the 4-position serves as a strong electron donor, while the nitro group at the 2-position acts as a potent electron acceptor. This "push-pull" architecture is fundamental to creating dyes that exhibit significant changes in their fluorescence output in response to external stimuli.
When these probes are excited, an electron is promoted from a state dominated by the donor to one influenced by the acceptor. In many probes derived from this scaffold, this excited state can undergo conformational relaxation, such as rotation around a key single bond, leading to a non-fluorescent or weakly fluorescent Twisted Intramolecular Charge Transfer (TICT) state.[1] The efficiency of this process is heavily dependent on the viscosity of the surrounding medium; in highly viscous environments, this rotation is hindered, forcing the molecule to relax via fluorescence emission.[2][3] This "OFF-ON" response to viscosity makes these probes invaluable tools for mapping micro-viscosity changes in live cells, monitoring polymerization processes, and studying protein aggregation.[4]
The aldehyde functional group provides a convenient handle for synthetic elaboration, most commonly through condensation reactions with active methylene compounds.[5][6] This strategy allows for the straightforward extension of the π-conjugated system, tuning the probe's spectral properties and installing the rotatable bond crucial for viscosity sensing.
General Synthetic Strategy and Workflow
The primary synthetic route to convert this compound into a fluorescent probe is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of the aldehyde with a compound containing an "active methylene" group—a CH₂ group flanked by two electron-withdrawing groups (e.g., -CN, -COOR).[7][8] This reaction is highly efficient for creating a new carbon-carbon double bond and extending the conjugated system, which is essential for fluorescence.
Detailed Synthesis Protocol: A Viscosity-Sensitive Probe
This protocol details the synthesis of a representative viscosity-sensitive probe, (E)-2-(2-(4-(dimethylamino)-2-nitrophenyl)vinyl)malononitrile (DNV-M), via a Knoevenagel condensation.
3.1. Materials and Reagents
-
This compound (97%)
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (anhydrous)
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator
3.2. Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.94 g (10 mmol) of this compound in 40 mL of anhydrous ethanol.
-
Addition of Reagents: To this solution, add 0.66 g (10 mmol) of malononitrile. Stir the mixture until all solids are dissolved.
-
Catalysis: Add 5-6 drops of piperidine to the reaction mixture. Piperidine acts as a basic catalyst, deprotonating the active methylene compound to generate a nucleophilic carbanion that attacks the aldehyde carbonyl.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain this temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The formation of a new, more conjugated product spot should be observed.
-
Workup and Isolation: After the reaction is complete (as indicated by the consumption of the starting aldehyde), allow the mixture to cool to room temperature. A solid precipitate will often form. Cool the flask further in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the crude product by vacuum filtration, washing the solid with a small amount of cold ethanol to remove residual catalyst and unreacted starting materials.
-
Purification: The crude product can be further purified by column chromatography on silica gel. Prepare a slurry of silica gel in hexane and pack the column. Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column. Elute the product using a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Final Product: Combine the fractions containing the pure product, and remove the solvent under reduced pressure using a rotary evaporator. Dry the resulting solid under vacuum to yield the final product as a brightly colored solid.
3.3. Characterization
-
¹H NMR: To confirm the molecular structure and the E-stereochemistry of the newly formed double bond (indicated by a large coupling constant, typically >15 Hz, for the vinyl protons).
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized probe.
-
UV-Vis and Fluorescence Spectroscopy: To determine the photophysical properties of the probe.
Photophysical Properties and Data Presentation
The resulting probe is expected to exhibit solvatochromism, where its absorption and emission maxima shift with solvent polarity.[9][10] More importantly, its fluorescence quantum yield should show a strong dependence on the viscosity of the medium.
Table 1: Representative Photophysical Properties of a DNV-M type Probe
| Property | Value in Toluene (Low Viscosity) | Value in Glycerol (High Viscosity) | Causality |
| Absorption Max (λabs) | ~450 nm | ~465 nm | The extended π-conjugation allows for absorption in the visible region. A slight red-shift in polar/viscous media is common for ICT dyes.[11] |
| Emission Max (λem) | ~580 nm | ~560 nm | The emission is significantly red-shifted from the absorption (large Stokes shift). A slight blue-shift can occur in viscous media as the excited state is stabilized. |
| Quantum Yield (ΦF) | < 0.05 | > 0.40 | In low viscosity solvents, energy is dissipated non-radiatively via the TICT state. In high viscosity, this pathway is blocked, leading to a dramatic increase in fluorescence.[1] |
| Stokes Shift | ~130 nm | ~95 nm | A large Stokes shift is characteristic of probes that undergo significant geometric relaxation in the excited state. |
Note: The values presented are illustrative and based on typical properties of similar molecular rotors. Actual values must be determined experimentally.
Application Protocol: Viscosity Measurement
This protocol describes how to use the synthesized probe to quantify changes in micro-viscosity.
5.1. Workflow for Viscosity Sensing
5.2. Step-by-Step Procedure
-
Prepare Viscosity Standards: Create a series of solutions with known viscosities by mixing water and glycerol in different weight ratios (e.g., 0%, 20%, 40%, 60%, 80%, 95% glycerol).
-
Prepare Probe Solutions: Prepare a 1 mM stock solution of the synthesized probe in DMSO. For each viscosity standard, prepare a 3 mL sample in a cuvette and add the probe stock solution to a final concentration of 5 µM. Mix thoroughly.
-
Spectroscopic Measurements: Using a spectrofluorometer, record the fluorescence emission spectrum for each sample, exciting at the probe's absorption maximum (~450 nm).
-
Data Analysis: Plot the logarithm of the fluorescence intensity at the emission maximum against the logarithm of the viscosity for each standard. For many molecular rotors, this relationship is linear, following the Förster-Hoffmann equation (log(I) = C + x log(η)), allowing for the calibration of the probe's response.[3]
Mechanistic Insight: The TICT Model for Viscosity Sensing
The viscosity-sensing mechanism of probes derived from this compound is well-described by the Twisted Intramolecular Charge Transfer (TICT) model.
Upon photoexcitation, the molecule transitions from the ground state to a planar, locally excited (LE) state, which is fluorescent. In low-viscosity environments, the molecule can rapidly undergo rotation around the single bond connecting the phenyl ring and the vinyl group. This leads to the formation of a perpendicular, non-fluorescent TICT state, from which the energy is dissipated non-radiatively (e.g., as heat). In high-viscosity media, this rotation is sterically hindered, effectively trapping the molecule in the fluorescent LE state and causing a significant "turn-on" of fluorescence.[1]
Conclusion
This compound is a superior starting material for constructing sophisticated fluorescent probes. Its inherent "push-pull" electronics and the synthetic accessibility offered by the aldehyde group enable the straightforward development of probes sensitive to their microenvironment. The protocols and principles outlined in this guide demonstrate a clear path from synthesis to application, empowering researchers to create and utilize novel tools for probing viscosity in a wide range of chemical and biological systems.
References
- [No Author]. (n.d.). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. ACS Publications.
- [No Author]. (n.d.). LSU Scholarly Repository Versatile Nitration of BODIPY Dyes Using NO₂BF₄. LSU Scholarly Repository.
- [No Author]. (n.d.). Synthesis and characterization of a nitrophenol disubstituted BODIPY halochromic probe. ResearchGate.
- [No Author]. (n.d.). Regioselective synthesis of α-nitro BODIPYs via Cu(NO 3 ) 2 · 3H 2 O or NO 2 BF 4 -promoted direct nitration. ResearchGate.
- [No Author]. (2012). Electronic Supplementary Information Nitro and amino BODIPYS: Crucial substituents to modulate their photonic behavior. Royal Society of Chemistry.
- [No Author]. (n.d.). Turn on Fluorescent Probes for Selective Targeting of Aldehydes. NIH.
- [No Author]. (2024). A dual-emission fluorescent probe with independent polarity and viscosity responses: The synthesis, spectroscopy and bio-imaging applications. PubMed.
- [No Author]. (n.d.). Lessons in Organic Fluorescent Probe Discovery. NIH.
- [No Author]. (n.d.). 4-Dimethylamino-2-nitrobenzaldehyde 97 56670-20-3. Sigma-Aldrich.
- [No Author]. (n.d.). A minireview of viscosity-sensitive fluorescent probes: design and biological applications. Journal of Materials Chemistry B (RSC Publishing).
- [No Author]. (2019). Synthesis and Characterization of a Fluorescent Probe Based on Schiff-Base. University Chemistry.
- [No Author]. (n.d.). Fluorescence-based Broad Dynamic Range Viscosity Probes. PubMed.
- [No Author]. (2025). Viscosity-sensitive fluorescent probes based on the hemicyanine for the organelle-specific visualization during autophagy and ferroptosis. PubMed.
- Bian, Y. Y. (2022). Synthesis And Performance Analysis Of Fluorescent Probes For Detecting Viscosity And Bioactive Species. Globe Thesis.
- [No Author]. (n.d.). Screening of various active methylene compounds for selection of best.... ResearchGate.
- [No Author]. (n.d.). Identification of microplastics using 4‐dimethylamino‐4′‐nitrostilbene solvatochromic fluorescence. NIH.
- [No Author]. (n.d.). Photophysical Properties of Fluorescent DNA-dyes Bound to Single- And Double-Stranded DNA in Aqueous Buffered Solution. PubMed.
- [No Author]. (n.d.). Photophysics of fluorescent nanoparticles based on organic dyes – challenges and design principles. NIH.
- [No Author]. (2012). Photophysical and electrochemical properties, and molecular structures of organic dyes for dye-sensitized solar cells. PubMed.
- [No Author]. (n.d.). Photophysical properties of the dyes. ResearchGate.
- [No Author]. (n.d.). Substituted active methylene synthesis by condensation. Organic Chemistry Portal.
- [No Author]. (2021). Identification of microplastics using 4-dimethylamino-4'-nitrostilbene solvatochromic fluorescence. PubMed.
- [No Author]. (n.d.). Active Methylene Compounds and Named Reactions-1. Scribd.
- [No Author]. (n.d.). Active methylene compounds. SlideShare.
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- 1. A dual-emission fluorescent probe with independent polarity and viscosity responses: The synthesis, spectroscopy and bio-imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A minireview of viscosity-sensitive fluorescent probes: design and biological applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. Viscosity-sensitive fluorescent probes based on the hemicyanine for the organelle-specific visualization during autophagy and ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globethesis.com [globethesis.com]
- 5. researchgate.net [researchgate.net]
- 6. Substituted active methylene synthesis by condensation [organic-chemistry.org]
- 7. scribd.com [scribd.com]
- 8. Active methylene compounds | PDF [slideshare.net]
- 9. Identification of microplastics using 4‐dimethylamino‐4′‐nitrostilbene solvatochromic fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of microplastics using 4-dimethylamino-4'-nitrostilbene solvatochromic fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photophysical and electrochemical properties, and molecular structures of organic dyes for dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-(Dimethylamino)-2-nitrobenzaldehyde as a Derivatization Reagent for Amines
Introduction: Enhancing Amine Analysis with 4-(Dimethylamino)-2-nitrobenzaldehyde
In the realms of pharmaceutical development, clinical diagnostics, and environmental monitoring, the accurate quantification of primary and secondary amines is of paramount importance. These compounds are often present at low concentrations and may lack the necessary chromophores for direct detection by common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.[1] To overcome this limitation, pre-column derivatization is a widely adopted strategy. This process involves a chemical reaction that converts the analyte of interest into a derivative with enhanced detection characteristics.[2][3]
This compound (DMNB) has emerged as a valuable derivatizing reagent for primary and secondary amines. Its molecular structure, featuring an aldehyde group, a dimethylamino substituent, and a nitro group, imparts unique reactivity and spectroscopic properties that are highly advantageous for analytical applications.[4] The reaction of DMNB with amines yields a stable Schiff base product that exhibits strong UV-Vis absorbance, significantly improving detection sensitivity.[5]
This technical guide provides a comprehensive overview of the application of DMNB as a derivatization reagent. It delves into the underlying reaction mechanism, offers detailed, step-by-step protocols for derivatization and subsequent HPLC analysis, and presents a framework for method validation. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge and practical guidance necessary to implement this robust analytical strategy in their laboratories.
Chemical Properties and Reaction Mechanism
This compound is a solid organic compound with a molecular weight of 194.19 g/mol .[6] Its key functional groups are an aldehyde, a tertiary amine (dimethylamino), and a nitro group.[4]
The derivatization reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon of the aldehyde group on DMNB, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to form a stable imine, commonly known as a Schiff base.[7] The electron-donating dimethylamino group and the electron-withdrawing nitro group on the benzaldehyde ring influence the reactivity of the aldehyde and the spectroscopic properties of the resulting derivative.[8]
The reaction is typically carried out in an organic solvent and may be facilitated by gentle heating. The resulting Schiff base is a larger, more chromophoric molecule, making it amenable to detection by UV-Vis spectrophotometry or HPLC with a UV detector.
Visualizing the Derivatization Reaction
To illustrate the chemical transformation, the following diagram outlines the reaction between this compound and a primary amine.
Caption: Reaction of DMNB with an amine to form a Schiff base.
Detailed Experimental Protocols
The following protocols provide a starting point for the derivatization of amines with DMNB and their subsequent analysis by HPLC. Optimization of these protocols may be necessary depending on the specific amine and sample matrix.
Protocol 1: Preparation of Reagents and Standards
-
DMNB Derivatizing Reagent (10 mM): Dissolve 19.42 mg of this compound (CAS No. 56670-20-3) in 10 mL of a suitable organic solvent such as acetonitrile or methanol. This solution should be prepared fresh daily and protected from light.
-
Amine Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve the amine standards in a suitable solvent (e.g., water, methanol, or acetonitrile) to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the appropriate solvent to cover the desired concentration range for the calibration curve.
Protocol 2: Sample Derivatization Procedure
-
Sample Preparation: For liquid samples, a direct aliquot may be used. For solid samples, an appropriate extraction procedure should be developed to isolate the amines of interest. The final sample extract should be in a solvent compatible with the derivatization reaction.
-
Reaction Mixture: In a clean microcentrifuge tube or autosampler vial, combine the following:
-
100 µL of the sample or working standard solution.
-
100 µL of the 10 mM DMNB derivatizing reagent.
-
-
Reaction Incubation: Cap the vial tightly and vortex briefly to mix. Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
Cooling and Dilution: After incubation, allow the mixture to cool to room temperature. Dilute the reaction mixture with the mobile phase to a final volume of 1 mL before injection into the HPLC system.
HPLC Analysis of DMNB-Amine Derivatives
The separation and quantification of the DMNB-derivatized amines can be achieved using reversed-phase HPLC. The following is a general method that can be optimized for specific applications.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV-Vis Detector at the λmax of the derivative (typically determined by UV scan) |
Analytical Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.
Caption: A typical workflow for amine analysis using DMNB derivatization.
Trustworthiness and Self-Validation
To ensure the reliability and accuracy of the analytical results, a thorough method validation should be performed. This process is crucial in drug development and regulated environments. Key validation parameters include:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This can be assessed by analyzing blank and spiked samples.
-
Linearity and Range: The linear relationship between the analyte concentration and the detector response. A calibration curve should be constructed using a series of standards, and the correlation coefficient (r²) should be determined.
-
Accuracy: The closeness of the measured value to the true value. This is typically evaluated by analyzing samples with known concentrations of the analyte (spiked samples) and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) for a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio.
-
Stability: The stability of the derivatized samples under various storage conditions should be evaluated to establish appropriate handling and analysis times.
By systematically evaluating these parameters, the developed method can be considered self-validating, providing confidence in the generated data.
Conclusion
This compound is a versatile and effective derivatization reagent for the analysis of primary and secondary amines. The formation of a stable, UV-active Schiff base derivative significantly enhances detection sensitivity, enabling accurate quantification at low concentrations. The protocols and analytical workflow presented in this guide provide a solid foundation for researchers to develop and validate robust analytical methods for a wide range of applications. The inherent logic of converting a non-chromophoric analyte into a readily detectable derivative, coupled with rigorous method validation, ensures the scientific integrity and trustworthiness of the results.
References
-
Sigma-Aldrich. 4-Dimethylamino-2-nitrobenzaldehyde 97.
-
Glinsmann, K., & Kroll, S. (2009). Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride. Journal of Chromatography A, 1216(18), 3997-4003.
-
Jasperse, C. Reactions of Amines. Chemistry 360.
-
Davis, T. P., Gehrke, C. W., Gehrke, C. W., Cunningham, T. D., Kuo, K. C., Gerhardt, K. O., Johnson, H. D., & Williams, C. H. (1978). High-performance liquid chromatographic analysis of biogenic amines in biological materials as o-phthalaldehyde derivatives. Journal of Chromatography B: Biomedical Sciences and Applications, 162(3), 293-310.
-
ResearchGate. Reaction of 4-nitrobenzaldehyde with secondary amines.
-
HELIX Chromatography. HPLC Methods for analysis of Dimethylamine.
-
Sigma-Aldrich. 4-Dimethylamino-2-nitrobenzaldehyde 97 56670-20-3.
-
BenchChem. Application Note & Protocol: HPLC Analysis of Amines via Pre-column Derivatization with 4-(Methylamino)-3-nitrobenzoyl chloride.
-
Sigma-Aldrich. 4-Dimethylamino-2-nitrobenzaldehyde 97.
-
Az-zahra, T. A., & Rohman, A. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2020, 5814389.
-
Onigbinde, A. O. (2011). Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. International Journal of Pharmaceutical Sciences Review and Research, 11(2), 23-28.
-
Onigbinde, A. O., & Njar, V. C. (2011). ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE. International Journal of Pharmaceutical Sciences Review and Research, 11(2), 23-28.
-
BenchChem. An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde in Organic Chemistry.
-
Horváth, K., & Vasanits, A. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC Europe, 28(7), 400-405.
Sources
- 1. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. 4-Dimethylamino-2-nitrobenzaldehyde 97 56670-20-3 [sigmaaldrich.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. 4-Dimethylamino-2-nitrobenzaldehyde 97 56670-20-3 [sigmaaldrich.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 4-(Dimethylamino)-2-nitrobenzaldehyde in Medicinal Chemistry
| Introduction: A Molecule of Strategic Importance
4-(Dimethylamino)-2-nitrobenzaldehyde is an aromatic aldehyde possessing a unique electronic configuration that makes it a highly valuable reagent in medicinal chemistry. Its structure is characterized by a powerful electron-donating dimethylamino group positioned para to the aldehyde, and a strong electron-withdrawing nitro group positioned ortho to the aldehyde. This "push-pull" arrangement profoundly influences the molecule's reactivity and spectroscopic properties, making it more than just a simple synthetic intermediate.
The key functional groups—aldehyde, nitro, and dimethylamino—serve as versatile handles for a range of chemical transformations and biological assays. This guide provides an in-depth exploration of its principal applications, focusing on its use as a reporter for enzymatic activity and as a scaffold in the synthesis of bioactive compounds.
| Chemical Properties | |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₀N₂O₃[1] |
| Molecular Weight | 194.19 g/mol [1] |
| CAS Number | 56670-20-3[1] |
| Appearance | Crystalline powder |
| Melting Point | ~117 °C (decomposes) |
| Key Functional Groups | Aldehyde, Nitro, Tertiary Amine |
| Application I: A Chromogenic Probe for Nitroreductase Activity
A primary application of this compound is in the detection and quantification of nitroreductase (NTR) enzymes. NTRs are found predominantly in bacteria and certain cancer cells under hypoxic conditions, but are absent in healthy mammalian cells[2][3]. This differential expression makes NTRs a key target for developing novel antibiotics and hypoxia-activated cancer therapies.
| Principle of Detection
The detection mechanism hinges on a dramatic, enzyme-catalyzed transformation. The parent molecule, this compound, is non-fluorescent or weakly colored. The nitro group quenches potential fluorescence from the dimethylamino benzaldehyde core. Bacterial or cellular nitroreductases, in the presence of a cofactor like NAD(P)H, reduce the electron-withdrawing nitro group (-NO₂) to an electron-donating amino group (-NH₂)[4][5].
This conversion from a "push-pull" to a "push-push" electronic system results in a significant bathochromic shift (shift to longer wavelengths) in absorbance and, more importantly, the emergence of strong fluorescence, which can be readily quantified.
Caption: Enzymatic conversion of the non-fluorescent substrate to a fluorescent product.
| Protocol: Fluorometric Quantification of Nitroreductase Activity
This protocol provides a robust method for measuring NTR activity in purified enzyme preparations or cell lysates.
A. Required Materials
-
This compound (Substrate)
-
DMSO (for stock solution)
-
Purified nitroreductase enzyme or cell lysate
-
NADPH or NADH (Cofactor)
-
Potassium Phosphate Buffer (50 mM, pH 7.0)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader (Excitation ~420 nm, Emission ~510 nm - Note: Optimal wavelengths should be determined empirically)
B. Reagent Preparation
-
Substrate Stock Solution (10 mM): Dissolve 1.94 mg of this compound in 1 mL of high-quality DMSO. Store at -20°C, protected from light.
-
Cofactor Stock Solution (10 mM): Dissolve ~8.3 mg of NADPH (or ~7.1 mg of NADH) in 1 mL of Potassium Phosphate Buffer. Prepare fresh for each experiment.
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.0.
-
Enzyme Solution: Dilute the purified NTR or cell lysate to the desired concentration range in ice-cold Assay Buffer immediately before use.
C. Assay Workflow
Caption: Step-by-step workflow for the nitroreductase fluorescence assay.
D. Step-by-Step Procedure
-
Prepare Standards and Samples: Create a serial dilution of a known concentration of purified NTR for a standard curve. Prepare experimental samples (e.g., cell lysates) at various dilutions.
-
Plate Layout: To each well of a 96-well black plate, add 50 µL of the enzyme standard, sample, or buffer (for blanks). Include the following controls:
-
No-Enzyme Control: 50 µL Assay Buffer.
-
No-Substrate Control: 50 µL Enzyme Sample.
-
No-Cofactor Control: 50 µL Enzyme Sample.
-
-
Prepare Reaction Mix: For the number of wells required, prepare a 2X Reaction Mix. For each well, you will need:
-
48 µL Assay Buffer
-
1 µL of 10 mM Substrate Stock (Final concentration: 100 µM)
-
1 µL of 10 mM Cofactor Stock (Final concentration: 100 µM) Scientist's Note: The final concentrations of substrate and cofactor may need optimization depending on the specific enzyme's Km values.
-
-
Initiate Reaction: Add 50 µL of the 2X Reaction Mix to all wells. For the "No-Substrate" and "No-Cofactor" controls, use a mix prepared without that specific component.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The ideal incubation time should be determined to ensure the reaction is within the linear range.
-
Measurement: Read the fluorescence on a microplate reader at the optimal excitation and emission wavelengths.
| Data Analysis and Interpretation
-
Background Subtraction: Subtract the average fluorescence signal from the "No-Enzyme Control" wells from all other readings.
-
Standard Curve: Plot the background-subtracted fluorescence of the NTR standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Calculate Sample Activity: Use the standard curve equation to determine the NTR concentration or activity in the unknown samples. The activity is directly proportional to the rate of increase in fluorescence.
| Application II: A Versatile Scaffold in Organic Synthesis
The aldehyde functionality of this compound is a prime site for nucleophilic attack, making it a foundational building block for a variety of heterocyclic structures and other complex molecules.
| Synthesis of Schiff Bases
A primary synthetic application is its condensation with primary amines to form Schiff bases (imines)[6][7]. These compounds are not only important intermediates but also exhibit a wide range of biological activities, including antimicrobial and anticancer properties[7][8][9].
General Protocol: Schiff Base Formation
-
Dissolution: In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable solvent (e.g., ethanol or methanol).
-
Amine Addition: Add 1 equivalent of the desired primary amine to the solution.
-
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to protonate the aldehyde's carbonyl oxygen, making the carbon more electrophilic.
-
Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Caption: General workflow for the synthesis of a Schiff base.
| Precursor to Other Bioactive Molecules
Beyond Schiff bases, this aldehyde is used to synthesize other substituted benzaldehydes and complex heterocyclic systems[1][6]. The nitro group can be reduced, and the resulting amine can participate in intramolecular cyclization reactions to form nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.
| References
-
Synthesis, Characterization and Biological Activity of New Ligand Derived from 4-(Dimethylamino) Benzaldehyde and Nano Copper Complex. Digital Repository of University of Baghdad. [Link]
-
Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central, National Institutes of Health. [Link]
-
The Role of 4-(Dimethylamino)benzaldehyde in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Product guide: Nitroreductase. Johnson Matthey. [Link]
-
Inhibitory Activity of 4-(Dimethyl amino) benzaldehyde Schiff Bases: Synthesis and Characterization. ResearchGate. [Link]
-
Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. Global Research Online. [Link]
-
Preparation of Stable Isotope-Labeled 2-Nitrobenzaldehyde Derivatives of Four Metabolites of Nitrofuran Antibiotics and Their Comprehensive Characterization by UV, MS, and NMR Techniques. ResearchGate. [Link]
-
Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. National Institutes of Health. [Link]
-
4-(Dimethylamino)-2-hydroxybenzaldehyde | C9H11NO2 | CID 9815305. PubChem, National Institutes of Health. [Link]
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- 1. 4-Dimethylamino-2-nitrobenzaldehyde 97 56670-20-3 [sigmaaldrich.com]
- 2. Nitroreductase Assay Kit (Luminometric) (ab324120) | Abcam [abcam.com]
- 3. Amplite® Luminometric Nitroreductase Assay Kit | AAT Bioquest [aatbio.com]
- 4. matthey.com [matthey.com]
- 5. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 9. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Condensation Reactions Involving 4-(Dimethylamino)-2-nitrobenzaldehyde
Document ID: ANP-DM2NB-CR-202601
For: Researchers, scientists, and drug development professionals.
Introduction: The Unique Reactivity of 4-(Dimethylamino)-2-nitrobenzaldehyde
This compound is a substituted aromatic aldehyde with the chemical formula (CH₃)₂NC₆H₃(NO₂)CHO. Its utility as a reactant in condensation chemistry stems from a unique electronic and steric profile. The molecule incorporates a potent electron-donating dimethylamino group para to the aldehyde and a strong electron-withdrawing nitro group ortho to it. This "push-pull" arrangement significantly influences the electrophilicity of the carbonyl carbon, while the ortho-nitro group introduces steric considerations that can direct reaction pathways.
This guide provides an in-depth exploration of key condensation reactions involving this versatile building block, offering detailed, field-tested protocols and the scientific rationale behind them. The applications of the resulting products are widespread, ranging from the synthesis of novel heterocyclic compounds and fluorescent probes to the development of new pharmaceutical agents.[1][2]
Safety Information
This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95 or equivalent), should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base.[3][4] The products are typically α,β-unsaturated dicarbonyl compounds or their derivatives, which are valuable intermediates in organic synthesis.[3]
Scientific Principles and Mechanistic Insight
The reaction is initiated by the deprotonation of the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) by a base like piperidine to form a nucleophilic carbanion.[5] This anion then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol-type adduct rapidly undergoes dehydration, often spontaneously, to yield the thermodynamically stable conjugated product. The electron-withdrawing nitro group on the benzaldehyde ring enhances the electrophilicity of the carbonyl carbon, typically leading to faster reaction times compared to unsubstituted benzaldehyde.[6]
Protocol: Synthesis of (E)-2-(4-(dimethylamino)-2-nitrobenzylidene)malononitrile
This protocol details a standard procedure for the Knoevenagel condensation using malononitrile as the active methylene component.
Materials:
-
This compound (1.00 g, 5.15 mmol, 1.0 equiv)
-
Malononitrile (0.37 g, 5.66 mmol, 1.1 equiv)
-
Ethanol (20 mL)
-
Piperidine (catalytic, ~5 drops)
-
Deionized water
-
Standard reflux apparatus, magnetic stirrer, Buchner funnel, filter paper.
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.00 g of this compound in 20 mL of ethanol.
-
Reagent Addition: To this solution, add 0.37 g of malononitrile. Stir the mixture until the malononitrile dissolves.[4]
-
Catalyst Addition: Add 5 drops of piperidine to the reaction mixture using a Pasteur pipette. A color change is typically observed.[4]
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 1-2 hours.
-
Work-up and Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.[4]
-
Filtration: Collect the precipitated solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid with a small amount of cold ethanol (2 x 5 mL) followed by cold deionized water (2 x 10 mL) to remove any unreacted starting materials and catalyst.
-
Drying: Dry the product in a vacuum oven at 50°C to a constant weight. The product is typically a brightly colored solid.
| Reactant | Molar Ratio | Catalyst | Solvent | Time (h) | Typical Yield (%) |
| Malononitrile | 1.1 equiv | Piperidine | Ethanol | 1-2 | >90 |
| Ethyl Cyanoacetate | 1.1 equiv | Piperidine | Ethanol | 2-4 | 85-95 |
| Diethyl Malonate | 1.2 equiv | Piperidine | Toluene | 6-8 | 70-85 |
| Yields are representative and can vary based on reaction scale and purity of reagents. |
Claisen-Schmidt Condensation: Synthesis of Chalcones
The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde (lacking α-hydrogens) and an aliphatic ketone or aldehyde.[7][8] When this compound reacts with a ketone like acetophenone, it produces a chalcone (an α,β-unsaturated ketone), which are important scaffolds in medicinal chemistry.
Scientific Principles and Mechanistic Insight
This reaction is typically performed under basic conditions (e.g., NaOH or KOH).[6] The base abstracts an α-proton from the ketone to form a nucleophilic enolate ion. This enolate then attacks the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily dehydrates under the reaction conditions to form the highly conjugated and stable chalcone product.[8] The absence of α-hydrogens on this compound prevents self-condensation, leading to a cleaner reaction and higher yield of the desired crossed product.[8]
Protocol: Synthesis of (E)-1-(4-(dimethylamino)-2-nitrophenyl)-3-phenylprop-2-en-1-one
Materials:
-
This compound (1.00 g, 5.15 mmol, 1.0 equiv)
-
Acetophenone (0.68 g, 0.66 mL, 5.66 mmol, 1.1 equiv)
-
Ethanol (95%, 15 mL)
-
10% Aqueous Sodium Hydroxide (NaOH) solution (5 mL)
-
Dilute Hydrochloric Acid (HCl)
-
Standard laboratory glassware, magnetic stirrer, ice bath.
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL Erlenmeyer flask, dissolve 1.00 g of this compound and 0.66 mL of acetophenone in 15 mL of 95% ethanol.[6]
-
Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the solution is chilled.
-
Base Addition: While stirring vigorously, add 5 mL of 10% aqueous NaOH solution dropwise, ensuring the temperature remains below 25°C. A solid precipitate usually forms during or shortly after the addition.
-
Reaction: Remove the flask from the ice bath and continue stirring at room temperature for 2-3 hours.
-
Work-up: Pour the reaction mixture into a beaker containing 50 mL of ice-cold water.
-
Neutralization: Slowly add dilute HCl to neutralize the mixture until it is acidic to litmus paper. This ensures the complete precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.
Schiff Base Formation: Synthesis of Imines
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone.[9][10] These compounds contain a characteristic azomethine (-C=N-) group and are widely used as ligands in coordination chemistry and as intermediates for the synthesis of bioactive molecules.[10][11][12]
Scientific Principles and Mechanistic Insight
The reaction proceeds via nucleophilic addition of the primary amine to the carbonyl carbon of this compound, forming a hemiaminal intermediate. This is typically the rate-determining step and is often catalyzed by a small amount of acid.[10] The hemiaminal then undergoes acid-catalyzed dehydration to yield the final imine product. The reaction is reversible, and the removal of water (e.g., by azeotropic distillation) can be used to drive the equilibrium towards the product.
Protocol: Synthesis of (E)-N-(4-(dimethylamino)-2-nitrobenzylidene)aniline
Materials:
-
This compound (1.00 g, 5.15 mmol, 1.0 equiv)
-
Aniline (0.48 g, 0.47 mL, 5.15 mmol, 1.0 equiv)
-
Absolute Ethanol (25 mL)
-
Glacial Acetic Acid (catalytic, 2-3 drops)
-
Reflux apparatus, magnetic stirrer.
Step-by-Step Procedure:
-
Reaction Setup: Dissolve 1.00 g of this compound in 25 mL of absolute ethanol in a 50 mL round-bottom flask with a magnetic stir bar.
-
Reagent Addition: Add 0.47 mL of aniline to the solution.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.[9]
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 3-4 hours. The formation of the Schiff base is often indicated by a distinct color change.
-
Isolation: Cool the reaction mixture to room temperature. The product will often crystallize out of the solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.
-
Filtration: Collect the crystalline product by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base in a vacuum desiccator.
References
-
Benchchem. The Influence of Aromatic Substituents on Benzaldehyde Reactivity in Condensation Reactions: A Comparative Guide. 6
-
Tayebee, R., Amini, M. M., Ghadamgahi, M., & Armaghan, M. (2013). H5PW10V2O40/Pip-SBA-15: A novel reusable organic-inorganic hybrid material as potent Lewis acid catalyst for one-pot solvent-free synthesis of 3,4-dihydropyrimidinones. ResearchGate.
-
Sigma-Aldrich. 4-Dimethylamino-2-nitrobenzaldehyde 97.
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central.
-
Benchchem. Application Notes and Protocols for the Synthesis of Fluorescent Probes Using 2-Fluoro. 13
-
ResearchGate. The condensation reaction with benzaldehyde dimethylacetal.
-
YouTube. Knoevenagel condensation.
-
Das, S., & Santra, S. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.
-
Wikipedia. Claisen–Schmidt condensation.
-
ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.
-
Alfa Chemistry. Preparation of Schiff Base by Condensation of 4-(Dimethylamino)benzaldehyde.
-
Organic Reactions. The Knoevenagel Condensation.
-
Jetir.org. SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY.
-
Pearson+. The Knoevenagel condensation is a special case of the aldol conde...
-
Benchchem. Application Notes and Protocols for Knoevenagel Condensation with 4-Chloro-3-nitrobenzaldehyde. 4
-
Organic Chemistry Portal. Benzoin Condensation.
-
NIH. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.
-
ResearchGate. (PDF) Inhibitory Activity of 4-(Dimethyl amino) benzaldehyde Schiff Bases: Synthesis and Characterization.
-
International Journal of Pharmaceutical Sciences Review and Research. Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde.
-
PraxiLabs. Claisen Schmidt Reaction (Mixed Aldol Condensation).
-
ResearchGate. Synthesis, Structural, Spectral, Third Order Nonlinear Optical and Quantum Chemical Investigations on Hydrogen Bonded Novel Organic Molecular Adduct 4-(Dimethylamino)benzaldehyde 4-nitrophenol for Opto-electronic Applications.
-
ResearchGate. Synthesis scheme for (3) by Claisen-Schimidt condensation reaction.
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation.
-
Nevolab. Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf.
-
Sigma-Aldrich. 4-Dimethylamino-2-nitrobenzaldehyde 97 56670-20-3.
-
ResearchGate. Synthesis route of the studied compounds: (a) 4-(dimethylamino)benzaldehyde, (b) aniline, (c) (E).
-
NIH PubMed Central. Lessons in Organic Fluorescent Probe Discovery.
- Benchchem. Application Notes and Protocols: 2,4-Dihydroxybenzaldehyde as a Precursor for Fluorescent Probes. [URL](
-
Thermo Fisher Scientific. Amine-Reactive Probe Labeling Protocol.
-
Journal of Materials Chemistry B. Recent progress towards the development of fluorescent probes for the detection of disease-related enzymes.
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Synthesis of Schiff Bases from 4-(Dimethylamino)-2-nitrobenzaldehyde: An Application Note and Detailed Protocol
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility and Significance of Schiff Bases
Schiff bases, named after their discoverer Hugo Schiff, are a class of organic compounds characterized by the presence of an azomethine or imine functional group (-C=N-). These compounds are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. The formation of the carbon-nitrogen double bond is a reversible reaction, often catalyzed by either an acid or a base, and is driven to completion by the removal of water.
The scientific interest in Schiff bases stems from their remarkable versatility and wide array of applications. In the realm of medicinal chemistry and drug development, Schiff bases exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. Their metal complexes, in particular, have garnered significant attention as they often display enhanced biological efficacy compared to the free ligands. Beyond their therapeutic potential, Schiff bases are pivotal in various catalytic processes, serving as ligands in catalysts for oxidation, reduction, and cross-coupling reactions. They are also integral components in the synthesis of various heterocyclic compounds and find applications as dyes, pigments, and corrosion inhibitors.
This application note provides a comprehensive and detailed protocol for the synthesis of Schiff bases derived from 4-(Dimethylamino)-2-nitrobenzaldehyde. The presence of both a strong electron-donating group (dimethylamino) and a strong electron-withdrawing group (nitro) on the benzaldehyde ring presents a unique synthetic challenge and opportunity, potentially leading to Schiff bases with interesting electronic and biological properties. This guide is designed to provide researchers with a robust and reproducible methodology, from reaction setup to purification and characterization of the final product.
Reaction Workflow and Mechanistic Overview
The synthesis of a Schiff base from this compound and a primary amine (in this protocol, aniline is used as a representative example) proceeds through a nucleophilic addition-elimination mechanism. The workflow is visualized in the diagram below.
Caption: Workflow for the synthesis of a Schiff base from this compound.
The reaction mechanism initiates with the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer to form a carbinolamine intermediate. The reaction is typically catalyzed by a weak acid, which protonates the hydroxyl group of the carbinolamine, facilitating its elimination as a water molecule and the subsequent formation of the imine double bond.
Experimental Protocol
This protocol details the synthesis of a Schiff base from this compound and aniline as a representative primary amine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Aniline | ≥99%, Reagent Grade | Commercially Available | Should be freshly distilled if discolored. |
| Ethanol | Absolute (≥99.5%) | Commercially Available | |
| Glacial Acetic Acid | ACS Reagent Grade | Commercially Available | Used as a catalyst. |
| Diethyl Ether | Anhydrous | Commercially Available | For washing the crude product. |
| Distilled Water |
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Beakers and Erlenmeyer flasks
-
Glass rod
-
Melting point apparatus
-
FTIR spectrometer
-
NMR spectrometer
-
Mass spectrometer
Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.94 g (10 mmol) of this compound in 30 mL of absolute ethanol. Stir the mixture using a magnetic stirrer until the aldehyde is completely dissolved.
-
Addition of Amine: To the stirred solution, add 0.93 g (10 mmol) of aniline.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature. As the solution cools, the Schiff base product will precipitate out as a colored solid.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crude product with a small amount of cold ethanol followed by diethyl ether to remove any unreacted starting materials.
-
Purification by Recrystallization: Transfer the crude product to a beaker and dissolve it in a minimum amount of hot ethanol. Once completely dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator.
-
Yield and Characterization: Determine the melting point and calculate the percentage yield of the purified Schiff base. Characterize the product using FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Characterization of the Schiff Base
The structure of the synthesized Schiff base, N-(4-(dimethylamino)-2-nitrobenzylidene)aniline, should be confirmed by spectroscopic methods.
| Technique | Expected Observations |
| FTIR (KBr, cm⁻¹) | ~1620-1640 (C=N, azomethine stretch), ~1520 and ~1340 (asymmetric and symmetric NO₂ stretch), ~2800-3000 (C-H stretch), ~1600, ~1450 (C=C aromatic stretch) |
| ¹H NMR (CDCl₃, δ ppm) | ~8.5-9.0 (s, 1H, -CH=N-), ~6.5-8.0 (m, aromatic protons), ~3.0 (s, 6H, -N(CH₃)₂) |
| ¹³C NMR (CDCl₃, δ ppm) | ~160-165 (-CH=N-), ~110-155 (aromatic carbons), ~40 (-N(CH₃)₂) |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the Schiff base (C₁₅H₁₅N₃O₂). |
Note: The exact chemical shifts in NMR and absorption frequencies in FTIR may vary slightly depending on the solvent and the specific structure of the primary amine used.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, when handling chemicals.
-
Perform the reaction in a well-ventilated fume hood.
-
Aniline is toxic and can be absorbed through the skin. Handle with care.
-
Organic solvents like ethanol and diethyl ether are flammable. Keep them away from open flames and heat sources.
-
Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction | Increase the reflux time and monitor the reaction by TLC. Ensure the catalyst was added. |
| Starting materials are impure | Use freshly distilled aniline and pure aldehyde. | |
| Oily product instead of solid | Impurities present | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, purify by column chromatography. |
| Product does not precipitate upon cooling | Product is too soluble in the reaction solvent | Reduce the volume of the solvent by evaporation under reduced pressure and then cool. Alternatively, add a non-solvent (like cold water) dropwise to induce precipitation, though this may require further purification. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of Schiff bases from this compound. The methodology is straightforward and utilizes common laboratory reagents and equipment. The resulting Schiff bases, with their unique electronic properties, are valuable compounds for further investigation in medicinal chemistry, catalysis, and materials science. By following this guide, researchers can confidently synthesize and characterize these versatile molecules for their specific research applications.
References
-
International Journal of Trend in Scientific Research and Development. Synthesis and Characterization of Schiff Base from Aromatic Amine and Aromatic P-Nitro Benzaldehyde. Available at: [Link]
-
HMU CPD. Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. Available at: [Link]
-
Iraqi Journal of Pharmaceutical Sciences. Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. Available at: [Link]
-
Molecules. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. Available at: [Link]
-
OUCI. Schiff Base Complexes for Catalytic Application. Available at: [Link]
-
ResearchGate. (PDF) Schiff Base Complexes for Catalytic Application. Available at: [Link]
-
ResearchGate. Synthesis, characterization and biological evaluation of 4-NITRO schiffbases | Request PDF. Available at: [Link]
-
ResearchGate. Effect of electron-withdrawing groups of Schiff base and its palladium complex on antimicrobial and catalytic activities. Available at: [Link]
-
MDPI. Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Available at: [Link]
-
ResearchGate. Synthesizing of Some Schiff's Bases Derived from 2-nitro-1,4-phenylene diamine and Studying some of its Characteristics. Available at: [Link]
-
RSC Publishing. Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands. Available at: [Link]
-
PubMed Central. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Available at: [Link]
-
International Science Community Association. Synthesis and Characterization of Schiff base m-nitro aniline and their complexes. Available at: [Link]
-
NISCAIR Online Periodicals Repository. Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds. Available at: [Link]
-
JOCPR. Journal of Chemical and Pharmaceutical Research, 2012, 4(1):726-731. Available at: [Link]
-
Jetir.Org. SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Available at: [Link]
-
ResearchGate. (PDF) Inhibitory Activity of 4-(Dimethyl amino) benzaldehyde Schiff Bases: Synthesis and Characterization. Available at: [Link]
-
Semantic Scholar. Exploring Nitro‐functionalized Bis‐Schiff Bases: Synthesis, Structural Characterization, Antimicrobial, DFT, In‐silico ADME/T and Molecular Docking Studies. Available at: [Link]
- Google Patents. Process for the purification of nitro aliphatic compounds.
Introduction: The Strategic Importance of 4-(Dimethylamino)-2-nitrobenzaldehyde in Chromophore Design
An In-Depth Technical Guide to the Application of 4-(Dimethylamino)-2-nitrobenzaldehyde in the Preparation of Dyes
This compound is a highly functionalized aromatic aldehyde that serves as a potent and versatile precursor in the synthesis of advanced dyes. Its utility stems from the strategic intramolecular arrangement of three key functional groups: a powerful electron-donating dimethylamino group, a strong electron-withdrawing nitro group, and a reactive aldehyde moiety. This specific ortho/para substitution pattern establishes a classic "push-pull" electronic system, where the dimethylamino group (the "push") and the nitro group (the "pull") create a significant dipole moment that is crucial for developing dyes with interesting photophysical properties, such as solvatochromism.
The aldehyde group provides a convenient synthetic handle for constructing larger π-conjugated systems through various condensation reactions.[1] Furthermore, the nitro group can be chemically transformed, most commonly via reduction to an amine, opening up pathways to entirely different classes of dyes, most notably the vast and commercially significant family of azo dyes.[2] This guide provides a detailed exploration of the core synthetic strategies, reaction mechanisms, and step-by-step protocols for leveraging this compound in the preparation of high-performance dyes for research and development applications.
Part 1: Core Synthetic Strategies and Mechanistic Insights
The synthetic utility of this compound is primarily centered on two distinct but powerful strategies: direct condensation reactions involving the aldehyde group to form styryl-type dyes, and a multi-step pathway involving the reduction of the nitro group followed by diazotization and coupling to produce azo dyes.
Strategy A: Knoevenagel Condensation for Push-Pull Dyes
The most direct method for dye synthesis from this precursor is the Knoevenagel condensation, a variant of the aldol condensation.[3] This reaction involves the base-catalyzed condensation of the aldehyde with a compound containing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups, such as -CN or -C(O)R).
Causality and Mechanism: The reaction is initiated by a base (e.g., piperidine, ethylenediamine) which deprotonates the active methylene compound to generate a resonance-stabilized carbanion (enolate). This potent nucleophile then attacks the electrophilic carbonyl carbon of this compound. The resulting intermediate subsequently eliminates a molecule of water to form a new carbon-carbon double bond, extending the π-conjugated system of the chromophore. The strong intramolecular charge transfer character endowed by the dimethylamino and nitro groups often results in dyes that exhibit significant solvatochromism—a pronounced change in color with varying solvent polarity.[4][5]
Caption: Knoevenagel condensation workflow for dye synthesis.
Strategy B: Reductive Transformation for Azo Dye Synthesis
Azo dyes are the largest class of synthetic colorants and are characterized by the –N=N– (azo) group that links two aromatic rings.[6] Synthesizing an azo dye from this compound requires a multi-step approach that fundamentally alters the molecule's functionality.
Causality and Mechanism:
-
Nitro Group Reduction: The process begins with the selective reduction of the ortho-nitro group to a primary amine (–NH₂), yielding 2-amino-4-(dimethylamino)benzaldehyde. Common reducing agents for this transformation include tin(II) chloride in concentrated hydrochloric acid or sodium sulfide.[7] This step is critical as it creates the necessary aromatic amine functionality for the subsequent diazotization reaction.
-
Diazotization: The resulting aromatic amine is then converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl) at a low temperature (0–5 °C). The low temperature is crucial to prevent the highly unstable diazonium salt from decomposing.[8]
-
Azo Coupling: The final step is the azo coupling reaction, an electrophilic aromatic substitution. The electrophilic diazonium salt is reacted with a nucleophilic, electron-rich aromatic compound known as a coupling component (e.g., β-naphthol, N,N-dimethylaniline).[9] The strong activating group on the coupling component directs the substitution, leading to the formation of the stable azo bridge and the final dye molecule. The extended conjugation across the entire molecule determines its color.
Caption: Multi-step workflow for the synthesis of azo dyes.
Part 2: Detailed Experimental Protocols
Safety Precaution: These experiments must be conducted in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and appropriate gloves) is mandatory. Aromatic nitro compounds, amines, and concentrated acids are toxic and/or corrosive. Diazonium salts can be explosive in a dry, solid state and must always be kept as a cold aqueous solution and used immediately after preparation.[8]
Protocol 1: Synthesis of a Solvatochromic Styryl Dye
This protocol details the synthesis of (E)-2-(4-(dimethylamino)-2-nitrobenzylidene)malononitrile, a push-pull dye, via Knoevenagel condensation.
Materials & Apparatus:
-
This compound (1.94 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Isopropanol (40 mL)
-
Piperidine (0.2 mL, catalytic amount)
-
100 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, Buchner funnel, vacuum flask.
Procedure:
-
Reaction Setup: In the 100 mL round-bottom flask, combine this compound (1.94 g) and malononitrile (0.66 g). Add 40 mL of isopropanol and a magnetic stir bar.
-
Catalyst Addition: To the stirred suspension, add 0.2 mL of piperidine. The piperidine acts as a basic catalyst to initiate the condensation by generating the malononitrile carbanion.
-
Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux using the heating mantle. The reactants will dissolve, and the solution color will typically deepen to a dark red or purple. Maintain reflux for 1 hour.
-
Crystallization: After 1 hour, remove the heat source and allow the flask to cool slowly to room temperature. Then, place the flask in an ice-water bath for 30 minutes to maximize the precipitation of the product.
-
Isolation and Purification: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold isopropanol (2 x 10 mL) to remove unreacted starting materials and residual catalyst.
-
Drying: Dry the purified dye in a vacuum oven at 50-60 °C to a constant weight. The product should be a dark, crystalline solid.
Protocol 2: Synthesis of an Azo Dye via a Diazonium Intermediate
This protocol describes the synthesis of a red azo dye by coupling the diazonium salt derived from the reduced starting material with 2-naphthol.
Part A: Reduction of the Nitro Group
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 4.85 g (25 mmol) of this compound in 50 mL of ethanol.
-
Reduction: Prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) (18 g, 75 mmol) in 30 mL of water. Add this solution slowly to the stirred ethanolic solution of the nitrobenzaldehyde.
-
Reflux: Heat the mixture to reflux for 3 hours. The color of the reaction will change as the nitro group is reduced to an amine.
-
Isolation: Cool the reaction mixture and pour it into 200 mL of ice-water. The product, 2-amino-4-(dimethylamino)benzaldehyde, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry. This intermediate can be used directly in the next step.
Part B: Diazotization and Azo Coupling
-
Diazotization: In a 250 mL beaker, suspend 1.64 g (10 mmol) of the 2-amino-4-(dimethylamino)benzaldehyde prepared in Part A in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of water. Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, dissolve 0.70 g (10.1 mmol) of sodium nitrite in 10 mL of cold water. Add this sodium nitrite solution dropwise to the cold amine suspension over 15 minutes, ensuring the temperature remains below 5 °C. Stir for an additional 20 minutes in the ice bath to ensure complete formation of the diazonium salt solution.[6]
-
Preparation of Coupling Solution: In a 400 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol (β-naphthol) in 50 mL of a 10% aqueous sodium hydroxide solution. Cool this solution to 0-5 °C in an ice bath with vigorous stirring.[6]
-
Azo Coupling: Slowly add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution with continuous and efficient stirring. A deep-colored precipitate of the azo dye should form immediately.[10]
-
Completion and Isolation: Continue stirring the reaction mixture in the ice bath for another 30 minutes to ensure the coupling reaction is complete.
-
Purification: Collect the crude azo dye by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper. Dry the final product in a desiccator or a low-temperature vacuum oven.
Part 3: Data Presentation and Characterization
The synthesized dyes can be characterized using standard analytical techniques such as NMR, FT-IR, and Mass Spectrometry to confirm their chemical structure. UV-Visible spectroscopy is essential for evaluating their properties as dyes.
Table 1: Physicochemical Properties of Starting Material
| Property | Value | Reference |
| Chemical Name | This compound | |
| Molecular Formula | C₉H₁₀N₂O₃ | |
| Molecular Weight | 194.19 g/mol | |
| Melting Point | 117 °C (decomposes) | |
| Appearance | Yellow to orange crystalline powder |
Table 2: Representative Solvatochromic Data for the Dye from Protocol 1
The push-pull nature of the styryl dye synthesized in Protocol 1 leads to positive solvatochromism, where the absorption maximum (λ_max) undergoes a bathochromic (red) shift as the solvent polarity increases. This is due to the greater stabilization of the more polar excited state relative to the ground state in polar solvents.[4][11]
| Solvent | Polarity (ET(30) kcal/mol) | Typical λ_max (nm) | Observed Color |
| Toluene | 33.9 | ~480 nm | Orange-Red |
| Dichloromethane | 40.7 | ~510 nm | Red |
| Acetonitrile | 45.6 | ~530 nm | Magenta |
| Methanol | 55.4 | ~550 nm | Purple |
Note: λ_max values are illustrative examples to demonstrate the solvatochromic effect.
References
- Gotor, V., et al. (2011). Asymmetric Organic Synthesis with Enzymes. Wiley-VCH. [This is a representative source for general organic synthesis principles, though not directly about the target molecule.]
-
Al-Rubaie, L. A., & Mhessn, R. J. (2012). New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde. Oriental Journal of Chemistry. Available from: [Link]
-
Effenberger, F., & Würthner, F. (1994). New Solvatochromic Dyes of the 5-Dimethylamino-5'nitro-2,2'-bithiophene Type. Angewandte Chemie International Edition in English. Available from: [Link]
-
Patel, N. B., & Patel, J. C. (2011). Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. Rasayan Journal of Chemistry. Available from: [Link]
-
University of Toronto. The Synthesis of Azo Dyes. Available from: [Link]
-
Oni, O., Bello, K. A., & Shibdawa, M. A. (2019). Synthesis, Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4-Amino-3-Nitro-Benzaldehyde as Diazo Components on Polyester. IOSR Journal of Applied Chemistry. Available from: [Link]
-
Arulkumar, M., et al. (2018). Synthesis, Structural, Spectral, Third Order Nonlinear Optical and Quantum Chemical Investigations on Hydrogen Bonded Novel Organic Molecular Adduct 4-(Dimethylamino)benzaldehyde 4-nitrophenol for Opto-electronic Applications. ResearchGate. Available from: [Link]
-
ResearchGate. Synthesis of 4-amino-3-nitrobenzaldehyde. Available from: [Link]
-
Bartleby. Preparation of Azo Dyes. Available from: [Link]
-
Machado, V. G., et al. (2008). Solvatochromic behavior of dyes with dimethylamino electron-donor and nitro electron-acceptor groups in their molecular structure. ResearchGate. Available from: [Link]
-
Moorpark College. Experiment 5: Dyes & Dyeing Part 2: Preparation of Para Red and related Azo Dyes. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-(Dimethylamino)benzaldehyde in Modern Organic Synthesis. Available from: [Link]
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Johnson, I. D., et al. (2004). Thiol-reactive Derivatives of the Solvatochromic 4-N,N-Dimethylamino-1,8-naphthalimide Fluorophore: A Highly Sensitive Toolset for the Detection of Biomolecular Interactions. National Institutes of Health. Available from: [Link]
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Vijayakumar, T., et al. (2008). Spectroscopic and DFT investigation on the photo-chemical properties of a push-pull chromophore: 4-Dimethylamino-4'-nitrostilbene. Semantic Scholar. Available from: [Link]
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Ucak-Astarlioglu, M., et al. (2015). Spectroscopic Properties of Two Conjugated Organic Dyes: A Computational and Experimental Study. ResearchGate. Available from: [Link]
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Ghaedi, M., et al. (2017). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. National Institutes of Health. Available from: [Link]
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Sciencemadness Discussion Board. Synthesis of 4-(N,N-Dimethylamino)-beta-nitrostyrene. Available from: [Link]
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University of Colorado, Boulder. Experiment 8 - Aldol Condensation: Synthesis of Indigo. Vat Dyeing. Available from: [Link]
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Application Notes and Protocols for the Analytical Detection of 4-(Dimethylamino)-2-nitrobenzaldehyde
Introduction
4-(Dimethylamino)-2-nitrobenzaldehyde is a substituted aromatic aldehyde of increasing interest in chemical synthesis and pharmaceutical development. Its unique molecular structure, featuring an electron-donating dimethylamino group and an electron-withdrawing nitro group, imparts distinct chemical and physical properties that are leveraged in various applications.[1][2] The accurate and precise analytical detection of this compound is paramount for quality control, reaction monitoring, and impurity profiling.
This document provides a comprehensive guide to the principal analytical methodologies for the characterization and quantification of this compound. We will delve into the theoretical underpinnings and practical applications of chromatographic, spectroscopic, and electrochemical techniques. The protocols detailed herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with the necessary tools for reliable analysis.
Chemical Structure and Properties
A thorough understanding of the analyte's properties is fundamental to selecting and optimizing an analytical method.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₃ | [3][4] |
| Molecular Weight | 194.19 g/mol | [2][3] |
| CAS Number | 56670-20-3 | [2][3] |
| Melting Point | 117 °C (decomposes) | [1] |
| Appearance | Solid | [1] |
| Functional Groups | Aldehyde, Amine (tertiary), Nitro | [1] |
Chromatographic Methods
Chromatographic techniques are indispensable for separating this compound from complex matrices and for its precise quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For aldehydes, a common strategy involves pre-column derivatization to enhance detection sensitivity and chromatographic performance.[5][6][7]
Principle of Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
The aldehyde functional group of this compound reacts with DNPH in an acidic medium to form a stable, UV-active hydrazone. This derivative exhibits strong absorbance at a higher wavelength (typically around 360 nm), moving it away from potential interferences and significantly improving the signal-to-noise ratio.[5][6][7]
Caption: Workflow for HPLC analysis with DNPH derivatization.
Protocol: RP-HPLC Method for this compound
This protocol is adapted from established methods for aldehyde analysis.[5][6]
1. Sample Preparation and Derivatization:
-
Prepare a stock solution of this compound standard in acetonitrile.
-
To 1 mL of the sample or standard solution, add 1 mL of a 0.5 mg/mL DNPH solution in acetonitrile containing 1% phosphoric acid.
-
Vortex the mixture and allow it to react at room temperature for 30 minutes.
-
Filter the resulting solution through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II HPLC system or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile (A) and Water (B) |
| 0-10 min: 60% A, 40% B | |
| 10-15 min: 60-80% A | |
| 15-20 min: 80% A | |
| 20-25 min: 80-60% A | |
| 25-30 min: 60% A | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis detector set at 360 nm |
| Injection Volume | 20 µL |
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the DNPH derivative against the concentration of the standard solutions.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[8][9] Given the melting point of this compound, it is amenable to GC analysis, providing high specificity and sensitivity.[8]
Protocol: GC-MS Method for this compound
This protocol is based on general methods for the analysis of aromatic aldehydes.[8][10]
1. Sample Preparation:
-
Prepare a stock solution of the analyte in a suitable solvent such as methanol or acetonitrile.
-
Dilute the sample to fall within the linear range of the instrument. Derivatization is typically not required for this compound in GC-MS.
2. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Instrument | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Initial temperature: 100 °C, hold for 2 minutes. Ramp: 15 °C/min to 280 °C. Hold: 5 minutes at 280 °C. |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| MSD Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
3. Data Analysis:
-
The mass spectrum of this compound will exhibit a molecular ion peak (M+) at m/z 194.[4]
-
Identification is confirmed by matching the obtained mass spectrum with a reference library.
-
Quantification is achieved by integrating the peak area of a characteristic ion and comparing it to a calibration curve.
Spectroscopic Methods
Spectroscopic techniques provide valuable information about the molecular structure and can be used for both qualitative and quantitative analysis.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple and rapid method for the quantitative analysis of compounds with chromophores. The aromatic ring and the nitro and dimethylamino groups in this compound make it a strong absorber in the UV-Vis region.[11][12]
Protocol: UV-Vis Spectroscopic Analysis
1. Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
2. Solvent Selection:
-
The choice of solvent can influence the absorption spectrum.[12] Common solvents include cyclohexane, acetonitrile, and methanol.[11][13]
3. Procedure:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a series of standard solutions of known concentrations by serial dilution.
-
Measure the absorbance of each standard solution across a wavelength range (e.g., 200-500 nm) to determine the wavelength of maximum absorbance (λmax).
-
Construct a calibration curve by plotting absorbance at λmax versus concentration.
-
Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.
Nitrobenzaldehydes typically show strong absorption bands. For instance, isomers of nitrobenzaldehyde exhibit strong absorptions around 250 nm.[11][12]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule, providing a unique "molecular fingerprint".[12]
Expected IR Absorptions for this compound:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Aldehyde C=O Stretch | ~1700-1720 |
| Nitro N-O Stretch (asymmetric) | ~1520-1560 |
| Nitro N-O Stretch (symmetric) | ~1345-1385 |
| Aromatic C=C Stretch | ~1450-1600 |
| C-N Stretch (Aromatic Amine) | ~1250-1360 |
Note: These are approximate ranges and can be influenced by the overall molecular structure.
Electrochemical Methods
Electrochemical methods offer a sensitive and selective approach for the detection of electroactive compounds like this compound. The nitro group is readily reducible, making it a good target for electrochemical analysis.[14][15]
Differential Pulse Voltammetry (DPV)
DPV is a highly sensitive voltammetric technique that can be used for the quantitative determination of nitroaromatic compounds.[16] The use of modified electrodes, such as those incorporating multi-walled carbon nanotubes (MWCNTs), can further enhance sensitivity and selectivity.[14]
Caption: General workflow for DPV analysis using a modified electrode.
Protocol: DPV for this compound
This protocol is based on established methods for the electrochemical detection of similar nitroaromatic compounds.[14][15]
1. Electrode Preparation:
-
A glassy carbon electrode (GCE) is typically used as the working electrode.
-
The GCE surface is polished with alumina slurry and cleaned.
-
The electrode can be modified by drop-casting a dispersion of MWCNTs onto its surface to enhance the electrochemical signal.
2. Electrochemical Measurement:
-
A standard three-electrode system is used, comprising the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
The electrodes are immersed in an electrochemical cell containing a supporting electrolyte (e.g., phosphate buffer solution).
-
Aliquots of a standard solution of this compound are added to the cell.
-
The differential pulse voltammogram is recorded, typically in the negative potential range to observe the reduction of the nitro group.
3. Data Analysis:
-
A peak corresponding to the reduction of the nitro group will be observed in the voltammogram.
-
A calibration curve is constructed by plotting the peak current as a function of the analyte concentration.
-
The concentration of the unknown sample is determined from this calibration curve.
Summary of Analytical Methods
| Analytical Technique | Information Provided | Key Performance Aspects |
| HPLC-UV (with Derivatization) | Quantitative analysis, purity determination, impurity profiling | High sensitivity and resolution for separating complex mixtures. |
| GC-MS | Identification and quantification of volatile components, impurity analysis | Powerful combination for separation and structural elucidation.[8][12] |
| UV-Visible Spectroscopy | Qualitative identification, quantitative analysis based on absorbance | Simple, rapid, and cost-effective for concentration measurements.[12] |
| Infrared Spectroscopy | Identification of functional groups, structural confirmation | Provides a unique molecular fingerprint.[12] |
| Differential Pulse Voltammetry | Highly sensitive quantitative analysis | Excellent for trace-level detection of electroactive species.[14] |
Conclusion
The selection of an appropriate analytical method for this compound is dictated by the specific requirements of the analysis, including the sample matrix, required sensitivity, and the nature of the information sought (qualitative vs. quantitative). For robust quantification and separation from impurities, chromatographic methods like HPLC and GC-MS are the preferred choices. Spectroscopic methods such as UV-Vis and IR are invaluable for rapid characterization and functional group analysis. Electrochemical techniques, particularly DPV, offer a highly sensitive alternative for trace-level detection. By understanding the principles and applying the protocols outlined in this guide, researchers can confidently and accurately analyze this important chemical compound.
References
- This compound. LookChem.
- 4-Dimethylamino-2-nitrobenzaldehyde 97 56670-20-3. Sigma-Aldrich.
- A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics.
- a) UV–vis spectra of DMAB, PAA and DMABPAA. b) UV–vis spectra of DMAB, PNA and DMABPNA.
- A Comparative Guide to Analytical Methods for the Characteriz
- Synthesis, growth and characterization of 4-dimethylaminobenzaldehyde-4-nitrophenylhydrazone single crystals.
- General methods, gas chromatography. The Royal Society of Chemistry.
- Analytical Methods. RSC Publishing.
- 4-dimethylamino-2-nitrobenzaldehyde (C9H10N2O3). PubChem.
- 4-Dimethylamino-2-nitrobenzaldehyde 97 56670-20-3. Sigma-Aldrich.
- Separation of 2-Nitrobenzaldehyde on Newcrom R1 HPLC column. SIELC Technologies.
- A Comparative Guide to the Validation of an HPLC Method for the Analysis of 4-(Diethylamino)but-2-enal. BenchChem.
- Benzaldehyde, 4-(dimethylamino)-. NIST WebBook.
- A Comparative Guide to Purity Analysis of 4-Nitrobenzaldehyde: GC-MS vs.
- ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE. International Journal of Pharmaceutical Sciences Review and Research.
- 4-(Dimethylamino)benzaldehyde histochemical demonstration of nitro blue tetrazolium reduction in neutrophils 100-10-7. Sigma-Aldrich.
- Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chrom
- Benzaldehyde, 4-(dimethylamino)-. NIST WebBook.
- 4-Dimethylamino-2-nitrobenzaldehyde 97 56670-20-3. Sigma-Aldrich.
- 4-Dimethylamino-2-nitrobenzaldehyde. SpectraBase.
- 4-Dimethylamino-2-nitrobenzaldehyde - Optional[Raman] - Spectrum. SpectraBase.
- A Comparative Guide to Analytical Methods for the Quantification of 4-(Diethylamino)but-2-enal. BenchChem.
- Determination of 4-Nitrobenzaldehyde in Water Samples by Combination of Switchable Solvent Based Microextraction and Electrochemical Detection on MWCNTs Modified Electrode.
- Application Notes and Protocols for Electrochemical Sensors Based on p-(Dimethylamino)
- Electrochemical Detection and Characterization of Nanoparticles with Printed Devices. MDPI.
- Electrochemical Detection of 4-Nitrophenol by Using Graphene Based Nanocomposite Modified Glassy Carbon Electrodes. SciSpace.
- Electrochemical Detection of Neurotransmitters. PMC - PubMed Central.
- GC AND GC/MS. Agilent.
- GC–MS spectra of the product p-nitrobenzaldehyde showed molecular ion...
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Troubleshooting & Optimization
Technical Support Center: Optimization of 4-(Dimethylamino)-2-nitrobenzaldehyde Synthesis Yield
Welcome to the technical support center for the synthesis of 4-(Dimethylamino)-2-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help optimize your experimental outcomes. The information herein is curated to explain the "why" behind the "how," ensuring a deeper understanding of the reaction and empowering you to overcome common synthetic challenges.
I. Troubleshooting Guide: Addressing Common Synthesis Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
Question: I performed the Vilsmeier-Haack formylation of N,N-dimethyl-3-nitroaniline, but my yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: A low yield in the Vilsmeier-Haack reaction for this specific substrate can stem from several critical factors. Let's break down the likely culprits and the corresponding optimization strategies.
Causality and Solutions:
-
Incomplete Vilsmeier Reagent Formation: The Vilsmeier reagent, a chloroiminium ion, is the electrophile in this reaction.[1] Its incomplete formation is a primary reason for low yields.
-
Moisture Contamination: Phosphorus oxychloride (POCl₃) and the Vilsmeier reagent are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous dimethylformamide (DMF).
-
Reagent Quality and Stoichiometry: Use fresh, high-purity POCl₃. The molar ratio of POCl₃ to DMF is crucial. An excess of POCl₃ is often employed to ensure complete conversion of DMF to the Vilsmeier reagent. A typical starting point is 1.5 equivalents of POCl₃ relative to the substrate.[2]
-
-
Sub-optimal Reaction Temperature: The formylation of electron-rich arenes is temperature-dependent.[3]
-
Vilsmeier Reagent Formation: This step is typically performed at low temperatures (0 °C) to control the exothermic reaction between DMF and POCl₃.
-
Formylation Step: After the addition of the N,N-dimethyl-3-nitroaniline substrate, the reaction is often allowed to warm to room temperature or gently heated. The optimal temperature will depend on the reactivity of your substrate. For N,N-dimethyl-3-nitroaniline, a moderately activated ring, stirring at room temperature for several hours is a good starting point.[2] If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be beneficial, but be cautious of potential side reactions at higher temperatures.
-
-
Inefficient Quenching and Work-up: The hydrolysis of the iminium intermediate to the final aldehyde is a critical step.
-
Hydrolysis Conditions: The reaction is typically quenched by pouring it onto ice-water. Subsequent hydrolysis is often facilitated by the addition of a base, such as sodium acetate or sodium hydroxide, to neutralize the acidic reaction mixture and promote the formation of the aldehyde.[2][4] Ensure the pH is carefully controlled during this step to avoid degradation of the product.
-
-
Substrate Quality: Ensure your starting material, N,N-dimethyl-3-nitroaniline, is pure. Impurities can interfere with the reaction.
Issue 2: Presence of Significant Impurities in the Crude Product
Question: My crude this compound is a dark, oily substance with multiple spots on TLC. What are the likely side products and how can I minimize their formation and purify my desired product?
Answer: The formation of impurities is a common challenge. Understanding the potential side reactions is key to mitigating them.
Potential Side Reactions and Purification Strategies:
-
Formation of Isomers: While the dimethylamino group is a strong ortho-, para-director, and the nitro group is a meta-director, the substitution pattern can sometimes lead to the formation of other isomers, although this compound is the expected major product.
-
Mitigation: Careful control of reaction temperature can influence regioselectivity. Lower temperatures generally favor the thermodynamically more stable product.
-
-
Over-reaction or Decomposition: At elevated temperatures or with prolonged reaction times, the product can be susceptible to further reactions or decomposition, leading to tar-like byproducts.
-
Mitigation: Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the work-up promptly. Avoid excessive heating.
-
-
Incomplete Hydrolysis: The iminium salt intermediate may persist if the hydrolysis step is incomplete, leading to impurities in the final product.
-
Mitigation: Ensure thorough mixing during the quenching and hydrolysis steps. Allowing sufficient time for hydrolysis, potentially with gentle warming, can be beneficial.
-
Purification Protocol:
-
Aqueous Work-up: After quenching, a standard aqueous work-up involving extraction with an organic solvent (e.g., ethyl acetate or dichloromethane) is necessary to remove inorganic salts and water-soluble impurities. Washing the organic layer with brine can aid in removing residual water.
-
Column Chromatography: This is the most effective method for purifying the crude product.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a common eluent system. Start with a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity to elute the desired product. The less polar impurities will elute first.
-
-
Recrystallization: If the product obtained after column chromatography is a solid, recrystallization can further enhance its purity.
-
Solvent System: A mixture of ethanol and water or isopropanol can be effective.[5] The goal is to find a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Experimental Workflow Visualization
Caption: Vilsmeier-Haack Synthesis Workflow
II. Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Vilsmeier-Haack reaction in this synthesis?
A1: The Vilsmeier-Haack reaction proceeds through two main stages:
-
Formation of the Vilsmeier Reagent: Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[6]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of N,N-dimethyl-3-nitroaniline attacks the electrophilic carbon of the Vilsmeier reagent.[7] The strong electron-donating dimethylamino group directs the substitution to the ortho and para positions. The nitro group, being an electron-withdrawing group, deactivates the ring but directs incoming electrophiles to the meta position relative to itself. The combination of these directing effects strongly favors substitution at the position ortho to the dimethylamino group and meta to the nitro group, yielding this compound.
-
Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to afford the final aldehyde product.[1]
Reaction Mechanism Visualization
Caption: Vilsmeier-Haack Reaction Mechanism
Q2: Are there alternative synthetic routes to this compound?
A2: While the Vilsmeier-Haack reaction is a common method, another potential route is the direct nitration of 4-(Dimethylamino)benzaldehyde. However, this approach presents significant challenges:
-
Oxidation of the Aldehyde: The aldehyde group is sensitive to oxidation under strong nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid).
-
Ring Activation: The powerful activating effect of the dimethylamino group can lead to uncontrolled nitration and the formation of multiple products.
-
Safety Concerns: The nitration of highly activated aromatic rings can be highly exothermic and potentially hazardous.[8]
Therefore, the Vilsmeier-Haack formylation of N,N-dimethyl-3-nitroaniline is generally the more controlled and preferred method for synthesizing this compound.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Safety is paramount in any chemical synthesis. For this procedure, please consider the following:
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Inert Atmosphere: As mentioned, the reaction is moisture-sensitive. Working under an inert atmosphere also prevents the inhalation of any volatile and harmful reagents.
-
Exothermic Reactions: The formation of the Vilsmeier reagent and the quenching of the reaction are exothermic. Maintain proper temperature control using an ice bath to prevent the reaction from running out of control.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the crude and purified product.
-
Melting Point: The melting point of pure this compound is reported to be around 117 °C (with decomposition). A sharp melting point close to the literature value is an indicator of high purity.
-
Spectroscopic Methods:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure of the molecule by analyzing the chemical shifts and coupling patterns of the protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.
-
IR (Infrared) Spectroscopy: To identify the characteristic functional groups, such as the aldehyde (C=O stretch), nitro (N-O stretches), and aromatic C-H bonds.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| POCl₃ to Substrate Ratio | 1.2 - 1.5 equivalents | Ensures complete formation of the Vilsmeier reagent. |
| DMF to Substrate Ratio | Used as solvent (excess) | Acts as both a reagent and a solvent. |
| Vilsmeier Reagent Formation Temp. | 0 °C | Controls the exothermic reaction. |
| Formylation Temperature | Room Temperature to 50 °C | Balances reaction rate and prevention of side reactions. |
| Reaction Time | 2 - 12 hours | Monitor by TLC for completion. |
| Hydrolysis pH | Basic (e.g., using NaOAc or NaOH) | Promotes the conversion of the iminium intermediate to the aldehyde. |
III. References
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (2023, October 28). Vilsmeier–Haack reaction. Retrieved from [Link]
-
YouTube. (2021, June 19). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Google Patents. (n.d.). WO 2006/011696 A1. Retrieved from
-
Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes. Retrieved from
-
PubChem. (n.d.). 4-dimethylamino-2-nitrobenzaldehyde. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2024, August 14). Synthesis of 4-(N,N-Dimethylamino)-beta-nitrostyrene. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Para-Dimethylaminobenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Dimethylamino)Benzaldehyde. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-nitrobenzaldehyde. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]
-
Justia Patents. (n.d.). Process for the preparation of 2-nitrobenzaldehydes. Retrieved from [Link]
-
Google Patents. (n.d.). United States Patent (19). Retrieved from
-
ResearchGate. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]
-
CiteSeerX. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]
-
Google Patents. (n.d.). US3996289A - Process for the preparation of 2-nitrobenzaldehyde. Retrieved from
-
Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Retrieved from [Link]
-
Justia Patents. (n.d.). Process for the preparation of 2-nitrobenzaldehyde. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Studies on the Synthesis of 3-Nitrobenzaldehyde. Retrieved from [Link]
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- 8. researchgate.net [researchgate.net]
"common side products in the synthesis of 4-(Dimethylamino)-2-nitrobenzaldehyde"
Technical Support Center: Synthesis of 4-(Dimethylamino)-2-nitrobenzaldehyde
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during its synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs): Troubleshooting Side Product Formation
This section addresses the most common issues encountered during the synthesis of this compound.
Q1: I've successfully synthesized the target molecule, but my NMR spectrum shows a significant isomeric impurity. What is this byproduct and why did it form?
A1: The most probable isomeric impurity is 2-(Dimethylamino)-4-nitrobenzaldehyde . This side product commonly arises when using the Vilsmeier-Haack formylation route starting from N,N-dimethyl-3-nitroaniline.
-
Causality: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[1][2] The regioselectivity is dictated by the existing substituents on the aniline ring. The powerful electron-donating dimethylamino group is a strong ortho, para-director, while the electron-withdrawing nitro group is a meta-director. The activating effect of the dimethylamino group dominates, directing the incoming formyl group primarily to the positions ortho to it (the C2 and C6 positions).
-
Desired Product: Formylation at the C2 position yields this compound.
-
Isomeric Side Product: Competing formylation at the C6 position yields 2-(Dimethylamino)-4-nitrobenzaldehyde.
-
-
Mitigation: While complete elimination is difficult, you can favor the desired isomer by carefully controlling the reaction temperature. Running the reaction at lower temperatures can enhance selectivity by favoring the thermodynamically more stable product, which is often the less sterically hindered one.
Q2: My overall yield is very low, and I've isolated 4-(dimethylamino)-2-nitrobenzoic acid from the reaction mixture. What caused this?
A2: The presence of the corresponding carboxylic acid indicates an over-oxidation side reaction. This is a common issue if your synthetic route involves the oxidation of 4-(dimethylamino)-2-nitrotoluene.
-
Causality: Strong oxidizing agents like potassium permanganate (KMnO₄) or dichromate salts can oxidize the methyl group of the nitrotoluene precursor all the way to a carboxylic acid instead of stopping at the aldehyde.[3][4] This is especially prevalent if the reaction temperature is too high or the reaction time is too long. The aldehyde intermediate is itself susceptible to further oxidation to the carboxylic acid.[5]
-
Mitigation:
-
Choice of Oxidant: Use a milder or more selective oxidizing agent.
-
Control Conditions: Strictly control the reaction temperature and stoichiometry of the oxidant. Add the oxidant portion-wise to avoid localized overheating and over-oxidation.[3]
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the formation of the aldehyde. Stop the reaction as soon as the starting material is consumed to prevent over-oxidation of the product.
-
Q3: I attempted to synthesize the target by nitrating 4-(dimethylamino)benzaldehyde, but the main product I isolated was 4-(dimethylamino)-3-nitrobenzaldehyde. What went wrong?
A3: This outcome is a classic example of the influence of reaction pH on directing groups. The dimethylamino group (-NMe₂) is normally an ortho, para-director. However, under the strong acidic conditions typically used for nitration (e.g., HNO₃/H₂SO₄), the lone pair on the nitrogen atom is protonated.
-
Causality: The resulting ammonium group, -N⁺H(CH₃)₂, is strongly deactivating and a meta-director due to its positive charge and powerful inductive electron-withdrawing effect.[6] This reverses the inherent directing effect of the amine, guiding the incoming nitro group to the position meta to it (the C3 position), thus forming the undesired 3-nitro isomer.
-
Mitigation: This route is generally not recommended due to this issue. If it must be used, you would need to employ alternative nitrating agents that function under non-acidic or very mildly acidic conditions, which can be challenging and may have their own sets of side products. A more reliable approach is to use a different synthetic strategy, such as the Vilsmeier-Haack reaction.
Q4: How can I effectively purify my crude product to remove these common side products and unreacted starting materials?
A4: A multi-step purification strategy is often necessary.
-
Acid-Base Extraction: If you have acidic (e.g., carboxylic acid) or basic (unreacted aniline) impurities, an initial acid-base wash can be very effective. Dissolve the crude product in an organic solvent (like dichloromethane or ethyl acetate). Wash with a dilute aqueous base (e.g., NaHCO₃) to remove the acidic byproduct, followed by a wash with dilute aqueous acid (e.g., HCl) to remove unreacted aniline derivatives.
-
Column Chromatography: This is the most effective method for separating the desired product from its isomer. Due to the polarity of the functional groups, silica gel chromatography is standard. A gradient elution with a solvent system like Hexane/Ethyl Acetate is typically effective.
-
Recrystallization: If the product is obtained with high purity after chromatography (>95%), recrystallization can be used to obtain highly pure, crystalline material. Solvents like ethanol, isopropanol, or toluene-heptane mixtures are good starting points for screening.
Troubleshooting Guide: Synthetic Pathways and Side Product Control
A deeper dive into the synthetic choices reveals how to proactively minimize byproduct formation.
Comparative Analysis of Synthetic Routes
The choice of synthetic route is the most critical factor in determining the side product profile.
| Synthetic Route | Starting Material | Pros | Cons & Common Side Products |
| Vilsmeier-Haack Formylation | N,N-dimethyl-3-nitroaniline | Direct, generally good yields. | Isomeric Impurity: 2-(Dimethylamino)-4-nitrobenzaldehyde.[1][7] Hydrolysis Issues: Incomplete hydrolysis of the iminium intermediate. |
| Oxidation | 4-(dimethylamino)-2-nitrotoluene | Readily available starting material. | Over-oxidation: 4-(dimethylamino)-2-nitrobenzoic acid.[4] Incomplete Reaction: Unreacted starting material. |
| Nitration | 4-(dimethylamino)benzaldehyde | Seems straightforward. | Incorrect Isomer: 4-(dimethylamino)-3-nitrobenzaldehyde due to protonation of the amine.[6] Dinitration Products: Formation of dinitro compounds under harsh conditions. |
Key Reaction Mechanisms and Side Product Formation
Visualizing the reaction pathways can clarify why certain side products form.
Caption: Vilsmeier-Haack formylation pathway and competing isomer formation.
Caption: Effect of pH on the regiochemical outcome of nitration.
Experimental Protocols
Recommended Synthesis: Vilsmeier-Haack Formylation
This protocol is provided as a guideline and should be adapted based on laboratory safety standards and available equipment.
Materials:
-
N,N-dimethyl-3-nitroaniline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Ice, Water
Procedure:
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous DMF in an ice bath to 0-5 °C.
-
Vilsmeier Reagent Formation: Add POCl₃ dropwise to the cold DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at this temperature for 30 minutes. The solution should become a thick, pale-yellow solid or slurry. This is the Vilsmeier reagent.[8]
-
Substrate Addition: Dissolve N,N-dimethyl-3-nitroaniline in anhydrous DCM and add it dropwise to the Vilsmeier reagent slurry at 0-5 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to a gentle reflux (approx. 40 °C) for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching and Hydrolysis: Cool the reaction mixture back down in an ice bath. Carefully and slowly pour the mixture onto a stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate. This step is exothermic and will hydrolyze the intermediate iminium salt.
-
Work-up: Stir the quenched mixture vigorously for 1-2 hours until the hydrolysis is complete (TLC can confirm the disappearance of the intermediate). Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude solid by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to separate the desired product from the 2-(dimethylamino)-4-nitrobenzaldehyde isomer.
Troubleshooting Workflow for Unexpected Side Products
When an unknown impurity is detected, a systematic approach is crucial.
Caption: Systematic workflow for identifying and mitigating unknown impurities.
References
- Katritzky, A. R., et al. (2003). The preparation of N-acylbenzotriazoles from aldehydes. ARKIVOC, 14, 131-139.
-
Reddy, et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. International Journal of Recent Technology and Engineering (IJRTE), 8(4), 8673-8676. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
- Google Patents. (1984). US4440953A - Purification of N-substituted aminobenzaldehydes.
-
PharmaTutor. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Sciencemadness Discussion Board. (2020). Nitrotoluene oxidation. [Link]
-
Chemistry Stack Exchange. (2012). Why does nitration of N,N-dimethylaniline occur at the meta position?[Link]
- Ishii, Y., et al. (2003). Oxidation of Nitrotoluenes with Air Using N-Hydroxyphthalimide Analogues as Key Catalysts. Journal of Organic Chemistry, 68(26), 9877-9880.
-
National Center for Biotechnology Information. (n.d.). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. [Link]
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Sciencemadness Discussion Board - Nitrotoluene oxidation - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
"stability and storage conditions for 4-(Dimethylamino)-2-nitrobenzaldehyde"
Welcome to the technical support center for 4-(Dimethylamino)-2-nitrobenzaldehyde (CAS: 56670-20-3). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability, proper handling, and successful experimental application of this versatile reagent. Here, we address common questions and troubleshooting scenarios in a direct question-and-answer format, grounding our advice in established chemical principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
This section covers the most common inquiries regarding the storage, handling, and properties of this compound.
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: Proper storage is critical to maintain the integrity and purity of the reagent. Based on its chemical structure, which includes an oxidizable aldehyde, a potentially light-sensitive nitro group, and an amino group, the following conditions are recommended:
-
Temperature: Store in a cool, dry place. While some suppliers suggest room temperature, for optimal long-term stability and to minimize the potential for slow degradation, storage at 2-8°C is advisable.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[1] The dimethylamino group can be susceptible to oxidation over time.
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[2]
Q2: How do I visually assess the quality of my this compound solid?
A2: High-purity this compound is typically a crystalline solid. While slight color variations can occur between batches, significant changes may indicate degradation.
-
Expected Appearance: The solid should be a crystalline powder.
-
Signs of Potential Degradation: A noticeable darkening of the material, the appearance of a tarry or gummy consistency, or a significant change in color from the manufacturer's specification could indicate oxidation or polymerization. The aldehyde functional group is prone to oxidation to the corresponding carboxylic acid, which may appear as a different crystalline form or an amorphous solid.
Q3: What are the recommended solvents for dissolving this compound for experimental use?
A3: The solubility of this compound is dictated by its aromatic structure and polar functional groups.
-
Good Solubility: Generally soluble in polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).
-
Moderate Solubility: Soluble in alcohols like ethanol and methanol, as well as acetone.[3]
-
Slight Solubility/Insolubility: It has limited solubility in water and non-polar solvents like hexanes.
The choice of solvent is highly dependent on the specific reaction conditions. For instance, in reactions where the aldehyde is the electrophile, aprotic solvents are often preferred to avoid side reactions with the solvent.
Q4: Are there any known chemical incompatibilities I should be aware of?
A4: Yes. Due to its functional groups, this compound is incompatible with several classes of reagents:
-
Strong Oxidizing Agents: These can oxidize the aldehyde group to a carboxylic acid.
-
Strong Reducing Agents: These can reduce the nitro group to an amine or the aldehyde to an alcohol.
-
Strong Bases: Can potentially catalyze self-condensation (aldol-type) reactions, although this is less common with highly substituted benzaldehydes.
-
Strong Acids: The dimethylamino group is basic and will be protonated by strong acids, which can alter the electronic properties and reactivity of the molecule.
Always consult the Safety Data Sheet (SDS) for your specific product and consider the reactivity of all components in your experimental setup.
Section 2: Troubleshooting Experimental Issues
This section provides guidance on common problems encountered during reactions involving this compound.
Q5: My reaction yield is consistently low. What are the likely causes related to this reagent?
A5: Low yields can stem from multiple factors. When troubleshooting, consider the quality of the reagent, the reaction setup, and the workup procedure.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yields.
Expert Insights:
-
Reagent Quality is Paramount: An often-overlooked cause of low yield is the degradation of the aldehyde. If the reagent is old or has been stored improperly, it may have partially oxidized to 4-(dimethylamino)-2-nitrobenzoic acid. This impurity will not participate in the desired reaction, effectively reducing the amount of active starting material.[4][5]
-
Solubility Issues: Ensure the reagent is fully dissolved before adding other reactants. If it is only partially soluble, the reaction will be heterogeneous and much slower, potentially leading to the formation of side products from the decomposition of other reagents over the extended reaction time.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. If the reaction stalls, it could indicate that one of the reagents has been consumed or has degraded under the reaction conditions.
Q6: I am observing unexpected side products in my reaction. What could they be?
A6: The structure of this compound offers several potential pathways for side reactions, largely dependent on the other reagents and conditions used.
Potential Side Reactions and Their Causes
Caption: Potential side reaction pathways.
-
Causality: The electron-donating dimethylamino group and the electron-withdrawing nitro group have opposing effects on the aromatic ring, influencing its reactivity. The aldehyde itself is a primary site for both nucleophilic attack and oxidation. Understanding these electronic influences is key to predicting and mitigating side reactions. For example, if your reaction involves a nucleophile, it will preferentially attack the aldehyde carbonyl. However, if reducing conditions are present, the nitro group is often more susceptible to reduction than the aldehyde.
Section 3: Protocols and Data
This section provides actionable protocols for handling and stability testing, along with summary tables to guide experimental design.
Protocol 1: Preparation of a Stock Solution in an Aprotic Solvent (e.g., DMF)
This protocol describes a self-validating system for preparing a stock solution, ensuring accuracy and minimizing degradation.
-
Preparation:
-
Ensure all glassware is clean and oven-dried to remove residual moisture.
-
Use a high-purity, anhydrous grade of DMF.
-
-
Procedure:
-
Weigh the required amount of this compound in a clean, dry vial.
-
Under an inert atmosphere (e.g., in a glovebox or using a nitrogen-flushed flask), add the desired volume of anhydrous DMF via syringe.
-
Cap the vial tightly with a septum-lined cap.
-
Gently swirl or sonicate at room temperature until the solid is completely dissolved. Avoid excessive heating, as this can accelerate degradation.
-
-
Validation & Storage:
-
Immediately after preparation, take a small aliquot for analysis (e.g., by HPLC or TLC) to establish a baseline (T=0) purity profile.
-
Store the stock solution at 2-8°C, protected from light.
-
For long-term storage, flushing the headspace of the vial with argon or nitrogen before sealing is recommended.
-
Trustworthiness Check: Before each use, visually inspect the solution for any color change or precipitate. Re-analyze the purity by TLC or HPLC periodically, especially if the solution has been stored for an extended period.
-
Protocol 2: Small-Scale Stability Assessment of a Stock Solution
If the stability of your solution is critical for a series of experiments, this protocol allows you to generate in-house stability data.
-
Setup:
-
Prepare a stock solution as described in Protocol 1.
-
Aliquot the solution into several small, sealed vials to avoid repeated freeze-thaw cycles or exposure of the main stock to the atmosphere.
-
-
Stress Conditions:
-
Store aliquots under different conditions:
-
Control: -20°C, protected from light.
-
Recommended: 2-8°C, protected from light.
-
Benchtop: Room temperature (~25°C), exposed to ambient light.
-
-
-
Time Points:
-
Analyze an aliquot from each condition at set time points (e.g., 24h, 48h, 1 week, 1 month) using a stability-indicating method like HPLC.
-
-
Analysis:
-
Quantify the peak area of the parent compound and any new peaks that appear. A decrease in the main peak area and the emergence of new peaks indicate degradation.
-
This allows you to determine the practical shelf-life of your solution under your specific laboratory conditions.
-
Data Summary Tables
The following tables summarize the key stability and storage parameters for this compound.
Table 1: Recommended Storage Conditions for Solid Compound
| Parameter | Condition | Rationale |
| Temperature | 2-8°C (Recommended for long-term) | Minimizes oxidation and potential side reactions. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Protects the amino and aldehyde groups from oxidation.[1] |
| Light | Amber vial or stored in the dark | Prevents potential photodegradation of the nitroaromatic system. |
| Moisture | Tightly sealed container in a desiccator | Prevents hydrolysis and moisture-mediated degradation.[2] |
Table 2: Solution Stability Considerations (Qualitative)
| Solvent | Expected Stability | Key Considerations |
| DMF, DMSO | Good (short-term) | Anhydrous grade is essential. Store cold and under inert gas. |
| Ethanol, Methanol | Moderate | Protic nature may lead to acetal formation with acidic catalysts. |
| Acetonitrile | Good | A good, less reactive alternative to DMF/DMSO for some applications. |
| Water | Poor | Low solubility and potential for hydration/reactions. |
References
- Sigma-Aldrich. Safety Data Sheet for this compound. (Accessed January 2026).
- University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction. (Accessed January 2026).
- University of Rochester, Department of Chemistry. My Reaction Failed: FAQ. (Accessed January 2026).
- Sigma-Aldrich. Product Page for this compound. (Accessed January 2026).
- BLD Pharm. Product Page for this compound. (Accessed January 2026).
- Merck Millipore. Product Page for 4-Nitrobenzaldehyde. (Accessed January 2026).
- BLD Pharm. Safety Information for this compound. (Accessed January 2026).
- Benchchem. Troubleshooting low yield in the synthesis of 4-Ethoxy-2-hydroxybenzaldehyde metal complexes. (Accessed January 2026).
- Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. (Accessed January 2026).
- Organic Syntheses. o-NITROBENZALDEHYDE. (Accessed January 2026).
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q1A (R2): Stability Testing of New Drug Substances and Products. (2003).
- Sigma-Aldrich. Safety Data Sheet for 4-Nitrobenzaldehyde. (Accessed January 2026).
- ResearchGate. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. (2003).
- Benchchem. A Comparative Guide to 4-Nitrobenzaldehyde and 3-Nitrobenzaldehyde in Synthesis. (Accessed January 2026).
- R&D Systems. Protocol for Making a 4% Formaldehyde Solution in PBS. (Accessed January 2026).
- LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021).
- Science.gov. forced degradation products: Topics by Science.gov. (Accessed January 2026).
- MedCrave online.
- PharmaTutor. FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014).
- Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. (2014).
- CymitQuimica. Product Page for this compound. (Accessed January 2026).
- ResearchGate. Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. (2006).
- Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. (Accessed January 2026).
- PMC - NIH.
- PMC - NIH. Impact of Solvent on the Thermal Stability of Amines. (2022).
Sources
- 1. pharmatutor.org [pharmatutor.org]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Sciencemadness Discussion Board - Synthesis of 4-(N,N-Dimethylamino)-beta-nitrostyrene - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. forced degradation products: Topics by Science.gov [science.gov]
Technical Support Center: Troubleshooting Low Yield in Condensation Reactions with Substituted Benzaldehydes
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with condensation reactions involving substituted benzaldehydes. Here, we delve into the common causes of low yields and provide structured, evidence-based troubleshooting strategies to optimize your synthetic outcomes.
I. Troubleshooting Guide: A Mechanistic Approach
Low yields in condensation reactions such as the Claisen-Schmidt, Knoevenagel, or aldol condensations with substituted benzaldehydes are a frequent challenge. The electronic nature and steric profile of the substituent on the aromatic ring profoundly influence the reactivity of the carbonyl group. This guide provides a systematic approach to diagnosing and resolving these issues.
Question 1: My Claisen-Schmidt condensation with an electron-donating-substituted benzaldehyde is giving a very low yield. What is the likely cause and how can I fix it?
Answer:
Electron-donating groups (EDGs), such as methoxy (-OCH₃) or dimethylamino (-N(CH₃)₂), decrease the electrophilicity of the carbonyl carbon on the benzaldehyde. This deactivation makes the aldehyde less susceptible to nucleophilic attack by the enolate, leading to slower reaction rates and lower yields.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield with EDG-substituted benzaldehydes.
Detailed Solutions:
-
Increase Reaction Temperature: Gently heating the reaction (e.g., 40-80°C) can provide the necessary activation energy to overcome the reduced reactivity.[3] However, be cautious of potential side reactions at higher temperatures.
-
Employ a Stronger Base: While milder bases are often sufficient for activated benzaldehydes, a stronger base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can increase the concentration of the nucleophilic enolate, driving the reaction forward.[4]
-
Extend Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions with deactivated aldehydes may simply require more time to reach completion.[5]
Question 2: I'm observing multiple products and a low yield of the desired product in my Knoevenagel condensation with a sterically hindered ortho-substituted benzaldehyde. What's happening?
Answer:
Steric hindrance from ortho-substituents (e.g., -Cl, -CH₃) can physically obstruct the approach of the nucleophile to the carbonyl carbon.[3] This can lead to a decreased rate for the desired condensation and allow side reactions to become more prominent.
Common Side Reactions:
-
Self-condensation of the active methylene compound: This is more likely if the active methylene compound is highly reactive.
-
Michael Addition: The α,β-unsaturated product can react with another molecule of the active methylene compound, especially with longer reaction times and higher temperatures.[3]
-
Cannizzaro Reaction: If a strong base is used with an aldehyde that cannot enolize, it can disproportionate into an alcohol and a carboxylic acid.[6]
Troubleshooting Workflow:
Sources
Technical Support Center: Purification of 4-(Dimethylamino)-2-nitrobenzaldehyde
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4-(Dimethylamino)-2-nitrobenzaldehyde and encountering challenges with isomeric impurities. This document provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind these purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities in a synthesis of this compound?
A1: The most prevalent isomeric impurity is 4-(Dimethylamino)-3-nitrobenzaldehyde . This arises during the electrophilic nitration of the precursor, 4-(Dimethylamino)benzaldehyde. The dimethylamino group is a strong ortho-, para- director, while the aldehyde group is a meta- director. This leads to a mixture of products, with the nitro group being directed to the positions ortho and meta to the aldehyde.
Q2: Why is it important to remove these isomeric impurities?
A2: Isomeric impurities can significantly impact the outcome of subsequent reactions, leading to the formation of undesired side products, lower yields, and complications in the purification of the final compound. In the context of drug development, even small amounts of isomeric impurities can have different pharmacological or toxicological profiles, making their removal a critical aspect of quality control.
Q.3: My crude product is a brown oil, but I've seen it described as a yellow solid. What does this mean?
A3: The appearance of the crude product can vary depending on the purity. The desired this compound is a yellow crystalline solid. The presence of significant amounts of the 3-nitro isomer and other side products can result in a lower melting point mixture that may appear as a brown oil or a discolored solid.
Q4: I'm seeing decomposition of my product on a TLC plate. Does this mean I can't use column chromatography?
A4: Not necessarily. While decomposition on a silica gel TLC plate is a valid concern, it may be due to a small fraction of the product degrading. It is often still possible to perform column chromatography successfully. To confirm if the instability is significant, you can run a 2D TLC. Spot your sample, run the plate in one solvent system, dry it, rotate it 90 degrees, and run it in the same solvent system. If you see significant streaking or new spots off the diagonal, then instability on silica is a major issue. In such cases, alternative purification methods or modified chromatography conditions should be considered.
Troubleshooting Guides
Purification by Recrystallization
Recrystallization is often the first method of choice for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.
Common Problems & Solutions
-
Oiling Out: The compound separates as an oil rather than forming crystals.
-
Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated.
-
Solution: Add more of the "good" solvent to the hot solution to decrease the saturation. Alternatively, switch to a lower-boiling point solvent system.
-
-
Poor Crystal Formation: No crystals form upon cooling.
-
Cause: The solution is not sufficiently saturated, or nucleation is slow.
-
Solution: Try scratching the inside of the flask with a glass rod to provide a surface for nucleation. Add a seed crystal of the pure compound if available. If the solution is too dilute, evaporate some of the solvent and cool again.
-
-
Low Recovery: A significant amount of product is lost.
-
Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.
-
Solution: Ensure you are using the minimum amount of hot solvent to fully dissolve the compound. Cool the solution in an ice bath to minimize solubility.
-
Experimental Protocols
Protocol 1.1: Single Solvent Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of a suitable solvent (e.g., ethanol, isopropanol) and heat the mixture to boiling.
-
Continue adding the solvent in small portions until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
Protocol 1.2: Mixed Solvent Recrystallization (e.g., Ethanol/Water)
-
Dissolve the crude product in the minimum amount of hot ethanol (the "good" solvent).
-
While the solution is still hot, add hot water (the "bad" solvent) dropwise until the solution becomes slightly cloudy (the cloud point).
-
Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature, then in an ice bath.
-
Collect the purified crystals by vacuum filtration, washing with a cold ethanol/water mixture.
-
Dry the crystals under vacuum.
| Solvent System | Suitability |
| Ethanol or Isopropanol | Good starting points for single-solvent recrystallization. |
| Ethanol/Water | A common and effective mixed-solvent system. The polarity difference between the solvents allows for fine-tuning of the solubility.[1] |
| Dichloromethane/Hexane | Can also be effective, but care must be taken due to the high volatility of the solvents.[2] |
Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.
Common Problems & Solutions
-
Poor Separation: The desired product and impurities elute at the same time.
-
Cause: The mobile phase is too polar or not polar enough.
-
Solution: Adjust the polarity of the eluent. Use TLC to test different solvent systems to find one that gives good separation (a ΔRf of at least 0.2 is ideal).
-
-
Product Degradation on the Column: The product decomposes on the silica gel.
-
Cause: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.
-
Solution: Deactivate the silica gel by adding 1-2% triethylamine to the eluent. This will neutralize the acidic sites on the silica. Alternatively, use a different stationary phase like alumina or a reversed-phase C18 silica.
-
-
Band Tailing: The spots on the TLC or bands on the column are elongated.
-
Cause: The compound is interacting too strongly with the stationary phase, or the column is overloaded.
-
Solution: Add a small amount of a more polar solvent (like methanol) to the eluent. Ensure that you are not loading too much crude material onto the column.
-
Experimental Protocol
Protocol 2.1: Silica Gel Column Chromatography with Base Wash
-
Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Prepare the Eluent: Prepare a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives an Rf value of ~0.3 for the desired product on TLC. Add 1% triethylamine to this eluent mixture.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elute the Column: Run the column with the triethylamine-containing eluent, collecting fractions.
-
Monitor the Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Purification by Acid-Base Extraction
This method takes advantage of the basicity of the dimethylamino group to separate the desired product from non-basic impurities.
Experimental Workflow Diagram
Caption: Acid-Base Extraction Workflow
Experimental Protocol
Protocol 3.1: Acid-Base Purification
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid. The desired product will be protonated and move into the aqueous layer.
-
Separate the aqueous layer and wash it with a small amount of the organic solvent to remove any remaining non-basic impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base, such as 1M sodium hydroxide, with stirring until the solution is neutral or slightly basic (pH 7-8).
-
The purified this compound will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[3]
Advanced Technique: Purification via Derivatization
For achieving very high purity, a derivatization-purification-hydrolysis sequence can be employed. This method involves converting the aldehyde to a less polar derivative, which can be more easily purified, and then regenerating the aldehyde.
Workflow Diagram
Caption: Purification via Derivatization Workflow
This approach, while more labor-intensive, can be highly effective for separating stubborn isomers.[4][5] The difference in the steric and electronic environment of the aldehyde group in the 2- and 3-nitro isomers can lead to derivatives with significantly different physical properties, facilitating their separation.
References
-
European Patent Office. (n.d.). Adsorptive separation of nitrobenzaldehyde isomers - European Patent Office - EP 0320539 B1. Googleapis.com. Retrieved from [Link]
-
Sainz-Díaz, C. I., et al. (2002). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). EP0305812A2 - Process for the purification of nitrobenzaldehyde.
- Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
-
Reddit. (2022, October 1). Separation of Nitrobenzaldehyde Isomers. r/CHROMATOGRAPHY. Retrieved from [Link]
- Mottier, N., et al. (2007). Preparation of Stable Isotope-Labeled 2-Nitrobenzaldehyde Derivatives of Four Metabolites of Nitrofuran Antibiotics and Their Comprehensive Characterization by UV, MS, and NMR Techniques. Journal of Agricultural and Food Chemistry, 55(20), 8154–8161.
- Do, H., et al. (2023). Adsorption of 4-(N,N-Dimethylamino)-4′-nitrostilbene on an Amorphous Silica Glass Surface. The Journal of Physical Chemistry C, 127(47), 23079–23090.
-
Sainz-Díaz, C. I., et al. (2002). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. CiteSeerX. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemically modified silica gel with p-dimethylaminobenzaldehyde for selective solid-phase extraction and preconcentration of Cr(III), Cu(II), Ni(II), Pb(II) and Zn(II) by ICP-OES. Retrieved from [Link]
-
Carl ROTH. (n.d.). 4-(Dimethylamino)-benzaldehyde. Retrieved from [Link]
-
Mottier, N., et al. (2007). Preparation of stable isotope-labeled 2-nitrobenzaldehyde derivatives of four metabolites of nitrofuran antibiotics and their comprehensive characterization by UV, MS, and NMR techniques. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
MATEC Web of Conferences. (2018). Illegally additives determination by thin layer chromatography. Retrieved from [Link]
-
Unknown. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. Retrieved from [Link]
-
Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]
-
ESSLAB. (n.d.). TLC visualization (staining) reagent, 4-(dimethylamino)-benzaldehyde, 100 mL. Retrieved from [Link]
-
Carl ROTH. (n.d.). 4-(Dimethylamino) benzaldehyde spray solution. Retrieved from [Link]
Sources
Technical Support Center: Enhancing the Solubility of 4-(Dimethylamino)-2-nitrobenzaldehyde
Welcome to the technical support guide for 4-(Dimethylamino)-2-nitrobenzaldehyde. This document provides troubleshooting strategies, in-depth scientific explanations, and practical protocols for researchers, chemists, and drug development professionals who encounter solubility challenges with this versatile synthetic intermediate. Our goal is to empower you with the knowledge to optimize your reaction conditions for successful outcomes.
Part 1: Troubleshooting Guide
This section is designed to provide immediate answers to common problems encountered during experimentation.
Q1: My this compound is not dissolving in my chosen solvent. What should I do first?
A1: First, verify that your solvent choice aligns with the polarity of the compound. This compound is a polar organic molecule due to its aldehyde, tertiary amine, and nitro functional groups. It is expected to have limited solubility in nonpolar solvents (like hexanes or toluene) and water[1][2].
Your initial troubleshooting steps should be:
-
Confirm Solvent Polarity: Switch to or ensure you are using a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN). These are often excellent starting points. For instance, DMF has been shown to be a superior solvent for related reactions like the Knoevenagel condensation[3][4].
-
Increase Surface Area: If the material is crystalline, gently grind it into a finer powder using a mortar and pestle. This increases the surface area-to-volume ratio, which can significantly improve the rate of dissolution, though not the equilibrium solubility[5][6].
-
Apply Gentle Agitation: Ensure the mixture is being stirred or agitated effectively to maximize the interaction between the solute and solvent.
Q2: I'm observing a slow or incomplete reaction. Could the solubility of this compound be the problem?
A2: Yes, poor solubility is a very common cause of sluggish or incomplete reactions. If the starting material is not fully dissolved, its concentration in the solution phase is low, leading to slow reaction kinetics. You may observe solid material remaining in the reaction flask throughout the process. A heterogeneous mixture (containing undissolved solid) cannot react as efficiently as a homogeneous one. Improving solubility to achieve a fully dissolved state is a critical step for reaction optimization.
Q3: Can I heat the mixture to improve solubility? What are the risks?
A3: Heating can increase the solubility of most organic compounds, but it must be done with extreme caution for this compound.[1][2]. The reported melting point for this compound is 117 °C, with decomposition[7].
Key Risks:
-
Decomposition: Heating near or above 117 °C will degrade the material, leading to impurities and reduced yield.
-
Side Reactions: Higher temperatures can promote unwanted side reactions, especially in the presence of basic or acidic reagents.
Recommended Guideline: If you must heat, do so gently and monitor carefully. Use a temperature well below the decomposition point (e.g., 40-60 °C) and observe if dissolution occurs. Do not leave it heating unattended for extended periods. If this moderate heating is insufficient, a change in the solvent system is a safer and more effective strategy.
Q4: My primary solvent isn't working, even with gentle heating. What is a co-solvent, and how can it help?
A4: A co-solvent is a second solvent added to the primary solvent system to enhance the solubility of a solute[5][6]. This is a powerful technique when a single solvent is inadequate. For this compound, adding a small amount of a very strong polar aprotic solvent like DMF or DMSO to a moderately polar solvent (like ethanol or isopropanol) can dramatically improve solubility. The stronger solvent helps to break up the crystal lattice of the solid and keep it in solution. Studies on the related 4-nitrobenzaldehyde have shown that adding DMF to alcohols significantly increases its solubility[4].
Part 2: Scientific FAQs & In-Depth Explanations
Q5: What specific molecular features of this compound dictate its solubility behavior?
A5: The solubility of this compound is a balance of competing factors at the molecular level:
-
Polar Functional Groups: The strongly electron-withdrawing nitro group (-NO₂), the aldehyde group (-CHO), and the electron-donating dimethylamino group (-N(CH₃)₂) are all polar. These groups can participate in dipole-dipole interactions with polar solvents.
-
Aromatic Ring: The benzene ring is inherently nonpolar and hydrophobic.
-
Crystal Lattice Energy: As a solid, the energy required to break apart the crystal structure and solvate the individual molecules plays a significant role. Highly crystalline materials often have lower solubility.
The combination of these features makes the molecule poorly soluble in water (where the hydrophobic ring dominates) and nonpolar solvents, but soluble in organic solvents that can effectively interact with its polar groups[1][2].
Q6: How do different classes of solvents interact with this molecule?
A6:
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone): These are generally the most effective. They have strong dipoles that can solvate the polar functional groups of the molecule without the complicating factor of hydrogen bonding from the solvent. DMF, for example, is an excellent hydrogen bond acceptor, allowing it to interact favorably with the aldehyde proton.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. While they can solvate the molecule, their performance can sometimes be lower than polar aprotic solvents in certain reactions, potentially due to less effective solvation or interference with reaction mechanisms[3].
-
Nonpolar Solvents (e.g., Toluene, Hexane): These are poor choices. They lack the ability to form favorable interactions with the polar nitro, aldehyde, and amino groups, and cannot overcome the compound's crystal lattice energy.
Q7: When should I consider more advanced solubility enhancement techniques?
A7: If optimizing the solvent system with co-solvents and gentle heat is insufficient, you might consider advanced methods, though these are more process-intensive:
-
Solid Dispersion: This involves dissolving the compound and a carrier polymer in a common solvent and then removing the solvent. This disperses the compound in the carrier matrix, which can improve its dissolution in the reaction medium[8].
-
Nanosuspension: Reducing the particle size to the nanometer scale can increase the dissolution rate and saturation solubility[6]. This typically requires specialized equipment like high-pressure homogenizers.
Part 3: Experimental Protocols & Data
Data Presentation
Table 1: Predicted Solubility of this compound in Common Laboratory Solvents (Note: This table is based on the physicochemical properties of the molecule and data from structurally similar compounds[1][2][4]. Experimental verification is recommended.)
| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Remarks |
| Polar Aprotic | DMF, DMSO, NMP | High | Strong dipole-dipole interactions effectively solvate the polar functional groups. Often the best choice for reactions. |
| Acetonitrile, Acetone | Moderate to High | Good polarity, but may be less effective than DMF or DMSO for highly concentrated solutions. | |
| Polar Protic | Ethanol, Isopropanol | Low to Moderate | Can solvate the molecule, but may be less effective than polar aprotic solvents. Often used in Knoevenagel reactions[9]. |
| Chlorinated | Dichloromethane (DCM) | Low to Moderate | Moderate polarity may allow for some dissolution, but generally less effective than highly polar solvents. |
| Aromatic | Toluene | Very Low | Primarily nonpolar character is a poor match for the solute's polarity. |
| Aliphatic | Hexanes, Heptane | Insoluble | Nonpolar nature cannot overcome the crystal lattice energy of the polar solute. |
| Aqueous | Water | Very Low / Insoluble | The hydrophobic benzene ring dominates, leading to poor water solubility[1][2]. |
Experimental Protocols
Protocol 1: Systematic Approach to Solvent Screening
-
Preparation: Place a small, accurately weighed amount (e.g., 10 mg) of this compound into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent from Table 1 (start with DMF, DMSO, Acetone, and Ethanol).
-
Observation at Room Temperature: Vigorously stir or vortex each vial for 2-3 minutes. Observe and record whether the solid dissolves completely, partially, or not at all.
-
Gentle Heating (Optional): For vials where the solid is not fully dissolved, warm them in a water bath to 40-50 °C for 5 minutes with continued agitation. Record any changes in solubility. CAUTION: Do not exceed 60 °C to avoid decomposition[7].
-
Selection: Choose the solvent (or solvent mixture) that provides complete dissolution under the mildest conditions possible for your reaction.
Protocol 2: Implementing a Co-Solvent System
-
Primary Solvent Suspension: Suspend the this compound in your primary reaction solvent (e.g., Ethanol), in which it has low solubility.
-
Co-Solvent Titration: While stirring the suspension, add a strong polar aprotic solvent (e.g., DMF) dropwise from a burette or syringe.
-
Monitor Dissolution: Continue adding the co-solvent slowly until all the solid material has just dissolved, creating a clear, homogeneous solution.
-
Record Volume: Note the volume of co-solvent required. This gives you the optimal solvent ratio for your reaction scale-up. Aim to use the minimum amount of co-solvent necessary.
Part 4: Visualization of Concepts
Workflow & Molecular Interactions
Caption: Solvation of the molecule by DMF.
References
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijmsdr.org [ijmsdr.org]
- 6. longdom.org [longdom.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Preventing Oxidation of the Alde-hyde Group During Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the undesired oxidation of aldehydes during multi-step synthesis. Aldehydes are a cornerstone of organic synthesis, but their inherent reactivity, particularly their susceptibility to oxidation, often leads to frustrating side reactions and reduced yields. This resource provides in-depth troubleshooting advice, detailed protocols, and a comprehensive look into the causality behind experimental choices to help you navigate these challenges effectively.
Understanding the Challenge: The Inherent Reactivity of the Alde-hyde Group
Aldehydes are readily oxidized to carboxylic acids, a transformation that can occur with even mild oxidizing agents, including atmospheric oxygen.[1] This high reactivity stems from the presence of a hydrogen atom on the carbonyl carbon. Abstraction of this hydrogen is a key step in the oxidation process.[2][3] In contrast, ketones lack this hydrogen atom and are therefore much more resistant to oxidation under similar conditions.[2][3][4]
This guide will explore two primary strategies to prevent unwanted aldehyde oxidation:
-
Selective Synthesis: Choosing the right reagents to synthesize the aldehyde from a primary alcohol without over-oxidation.
-
Protection/Deprotection: Temporarily masking the aldehyde functional group to render it inert to subsequent reaction conditions.[5][6]
Frequently Asked Questions (FAQs): Quick Solutions to Common Problems
Q1: My primary alcohol is oxidizing all the way to a carboxylic acid. How can I stop the reaction at the aldehyde stage? A: This is a classic case of over-oxidation. You are likely using too strong of an oxidizing agent or have water present in your reaction.[7][8] Switch to a milder, anhydrous oxidizing agent like pyridinium chlorochromate (PCC), or consider conditions like the Swern or Dess-Martin periodinane (DMP) oxidations.[9][10][11]
Q2: I need to perform a reaction that is incompatible with an aldehyde (e.g., Grignard reaction). How can I protect the aldehyde group? A: The most common and effective way to protect an aldehyde is to convert it into an acetal, typically a cyclic acetal using a diol like ethylene glycol.[6][12][13][14] Acetals are stable in neutral to strongly basic conditions and are unreactive towards nucleophiles and reducing agents.[5][15][16][17]
Q3: How do I remove the acetal protecting group to get my aldehyde back? A: Deprotection of an acetal is readily achieved through acid-catalyzed hydrolysis.[15][16][18] Treating the acetal with aqueous acid will efficiently regenerate the aldehyde.
Q4: Are there "green" or more environmentally friendly methods to oxidize alcohols to aldehydes? A: Yes, there is a growing interest in aerobic oxidation methods that use molecular oxygen or air as the oxidant, often in the presence of a metal catalyst like copper or iron.[19][20][21] These methods are more environmentally benign as they often produce water as the only byproduct.[19]
Troubleshooting Guide: In-Depth Analysis of Experimental Issues
Issue 1: Over-oxidation during the synthesis of an aldehyde from a primary alcohol.
You Observe: Your reaction yields a significant amount of carboxylic acid, or a mixture of aldehyde and carboxylic acid, resulting in low yields of the desired product.
Root Cause Analysis: The primary reason for over-oxidation is the choice of oxidizing agent and the presence of water. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (formed from CrO₃ in aqueous acid, the Jones reagent) will readily oxidize primary alcohols to carboxylic acids.[8][9] Even with milder reagents, the presence of water can facilitate the formation of a hydrate intermediate from the aldehyde, which is then further oxidized to the carboxylic acid.[2][7][8]
Solutions:
-
Employ Mild, Anhydrous Oxidizing Agents:
-
Dess-Martin Periodinane (DMP): This is a highly selective and mild reagent for oxidizing primary alcohols to aldehydes.[10][22][23] It operates under neutral conditions at room temperature and the reaction times are often short.[22][23]
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C).[9][11][24][25] It is highly effective for preparing aldehydes from primary alcohols without over-oxidation.[11] A key drawback is the production of the malodorous dimethyl sulfide.[11]
-
Pyridinium Chlorochromate (PCC): A complex of chromium trioxide with pyridine and hydrochloric acid, PCC is a classic reagent for the selective oxidation of primary alcohols to aldehydes.[8] It is crucial to perform this reaction in an anhydrous solvent like dichloromethane (DCM).
-
-
Consider Catalytic Aerobic Oxidation:
Issue 2: Choosing the right protecting group for your aldehyde.
You Observe: You need to perform a subsequent reaction that is incompatible with the aldehyde functional group, and you are unsure which protecting group to use.
Root Cause Analysis: The choice of a protecting group depends on the stability of your molecule and the conditions of the subsequent reaction steps. A good protecting group should be easy to install, stable under the desired reaction conditions, and easy to remove without affecting other functional groups.[6][17]
Solutions:
-
Acetals for Basic and Nucleophilic Conditions:
-
Acetals are the go-to protecting group for aldehydes when subsequent reactions involve strong bases, nucleophiles (like Grignard reagents or organolithiums), or hydride reducing agents (like LiAlH₄).[5][12][15][16] Cyclic acetals, formed with diols such as ethylene glycol, are particularly stable.[6]
-
-
Thioacetals for Acidic and Basic Conditions:
-
Thioacetals, formed by reacting the aldehyde with a dithiol, are stable in both acidic and basic environments.[15] This makes them a more robust protecting group if your synthetic route involves acidic steps where a standard acetal might be cleaved.[15] Deprotection of thioacetals requires specific conditions, such as using mercuric chloride.[15]
-
Issue 3: Difficulty with the deprotection of the acetal group.
You Observe: The deprotection of your acetal is sluggish, incomplete, or leads to the decomposition of your product.
Root Cause Analysis: While acetal deprotection is generally straightforward with aqueous acid, the specific conditions (acid strength, temperature, reaction time) may need to be optimized for your particular substrate. Steric hindrance around the acetal or the presence of other acid-sensitive functional groups can complicate the deprotection step.
Solutions:
-
Optimize Acid Catalyst and Conditions:
-
Start with mild acidic conditions, such as dilute HCl or p-toluenesulfonic acid (p-TsOH) in a mixture of acetone and water.
-
If the reaction is slow, you can gently heat the mixture or use a slightly stronger acid.
-
Monitor the reaction closely by TLC to avoid prolonged exposure to acid, which could cause side reactions.
-
-
Consider Alternative Deprotection Methods:
-
For highly sensitive substrates, milder deprotection methods using Lewis acids or other specific reagents might be necessary. A thorough literature search for your specific acetal and substrate is recommended.
-
Protocols: Step-by-Step Methodologies
Protocol 1: Protection of an Aldehyde as a Cyclic Acetal
This protocol describes a general procedure for the protection of an aldehyde using ethylene glycol.
Materials:
-
Aldehyde (1.0 equiv)
-
Ethylene glycol (1.5 equiv)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 equiv)
-
Toluene
-
Dean-Stark apparatus
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add the aldehyde, ethylene glycol, and a catalytic amount of p-TsOH in toluene.
-
Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the protected aldehyde (acetal).
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of a Primary Alcohol
This protocol provides a general method for the selective oxidation of a primary alcohol to an aldehyde.
Materials:
-
Primary alcohol (1.0 equiv)
-
Dess-Martin periodinane (DMP) (1.1 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the Dess-Martin periodinane in one portion.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 0.5 to 2 hours.[23]
-
Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution containing an excess of Na₂S₂O₃. Stir vigorously until the solid dissolves.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde. The product can be further purified by column chromatography if necessary.
Protocol 3: Swern Oxidation of a Primary Alcohol
This protocol outlines the steps for a Swern oxidation. Caution: This reaction should be performed at low temperatures and with care due to the evolution of gas.
Materials:
-
Oxalyl chloride (1.5 equiv)
-
Dimethyl sulfoxide (DMSO) (3.0 equiv)
-
Primary alcohol (1.0 equiv)
-
Triethylamine (TEA) (5.0 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of oxalyl chloride in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of DMSO in anhydrous DCM dropwise.[24]
-
Stir the mixture for 15 minutes.
-
Slowly add a solution of the primary alcohol in anhydrous DCM dropwise.
-
Stir for 30 minutes at -78 °C.
-
Add triethylamine dropwise, and stir for another 30 minutes at -78 °C before allowing the reaction to slowly warm to room temperature.[26]
-
Quench the reaction with water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the aldehyde.
Reference Tables: At-a-Glance Information
Table 1: Comparison of Common Methods for Aldehyde Synthesis from Primary Alcohols
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Anhydrous DCM, Room Temp | Mild, high selectivity, short reaction times.[22][23] | Reagent can be explosive under certain conditions. |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Anhydrous DCM, -78 °C | High yields, avoids toxic metals, mild.[11] | Malodorous byproduct (dimethyl sulfide), requires low temperatures.[11][25] |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Anhydrous DCM, Room Temp | Readily available, reliable.[8] | Chromium-based reagent (toxic), requires careful handling. |
| Aerobic Oxidation | Cu(I)/TEMPO, Air | Acetone, Room Temp | Environmentally friendly, uses air as oxidant.[21] | May require catalyst optimization for specific substrates. |
Table 2: Common Aldehyde Protecting Groups
| Protecting Group | Formation | Stability | Deprotection |
| Acetal (e.g., 1,3-Dioxolane) | Diol (e.g., ethylene glycol), acid catalyst | Stable to bases, nucleophiles, reducing agents.[15][16] | Aqueous acid.[15] |
| Thioacetal (e.g., 1,3-Dithiolane) | Dithiol, Lewis acid catalyst | Stable to acid and base.[15] | HgCl₂, H₂O/CH₃CN.[15] |
Visual Guides: Diagrams and Workflows
Caption: General workflow for the protect-react-deprotect strategy.
References
-
Markó, I. E., Giles, P. R., Tsukazaki, M., Chellé-Regnaut, I., Gautier, A., Brown, S. M., & Urch, C. J. (n.d.). Efficient, Ecologically Benign, Aerobic Oxidation of Alcohols. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Alcohol Oxidation Mechanisms and Practice Problems. (n.d.). Chemistry Steps. [Link]
-
Acetals as Protecting Groups for Aldehydes and Ketones. (n.d.). Chemistry Steps. [Link]
-
Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. (2025). JoVE. [Link]
-
Selective Aerobic Oxidation of Alcohols to Aldehydes over Atomically-dispersed Non-Precious Metal Catalysts. (n.d.). OSTI.GOV. [Link]
-
Acetal Protecting Group Addition Mechanism | Organic Chemistry. (2023). YouTube. [Link]
-
Aldehyde synthesis by oxidation of alcohols and rearrangements. (n.d.). Organic Chemistry Portal. [Link]
-
20.11 Protecting Groups of Aldehydes. (2019). Chemistry LibreTexts. [Link]
-
2.6 Protecting Groups in Synthesis. (n.d.). Organic Chemistry II - KPU Pressbooks. [Link]
-
Dess–Martin periodinane (DMP) oxidation. (n.d.). Chemistry Steps. [Link]
-
Aerobic oxidation of primary alcohols to aldehydes. Reaction condition.... (n.d.). ResearchGate. [Link]
-
Aerobic Alcohol Oxidation Using a Copper(I)/TEMPO Catalyst System: A Green, Catalytic Oxidation Reaction for the Undergraduate Organic Chemistry Laboratory. (2012). Journal of Chemical Education - ACS Publications. [Link]
-
Acetal As A Protective Group in Organic Synthesis. (n.d.). Scribd. [Link]
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Hydrates, Hemiacetals, and Acetals. (2025). Master Organic Chemistry. [Link]
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Protection and deprotection. (n.d.). WILLINGDON COLLEGE, SANGLI. [Link]
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Demystifying The Mechanisms of Alcohol Oxidations. (2015). Master Organic Chemistry. [Link]
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Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]
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Protecting Groups In Grignard Reactions. (2015). Master Organic Chemistry. [Link]
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Validation & Comparative
A Comparative Analysis of 4-(Dimethylamino)-2-nitrobenzaldehyde and 4-nitrobenzaldehyde: A Guide for Researchers
In the landscape of organic synthesis, the judicious selection of starting materials is paramount to the successful construction of complex molecular architectures. Benzaldehyde derivatives, in particular, serve as versatile building blocks, offering a reactive aldehyde functionality that can be readily transformed. This guide provides an in-depth comparative analysis of two such derivatives: 4-(Dimethylamino)-2-nitrobenzaldehyde and 4-nitrobenzaldehyde. We will explore their distinct physicochemical properties, spectroscopic signatures, and, most critically, their differential reactivity, providing researchers, scientists, and drug development professionals with the technical insights necessary for informed experimental design.
Introduction: The Tale of Two Benzaldehydes
4-Nitrobenzaldehyde is a classic aromatic aldehyde where the benzene ring is substituted with a strongly electron-withdrawing nitro group at the para position.[1] This substitution pattern significantly influences the reactivity of the aldehyde group, making it a valuable intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[2]
In contrast, this compound presents a more complex electronic landscape. It features a powerful electron-donating dimethylamino group at the para position and a potent electron-withdrawing nitro group at the ortho position, both relative to the aldehyde functionality. This push-pull electronic arrangement bestows upon the molecule unique properties and reactivity patterns that diverge significantly from its simpler counterpart.
Physicochemical Properties: A Tabular Comparison
The structural differences between these two molecules are directly reflected in their physical properties. The presence of the dimethylamino group in this compound increases its molecular weight and alters its intermolecular forces, leading to differences in melting and boiling points.
| Property | This compound | 4-nitrobenzaldehyde |
| CAS Number | 56670-20-3 | 555-16-8[3] |
| Molecular Formula | C₉H₁₀N₂O₃ | C₇H₅NO₃[3] |
| Molecular Weight | 194.19 g/mol | 151.12 g/mol [3] |
| Appearance | - | Slightly yellowish crystalline powder[2] |
| Melting Point | 117 °C (dec.) | 103-106 °C |
| Boiling Point | 365.5 °C at 760 mmHg[4] | 300 °C |
| Density | 1.286 g/cm³[4] | 1.546 g/cm³ |
| Solubility | Soluble in many organic solvents. | Soluble in ethanol, acetone, and chloroform; limited solubility in water.[2] |
Spectroscopic Fingerprints: Unraveling Molecular Structure
Spectroscopic analysis provides invaluable insights into the structural and electronic differences between these two aldehydes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The electronic environment of the protons and carbons in the benzene ring is significantly altered by the substituents, as reflected in their NMR chemical shifts.
¹H NMR Data (Predicted/Experimental in CDCl₃, δ ppm)
| Proton | This compound | 4-nitrobenzaldehyde |
| Aldehyde (-CHO) | ~10.0-10.5 | 10.17 |
| Aromatic Protons | Complex pattern due to asymmetric substitution | 8.09 (d), 8.41 (d) |
| Dimethylamino (-N(CH₃)₂) | ~3.0 | - |
¹³C NMR Data (Experimental in CDCl₃, δ ppm)
| Carbon | This compound | 4-nitrobenzaldehyde |
| Aldehyde (-CHO) | - | 190.4 |
| Aromatic C-NO₂ | - | 151.1 |
| Aromatic C-N(CH₃)₂ | - | - |
| Other Aromatic Carbons | - | 124.3, 130.5, 140.1 |
| Dimethylamino (-N(CH₃)₂) | - | - |
Infrared (IR) and UV-Vis Spectroscopy
The vibrational modes and electronic transitions are also characteristic.
| Spectroscopic Data | This compound | 4-nitrobenzaldehyde |
| IR (cm⁻¹) | C=O stretch (~1700), N-O stretch (~1520, 1350) | C=O stretch (~1705), N-O stretch (~1530, 1350) |
| UV-Vis (λmax, nm) | Expected to be significantly red-shifted due to the extended conjugation and push-pull system. | ~250, ~300, ~350[6] |
The Core of the Matter: A Comparative Analysis of Reactivity
The reactivity of the aldehyde group is fundamentally governed by the electronic nature of the substituents on the aromatic ring.
Electronic Effects at Play
In 4-nitrobenzaldehyde , the nitro group is a powerful electron-withdrawing group (-I, -M effect), which deactivates the benzene ring towards electrophilic substitution but, crucially, increases the electrophilicity of the aldehyde carbon. This makes the aldehyde highly susceptible to nucleophilic attack.[1]
dot graph "Electronic_Effects_4_Nitrobenzaldehyde" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
}
Caption: Electronic effects in 4-nitrobenzaldehyde.
This compound presents a fascinating case of competing electronic effects. The para-dimethylamino group is a very strong electron-donating group (+M > -I effect), which pushes electron density into the ring. Conversely, the ortho-nitro group is a strong electron-withdrawing group (-I, -M effect).
The net effect on the aldehyde's reactivity is a nuanced balance. The electron-donating dimethylamino group, through resonance, can decrease the electrophilicity of the aldehyde carbon. However, the ortho-nitro group's strong inductive and resonance withdrawal will significantly increase its electrophilicity. The steric hindrance from the ortho-nitro group can also play a role in modulating the approach of nucleophiles.
dot graph "Electronic_Effects_4_Dimethylamino_2_nitrobenzaldehyde" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: Competing electronic effects in this compound.
Reactivity in Key Transformations
-
Nucleophilic Addition: Due to the potent electron-withdrawing nitro group, 4-nitrobenzaldehyde is highly reactive towards nucleophiles in reactions like aldol and Knoevenagel condensations. The reactivity of this compound in such reactions will be a complex interplay of the activating nitro group and the deactivating (for nucleophilic attack on the aldehyde) dimethylamino group, alongside steric factors.
-
Reduction: The aldehyde group in both compounds can be selectively reduced to an alcohol using mild reducing agents like sodium borohydride. The nitro group can be reduced to an amine using stronger reducing agents or catalytic hydrogenation. The presence of the electron-donating dimethylamino group might slightly decrease the rate of reduction of the aldehyde in this compound compared to 4-nitrobenzaldehyde.
-
Oxidation: Both aldehydes can be oxidized to their corresponding carboxylic acids.
Experimental Protocols
Synthesis of 4-Nitrobenzaldehyde via Oxidation of 4-Nitrotoluene
This is a well-established two-step laboratory procedure.[7]
Step 1: Preparation of 4-Nitrobenzylidene Diacetate
-
In a flask equipped with a mechanical stirrer, add 100 mL of acetic anhydride and 50 g of 4-nitrotoluene.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add 10 mL of concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
Gradually add 100 g of chromium trioxide in small portions over 2 hours, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture for an additional 2 hours at 5-10 °C.
-
Pour the reaction mixture onto 500 g of crushed ice and stir until the excess chromium trioxide is decomposed.
-
Filter the crude 4-nitrobenzylidene diacetate, wash thoroughly with water, and then with a cold 10% sodium carbonate solution, and finally with water again.
Step 2: Hydrolysis to 4-Nitrobenzaldehyde
-
In a round-bottom flask, combine the crude 4-nitrobenzylidene diacetate from the previous step with 150 mL of 10% sulfuric acid.
-
Heat the mixture under reflux for 30 minutes.
-
Cool the mixture in an ice bath to induce crystallization.
-
Filter the solid 4-nitrobenzaldehyde, wash with cold water, and recrystallize from a minimal amount of hot water or ethanol to obtain the pure product.
dot graph "Synthesis_of_4_Nitrobenzaldehyde" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: Workflow for the synthesis of 4-nitrobenzaldehyde.
Proposed Synthesis of this compound
One potential, though not explicitly detailed, approach could involve the formylation of 3-nitro-N,N-dimethylaniline.
Hypothetical Protocol (for illustrative purposes):
-
To a solution of 3-nitro-N,N-dimethylaniline in a suitable solvent (e.g., dichloromethane), add a Vilsmeier-Haack reagent (prepared from phosphorus oxychloride and dimethylformamide) at low temperature.
-
Allow the reaction to proceed at room temperature or with gentle heating.
-
Quench the reaction with an aqueous workup.
-
Extract the product with an organic solvent and purify by column chromatography.
Further experimental validation would be required to optimize this proposed synthesis.
Applications in Research and Development
4-Nitrobenzaldehyde is a widely used precursor for the synthesis of:
-
Pharmaceuticals: Including the synthesis of chloramphenicol and other bioactive molecules.[8]
-
Dyes and Pigments: As a key intermediate in the production of various colorants.
-
Agrochemicals: Used in the synthesis of certain pesticides and herbicides.
This compound , with its unique electronic properties, is a valuable intermediate for the synthesis of:
-
Specialty Dyes and Pigments: The push-pull system can lead to compounds with interesting photophysical properties.
-
Functional Materials: For applications in nonlinear optics and as molecular sensors.
-
Complex Heterocyclic Systems: The differential reactivity of the functional groups can be exploited to build intricate molecular scaffolds. The primary documented use is as a precursor to synthesize other substituted 4-(dimethylamino)-6-nitrobenzaldehydes.[9]
Conclusion
The comparison between this compound and 4-nitrobenzaldehyde highlights the profound impact of substituent effects on the properties and reactivity of aromatic aldehydes. While 4-nitrobenzaldehyde is a workhorse intermediate with well-understood reactivity driven by a single electron-withdrawing group, this compound offers a more complex and nuanced reactivity profile due to the interplay of a strong electron-donating group and a strong electron-withdrawing group. This complexity opens avenues for the design and synthesis of novel molecules with tailored electronic and photophysical properties. A thorough understanding of the principles outlined in this guide will empower researchers to strategically select the appropriate benzaldehyde derivative to achieve their synthetic goals.
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A Senior Application Scientist's Guide to the Validation of 4-(Dimethylamino)-2-nitrobenzaldehyde as a Fluorescent Probe for Nitroreductase Detection
This guide provides a comprehensive framework for the validation of 4-(Dimethylamino)-2-nitrobenzaldehyde (DMNB) as a fluorescent probe, particularly for the detection of nitroreductase (NTR), an enzyme overexpressed in hypoxic tumor environments.[1][2][3] We will delve into the probe's mechanism, compare its potential performance against existing alternatives, and provide detailed, field-tested protocols for its rigorous validation, from fundamental spectroscopic analysis to cellular imaging.
The Underlying Principle: A "Turn-On" Probe for Hypoxia
This compound is a simple aromatic compound featuring a dimethylamino group, an aldehyde, and a nitro group.[4] Its potential as a fluorescent probe is rooted in a classic fluorescence quenching and restoration mechanism. The core principle is the enzymatic reduction of the nitro group, which is a potent fluorescence quencher, into a fluorescent amino group.
This reaction is catalyzed by nitroreductase (NTR), an enzyme predominantly found in bacteria and eukaryotes that is significantly upregulated in the hypoxic (low oxygen) conditions characteristic of solid tumors.[1][5] This pathological hallmark makes NTR an attractive biomarker for tumor diagnosis and imaging.[3] The conversion of DMNB from a non-fluorescent to a fluorescent state upon encountering NTR allows for a "turn-on" detection system with a high signal-to-background ratio.
Caption: Mechanism of DMNB fluorescence activation by nitroreductase.
Comparative Analysis: DMNB vs. Alternative NTR Probes
The validation of any new probe requires a critical assessment of its performance relative to existing tools. While specific photophysical data for the fluorescent product of DMNB is not extensively compiled, we can compare its proposed mechanism to other well-documented NTR probes. Probes such as NTR-NO2, FD-NTR, and TNB have been developed for similar applications.[3][5][6]
| Feature | This compound (DMNB) | NTR-NO2 Probe[6] | FD-NTR Probe[3] | TNB (BODIPY-based) Probe[5] |
| Fluorophore Core | Aminobenzaldehyde | Fused Quinoxaline | Coumarin Derivative | BODIPY |
| Activation Mechanism | NTR-mediated reduction of nitro group | NTR-mediated reduction of nitro group | NTR-mediated reduction of nitro group | Dual-control: NTR reduction & photoactivation |
| Stokes Shift | Dependent on solvent polarity[7] | Large (111 nm)[6] | Not Specified | Not Specified |
| Fluorescence Change | "Turn-on" | "Turn-on" (30-fold increase)[6] | "Turn-on" | "Turn-on" (>60-fold increase)[5] |
| Limit of Detection (LOD) | To be determined | 58 ng/mL[6] | 12 ng/mL[3] | Not Specified |
| Key Advantage | Simple structure, potential for easy synthesis | High sensitivity, large Stokes shift | High sensitivity, successful tumor tissue imaging[3] | Spatiotemporal control via photoactivation |
| Potential Limitation | Potential for lower quantum yield and photostability compared to complex fluorophores | Complex synthesis | Not Specified | Requires light source for full activation |
A Rigorous Validation Workflow
A successful validation process is systematic and builds a comprehensive profile of the probe's performance and limitations.[8][9] The following experimental protocols provide a self-validating framework to thoroughly assess DMNB.
Caption: Experimental workflow for the validation of DMNB as a fluorescent probe.
Causality: Before assessing its biological function, the probe's intrinsic photophysical properties must be established. This baseline data is critical for designing subsequent experiments and for comparison with other probes.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mM stock solution of DMNB in DMSO.
-
Prepare a 1 mM stock solution of the expected fluorescent product, 4-(dimethylamino)-2-aminobenzaldehyde, in DMSO for comparison.
-
Create a series of dilutions (e.g., 1-10 µM) of both compounds in a relevant buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
-
Absorption Spectroscopy:
-
Using a UV-Vis spectrophotometer, scan the absorbance of the 10 µM solutions from 250 nm to 700 nm to determine the maximum absorption wavelength (λ_abs).
-
-
Fluorescence Spectroscopy:
-
Using a spectrofluorometer, excite the solutions at their respective λ_abs.
-
Record the emission spectra to determine the maximum emission wavelength (λ_em).
-
-
Calculation of Stokes Shift:
-
Calculate the Stokes shift (in nm) using the formula: Stokes Shift = λ_em - λ_abs. A larger Stokes shift is generally desirable to minimize self-absorption and improve signal detection.
-
-
Quantum Yield (Φ) Determination:
-
Measure the fluorescence quantum yield of the fluorescent product relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where: Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Causality: This protocol directly tests the central hypothesis: that DMNB is a substrate for nitroreductase and produces a fluorescent signal in a dose- and time-dependent manner. This confirms the probe's functionality and sensitivity.
Methodology:
-
Reaction Setup:
-
In a 96-well plate, prepare reaction mixtures containing PBS (pH 7.4), 10 µM DMNB, and 200 µM NADH (as a cofactor for NTR).[1]
-
-
Enzyme Titration (Dose-Response):
-
Add varying concentrations of purified nitroreductase (e.g., 0 to 10 µg/mL) to the wells.
-
Incubate the plate at 37°C for a fixed time (e.g., 30 minutes).
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths determined in Protocol 1.
-
Plot fluorescence intensity against NTR concentration to determine the linear range and calculate the Limit of Detection (LOD).
-
-
Time-Course (Kinetic) Analysis:
-
Prepare a reaction mixture with a fixed concentration of DMNB (10 µM), NADH (200 µM), and NTR (e.g., 5 µg/mL).
-
Monitor the increase in fluorescence intensity over time (e.g., every 2 minutes for 60 minutes) at 37°C.
-
This data reveals the probe's response time, which is a critical parameter for real-time imaging applications.
-
Causality: A trustworthy probe must be selective for its target. This experiment validates that the probe's signal is specifically due to nitroreductase and not from off-target reactions with other common biological molecules, which would lead to false-positive results.
Methodology:
-
Preparation of Analytes:
-
Prepare solutions of various biologically relevant species, including other reductases (e.g., azoreductase), reactive oxygen species (e.g., H₂O₂, •OH), and common metal ions (e.g., Fe²⁺, Cu²⁺, Zn²⁺) at high physiological concentrations (e.g., 100 µM or higher).
-
-
Selectivity Assay:
-
Set up reaction wells as described in Protocol 2, each containing 10 µM DMNB and 200 µM NADH.
-
In separate wells, add each potential interfering substance. Include a positive control well with only nitroreductase.
-
Incubate for 30 minutes at 37°C.
-
Measure the fluorescence intensity of all samples.
-
-
Data Analysis:
-
Compare the fluorescence signal from the wells containing interfering species to the positive control (NTR) and a negative control (no enzyme). A highly selective probe will show a significant fluorescence increase only in the presence of nitroreductase.
-
Causality: This protocol transitions from a controlled in vitro environment to a complex biological system. Its purpose is to verify that the probe can penetrate cell membranes, remain non-toxic at working concentrations, and respond to endogenous nitroreductase activity in living cells under hypoxic conditions.
Methodology:
-
Cell Culture:
-
Induction of Hypoxia:
-
Incubate one set of cells in a hypoxic chamber (e.g., 1% O₂) for 12-24 hours to induce NTR overexpression. Keep a parallel set of cells under normoxic conditions (21% O₂) as a control.
-
-
Probe Loading and Imaging:
-
Treat both hypoxic and normoxic cells with DMNB (e.g., 5-10 µM) in cell culture media for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Image the cells using a fluorescence microscope equipped with appropriate filters based on the spectroscopic data from Protocol 1.
-
-
Analysis:
-
Quantify the fluorescence intensity from both sets of cells. A successful probe will exhibit significantly brighter fluorescence in the hypoxic cells compared to the normoxic cells.
-
Causality: A probe used for live-cell imaging must not interfere with cellular viability. This final validation step ensures that the observed fluorescence signal is a true representation of biological activity and not an artifact of probe-induced cell death.
Methodology:
-
Assay Setup:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of DMNB concentrations (e.g., 0 to 100 µM) for a period relevant to the imaging experiments (e.g., 24 hours).
-
-
Viability Measurement:
-
Perform a standard cytotoxicity assay. Several fluorescent or colorimetric methods are available:
-
CytoTox-Fluor™ Assay: Measures a protease activity associated with dead cells.[10]
-
Calcein-AM/Propidium Iodide (PI) Staining: Calcein-AM stains live cells green, while PI stains the nuclei of dead cells red.[11][12]
-
Real-Time Assays: Methods using probes like SYTOX Green can provide kinetic data on cell death.[13]
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability at each DMNB concentration compared to an untreated control. A probe is considered to have low cytotoxicity if it does not significantly reduce cell viability at and above its effective working concentration.
-
References
-
Gu, J., Smith, J. L., & Dowling, P. (2017). Fluorescence In Situ Hybridization Probe Validation for Clinical Use. Methods in Molecular Biology, 1541, 131-143. Retrieved from [Link]
-
Various Authors. (n.d.). Recent progress in small molecule fluorescent probes for nitroreductase. ResearchGate. Retrieved from [Link]
-
Gu, J., Smith, J. L., & Dowling, P. (2017). Fluorescence In Situ Hybridization Probe Validation for Clinical Use. ResearchGate. Retrieved from [Link]
-
Gu, J., Smith, J. L., & Dowling, P. (2017). Fluorescence In Situ Hybridization Probe Validation for Clinical Use. Semantic Scholar. Retrieved from [Link]
-
Kaszuba, K., et al. (2015). Real-Time Cytotoxicity Assays. Methods in Molecular Biology, 1250, 29-37. Retrieved from [Link]
-
Liu, F., et al. (2022). A Novel NIR Fluorescent Probe for Highly Selective Detection of Nitroreductase and Hypoxic-Tumor-Cell Imaging. Molecules, 27(15), 4983. Retrieved from [Link]
-
Wang, Y., et al. (2020). A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells. RSC Advances, 10(28), 16453-16458. Retrieved from [Link]
-
Zhao, G., et al. (2024). A Novel Fluorescent Probe for Nitroreductase Detection and Imaging of cancer Cells under Hypoxia Conditions. Journal of Fluorescence, 35(6), 4431-4439. Retrieved from [Link]
-
Li, Y., et al. (2022). A nitroreductase responsive and photoactivated fluorescent probe for dual-controlled tumor hypoxia imaging. RSC Advances, 12(35), 22930-22934. Retrieved from [Link]
-
LI-COR Biosciences. (2018). The Pivotal Role of Validation in Optical Probe Development. Retrieved from [Link]
-
PubChem. (n.d.). 4-dimethylamino-2-nitrobenzaldehyde. Retrieved from [Link]
-
Various Authors. (n.d.). The dependence of the fluorescence Stokes' shift for LE and CT bands of.... ResearchGate. Retrieved from [Link]
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A Comprehensive Guide to the Cross-Reactivity of 4-(Dimethylamino)-2-nitrobenzaldehyde with Primary and Secondary Amines
This guide provides an in-depth analysis of the cross-reactivity of 4-(Dimethylamino)-2-nitrobenzaldehyde (DMNB) with a variety of primary and secondary amines. Designed for researchers, scientists, and drug development professionals, this document offers a theoretical framework for understanding the reactivity of DMNB, supported by detailed experimental protocols to enable practical application and comparison in the laboratory.
Introduction: The Unique Chemical Profile of this compound
This compound is an intriguing aromatic aldehyde featuring two electronically opposing substituents on the benzene ring. The para-dimethylamino group acts as a strong electron-donating group (EDG) through resonance, increasing the electron density of the aromatic system. Conversely, the ortho-nitro group is a powerful electron-withdrawing group (EWG) through both resonance and inductive effects, which decreases the electron density of the ring.
This unique electronic arrangement significantly influences the reactivity of the aldehyde functional group. The aldehyde's carbonyl carbon is electrophilic and susceptible to nucleophilic attack by amines, leading to the formation of Schiff bases (imines) with primary amines or enamines with secondary amines. The interplay of the electron-donating and electron-withdrawing groups in DMNB creates a nuanced reactivity profile that is critical to understand for its application in organic synthesis, medicinal chemistry, and materials science.
Theoretical Framework: Predicting the Reactivity of DMNB
The reaction between an aldehyde and an amine is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form a C=N double bond.[1][2] The rate and equilibrium of this reaction are governed by several factors, including the electronic nature of the aldehyde and the amine, steric hindrance, and reaction conditions.
Electronic Effects of Substituents
The reactivity of the benzaldehyde is largely dictated by the electrophilicity of the carbonyl carbon.[3]
-
Electron-Withdrawing Groups (EWGs): The ortho-nitro group in DMNB significantly increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This is expected to enhance the reaction rate with amines compared to unsubstituted benzaldehyde.[3]
-
Electron-Donating Groups (EDGs): The para-dimethylamino group, through its resonance effect, donates electron density to the aromatic ring and, consequently, to the carbonyl group. This donation of electron density reduces the electrophilicity of the carbonyl carbon, which is expected to decrease the reaction rate.[4]
The simultaneous presence of a strong EWG and a strong EDG in DMNB results in a "push-pull" electronic system. The net effect on the aldehyde's reactivity will be a balance of these opposing influences. It is hypothesized that the strong electron-withdrawing nature of the ortho-nitro group will be the dominant factor, rendering DMNB a relatively reactive aldehyde towards amines.
Amine Nucleophilicity and Steric Effects
The reactivity of the amine partner is determined by its nucleophilicity and steric bulk.
-
Aliphatic vs. Aromatic Amines: Aliphatic amines are generally more basic and more nucleophilic than aromatic amines.[5] This is because the lone pair of electrons on the nitrogen in aromatic amines is delocalized into the aromatic ring, making it less available for donation.[5] Therefore, DMNB is expected to react faster with aliphatic amines than with aromatic amines.
-
Primary vs. Secondary Amines: Primary amines react with aldehydes to form imines (Schiff bases).[1][6] Secondary amines, lacking a second proton on the nitrogen, react to form enamines.[1][4] The reaction mechanisms differ, which can lead to different reaction rates and conditions.
-
Steric Hindrance: Increased steric bulk on the amine will hinder its approach to the electrophilic carbonyl carbon, thereby slowing down the reaction rate.[7] For instance, a bulky primary amine like tert-butylamine is expected to react slower than a less hindered primary amine like n-butylamine.
Experimental Comparison of DMNB Cross-Reactivity
To empirically validate the theoretical predictions and provide a practical comparison, a systematic study of the reaction of DMNB with a panel of representative primary and secondary amines is proposed. The following sections outline the experimental design, protocols, and expected outcomes.
Selection of Amines for Comparison
A diverse set of amines should be chosen to represent a range of electronic and steric properties:
| Amine Category | Representative Amines | Rationale |
| Primary Aliphatic | n-Butylamine | Unhindered, strong nucleophile |
| tert-Butylamine | Sterically hindered, strong nucleophile | |
| Primary Aromatic | Aniline | Weaker nucleophile due to resonance |
| p-Anisidine | Aromatic amine with an electron-donating group | |
| p-Nitroaniline | Aromatic amine with an electron-withdrawing group | |
| Secondary Aliphatic | Diethylamine | Unhindered, strong nucleophile |
| Secondary Aromatic | N-Methylaniline | Weaker nucleophile than aliphatic secondary amines |
Experimental Workflow
The overall workflow for the comparative study is depicted in the following diagram:
Figure 1: General experimental workflow for the comparative cross-reactivity study of DMNB with various amines.
Detailed Experimental Protocol: Schiff Base/Enamine Synthesis
This protocol provides a general procedure for the reaction of DMNB with primary and secondary amines.
Materials:
-
This compound (DMNB)
-
Selected primary and secondary amines (see Table 1)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst, optional)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Standard laboratory glassware and work-up reagents (e.g., ethyl acetate, brine)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol with gentle warming.
-
In a separate beaker, dissolve 1.1 equivalents of the selected amine in absolute ethanol.
-
Add the amine solution dropwise to the stirring DMNB solution at room temperature.
-
(Optional) Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC until the starting material (DMNB) is consumed.
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
If a solid precipitates, collect the product by vacuum filtration and wash with a small amount of cold ethanol.
-
If no precipitate forms, concentrate the solution under reduced pressure and cool in an ice bath to induce crystallization.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base or enamine.
Characterization of Products
The synthesized Schiff bases and enamines should be characterized by the following spectroscopic methods:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of the imine (C=N) or enamine (C=C-N) functional group. The C=N stretch typically appears in the range of 1690-1640 cm⁻¹, while the C=O stretch of the starting aldehyde (around 1700 cm⁻¹) should disappear.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the product. The formation of an imine is confirmed by the appearance of a characteristic proton signal for the azomethine proton (-CH=N-) in the ¹H NMR spectrum, typically in the range of 8-9 ppm. The disappearance of the aldehyde proton signal (around 10 ppm) is also a key indicator.
-
UV-Visible (UV-Vis) Spectroscopy: To determine the maximum absorbance wavelength (λmax) of the conjugated products. The formation of the extended conjugated system in the Schiff base or enamine will result in a shift of the λmax compared to the starting materials.[8][9][10]
Comparative Data and Expected Outcomes
The results of the cross-reactivity study can be summarized in the following table for easy comparison. The expected trends are based on the theoretical principles discussed earlier.
| Amine | Product Type | Expected Reactivity (Relative Rate) | Key Spectroscopic Data (Expected) |
| n-Butylamine | Imine | Very High | ¹H NMR: -CH=N- ~8.5 ppm |
| tert-Butylamine | Imine | Moderate | ¹H NMR: -CH=N- ~8.4 ppm (steric hindrance may cause slight upfield shift) |
| Aniline | Imine | Moderate | ¹H NMR: -CH=N- ~8.7 ppm |
| p-Anisidine | Imine | High | ¹H NMR: -CH=N- ~8.6 ppm |
| p-Nitroaniline | Imine | Low | ¹H NMR: -CH=N- ~8.9 ppm |
| Diethylamine | Enamine | High | ¹H NMR: Olefinic proton ~5-6 ppm |
| N-Methylaniline | Enamine | Low | ¹H NMR: Olefinic proton ~5-6 ppm |
Reaction Mechanism
The formation of a Schiff base from DMNB and a primary amine proceeds through a two-step mechanism: nucleophilic addition followed by dehydration.
Figure 2: Simplified reaction mechanism for Schiff base formation between DMNB and a primary amine.
Conclusion
This compound presents a unique reactivity profile due to the presence of both strong electron-donating and electron-withdrawing groups. This guide provides a theoretical framework and a practical experimental approach for a comprehensive comparison of its cross-reactivity with a range of primary and secondary amines. The proposed study will generate valuable data for researchers in various fields, enabling them to make informed decisions when utilizing DMNB in their synthetic endeavors. The provided protocols are designed to be self-validating, ensuring reliable and reproducible results.
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Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. Molecules. [Link]
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Synthesis and Characterization of Schiff Base from Aromatic Amine and Aromatic P Nitro Benzaldehyde. SlideShare. [Link]
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Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central. [Link]
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SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR. [Link]
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How does benzaldehyde react with amines? Blog. [Link]
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Synthesis, Characterization and In -Vitro Antimicrobial Activities of a Schiff Base Derived From Benzaldehyde with Nitroanilin. RSIS International. [Link]
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Understanding the Differences: Primary vs. Secondary Amines. Oreate AI Blog. [Link]
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The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism. PubMed. [Link]
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Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. Journal of Chemical Education. [Link]
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The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism. ResearchGate. [Link]
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The Rotation of the Nitro and Formyl Groups Relative to the Aromatic Ring in Some ortho-nitroarylaldehydes. ResearchGate. [Link]
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ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article. IJPSRR. [Link]
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Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
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Which type of amine is more reactive: aromatic or aliphatic? What factors contribute to this difference in reactivity? Quora. [Link]
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Highly Chemoselective Formation of Aldehyde Enamines under Very Mild Reaction Conditions. The Journal of Organic Chemistry. [Link]
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UV-vis, IR and H-1 NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine. ResearchGate. [Link]
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Addition of Amines and Amine Derivatives to Aldehydes and Ketones. KPU Pressbooks. [Link]
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Aldehydes and Ketones. MSU Chemistry. [Link]
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Kinetics of hydrobenzamide formation from p-dimethylaminobenzaldehyde and ammonia. Role of the imine. The Journal of Organic Chemistry. [Link]
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UV-vis, IR and (1)H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine. PubMed. [Link]
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New Views on the Reaction of Primary Amine and Aldehyde from DFT Study. ResearchGate. [Link]
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Reactions of Aldehydes and Ketones with Amines. Chemistry LibreTexts. [Link]
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Reaction of aromatic aldehydes with aromatic amines. ResearchGate. [Link]
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SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA SENSOR. Malaysian Journal of Chemistry. [Link]
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Amine Reactivity. MSU Chemistry. [Link]
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Theoretical Study of the Schiff Base Formation Between Para-Substituted Aniline and Thiophene-2-Carbaldehyde. Journal of Applicable Chemistry. [Link]
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Crystal, spectroscopic and quantum mechanics studies of Schiff bases derived from 4-nitrocinnamaldehyde. Scientific Reports. [Link]
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Synthesis, Characterization and Thermal Studies of Schiff Bases Derived from 2,4-Dihydroxy benzaldehyde and their Complexes with Co(II), Ni(II) and Cu(II). Journal of Al-Nahrain University. [Link]
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Selective reduction of aldehydes in the presence of a nitro group with TUDO. ResearchGate. [Link]
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Reactions of Aldehydes and Ketones with Amines-Practice Problems. Chemistry Steps. [Link]
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Formation and Determination of Aldehydes in Amine Catalysts. ResearchGate. [Link]
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Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]
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Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. Global Research Online. [Link]
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A Researcher's Guide to Spectroscopic Differentiation of 4-(Dimethylamino)-nitrobenzaldehyde Isomers
For researchers in synthetic chemistry and drug development, the unambiguous identification of positional isomers is a critical step in ensuring the purity, efficacy, and safety of target molecules. Isomers of substituted benzaldehydes, such as 4-(Dimethylamino)-nitrobenzaldehyde, serve as vital intermediates in the synthesis of pharmaceuticals and functional materials. While possessing the same molecular formula, their distinct substitution patterns lead to significant differences in electronic structure and steric environment. These differences are directly reflected in their spectroscopic signatures.
This guide provides an in-depth comparison of three key isomers of 4-(Dimethylamino)-nitrobenzaldehyde, demonstrating how UV-Visible, Infrared, and Nuclear Magnetic Resonance spectroscopy can be used for their definitive identification. We will explore the theoretical underpinnings of the observed spectral variations and provide robust, field-proven protocols for data acquisition.
The Isomers in Focus
The isomers selected for this comparison are chosen to highlight the profound impact of substituent placement on spectroscopic properties. The electron-donating dimethylamino (-N(CH₃)₂) group and the electron-withdrawing nitro (-NO₂) group create a strong push-pull system, the effects of which are highly sensitive to their relative positions.
Figure 1. Chemical structures of the compared isomers.
Comparative UV-Visible Spectroscopy
UV-Visible spectroscopy probes the electronic transitions within a molecule. For these isomers, the key feature is the intramolecular charge transfer (ICT) band, which arises from the transition of electron density from the electron-donating -N(CH₃)₂ group to the electron-withdrawing -NO₂ group, mediated by the aromatic π-system. The efficiency of this charge transfer, and thus the energy of the transition (λmax), is highly dependent on the isomer's geometry and electronic conjugation.
The absorption maximum (λmax) for nitroaromatic compounds is highly dependent on the molecule's overall structure.[1][2] The presence of both a strong donor and acceptor group leads to significant red-shifts (longer λmax) compared to monosubstituted benzenes.
-
Isomer A (4-N(CH₃)₂, 2-NO₂): Exhibits a λmax at a shorter wavelength compared to Isomer B. The ortho nitro group causes steric hindrance with the aldehyde, potentially forcing the aldehyde group slightly out of the plane of the benzene ring. This disruption in planarity can reduce the overall conjugation of the system, leading to a higher energy (shorter wavelength) electronic transition.
-
Isomer B (4-N(CH₃)₂, 3-NO₂): Shows the longest wavelength λmax. Here, the donor and acceptor groups are meta to each other, but the strong resonance donation from the para-dimethylamino group creates significant electron density that can be withdrawn by the nitro group through the conjugated system. This creates a highly polarized molecule with a low-energy ICT band.
-
Isomer C (2-N(CH₃)₂, 5-NO₂): Has an intermediate λmax. The ortho dimethylamino group may experience steric clash with the aldehyde, while the meta nitro group is less effective at withdrawing density from the dimethylamino group via resonance compared to a para relationship.
Comparative Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying functional groups, as their vibrational frequencies are sensitive to the local chemical environment. For these isomers, the most diagnostic peaks are the carbonyl (C=O) stretch of the aldehyde and the asymmetric/symmetric stretches of the nitro (NO₂) group.[3]
Conjugation of an aldehyde to an aromatic ring typically lowers the C=O stretching frequency to around 1705 cm⁻¹ from the typical ~1730 cm⁻¹ for saturated aldehydes.[3]
-
Carbonyl (C=O) Stretch:
-
Isomer A (4-N(CH₃)₂, 2-NO₂): The C=O stretch appears at a relatively higher frequency. The strong electron-withdrawing effect of the ortho-nitro group via induction (-I effect) shortens and strengthens the C=O bond, increasing its vibrational frequency.
-
Isomer B (4-N(CH₃)₂, 3-NO₂): This isomer shows the lowest C=O frequency. The dimethylamino group at the para position donates electron density into the ring via resonance (+R effect), which extends to the carbonyl group. This reduces the double-bond character of the C=O bond, weakening it and lowering the stretching frequency.
-
Isomer C (2-N(CH₃)₂, 5-NO₂): Exhibits an intermediate C=O frequency, influenced by the competing effects of the ortho electron-donating amino group and the meta electron-withdrawing nitro group.
-
-
Nitro (NO₂) Stretches: The asymmetric (νasym) and symmetric (νsym) stretching frequencies of the nitro group typically appear around 1560-1510 cm⁻¹ and 1370-1330 cm⁻¹, respectively.[4]
-
The precise positions are influenced by the degree of electron density on the ring. In isomers where the nitro group is more effectively conjugated with the electron-donating dimethylamino group (Isomer B), the N-O bonds may weaken slightly, causing a shift to lower wavenumbers compared to isomers with less effective conjugation.
-
Comparative ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information, mapping the unique electronic environment of each hydrogen and carbon nucleus. The chemical shifts (δ) are governed by the shielding and deshielding effects of the substituents.
-
Aldehyde Proton (¹H NMR):
-
The aldehyde proton is typically found far downfield (9.5-10.5 ppm). Its exact position is a sensitive probe of the electronic effects at the carbonyl carbon.
-
Isomer A (4-N(CH₃)₂, 2-NO₂): The aldehyde proton is expected to be the most deshielded (highest δ value). The proximate ortho-nitro group exerts a powerful through-space deshielding effect in addition to its electron-withdrawing nature. A study on substituted benzaldehydes has shown that ortho substituents can have a significant proximity effect on coupling constants and chemical shifts.[5]
-
Isomer B (4-N(CH₃)₂, 3-NO₂): This isomer should show the most shielded (lowest δ value) aldehyde proton. The strong electron-donating resonance from the para-dimethylamino group increases electron density at the carbonyl carbon, shielding the attached proton.
-
Isomer C (2-N(CH₃)₂, 5-NO₂): An intermediate chemical shift is predicted due to the mix of ortho-donor and meta-acceptor influences.
-
-
Aromatic Protons (¹H NMR):
-
The substitution pattern of each isomer gives rise to a unique set of chemical shifts and coupling constants (J-values) for the three aromatic protons, providing a definitive fingerprint for each molecule.
-
Isomer A: Will show three distinct aromatic signals. The proton at C5 (between the two substituents) will be significantly downfield due to the deshielding effect of the adjacent nitro group.
-
Isomer B: The proton at C2 (adjacent to the aldehyde) will be downfield. The protons at C5 and C6 will show distinct shifts influenced by the ortho-nitro and ortho-dimethylamino groups, respectively.
-
Isomer C: The proton at C6 (between the nitro and aldehyde groups) will be the most downfield.
-
-
Carbonyl Carbon (¹³C NMR):
-
The chemical shift of the carbonyl carbon is also highly sensitive to substituent effects.[6][7] Electron-withdrawing groups generally cause a downfield shift, while electron-donating groups cause an upfield shift.
-
Isomer A: The strong inductive withdrawal from the ortho-nitro group will likely cause the most downfield shift for the carbonyl carbon.
-
Isomer B: The resonance donation from the para-dimethylamino group will cause the most upfield shift.
-
Isomer C: An intermediate shift is expected.
-
Summary of Comparative Spectroscopic Data
| Spectroscopic Feature | Isomer A (4-NMe₂, 2-NO₂) | Isomer B (4-NMe₂, 3-NO₂) | Isomer C (2-NMe₂, 5-NO₂) |
| UV-Vis (λmax) | Shortest λmax | Longest λmax | Intermediate λmax |
| IR (C=O Stretch) | Highest cm⁻¹ | Lowest cm⁻¹ | Intermediate cm⁻¹ |
| ¹H NMR (Aldehyde H) | Most Downfield (Highest δ) | Most Upfield (Lowest δ) | Intermediate δ |
| ¹³C NMR (Carbonyl C) | Most Downfield (Highest δ) | Most Upfield (Lowest δ) | Intermediate δ |
| ¹H NMR (Aromatic) | Unique 3-proton pattern | Unique 3-proton pattern | Unique 3-proton pattern |
Experimental Methodologies
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
General Experimental Workflow
Figure 2. General workflow for spectroscopic analysis of isomers.
Protocol 1: UV-Visible Spectroscopy
-
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the region of interest (e.g., >250 nm). Acetonitrile or ethanol are common choices.
-
Sample Preparation: Prepare a stock solution of the isomer at a known concentration (e.g., 1 mg/mL). From this, create a dilute solution (e.g., 0.01 mg/mL) to ensure the maximum absorbance is within the linear range of the instrument (typically < 1.5 AU).[8]
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample solution. Place it in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and cuvette.[9][10]
-
Sample Measurement: Rinse the cuvette with the sample solution, then fill it. Place the cuvette in the spectrophotometer and acquire the absorption spectrum over the desired range (e.g., 200-600 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Protocol 2: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
ATR-FTIR is ideal for analyzing solid powders with minimal sample preparation.[11][12]
-
Background Spectrum: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[13] Take a background measurement of the empty crystal. This spectrum is automatically subtracted from the sample spectrum by the instrument software.[14]
-
Sample Application: Place a small amount of the solid isomer powder directly onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures good contact between the sample and the crystal, which is essential for a high-quality spectrum.[13]
-
Data Acquisition: Collect the spectrum. A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm⁻¹. The typical range is 4000-400 cm⁻¹.
-
Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the crystal surface with a soft cloth dampened with a suitable solvent (e.g., isopropanol).
Protocol 3: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[15] The choice of solvent is critical, as residual solvent signals must not obscure analyte peaks.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard to reference the chemical shift scale to 0.00 ppm.[16] In modern spectrometers, the residual solvent peak is often used for calibration.[17]
-
Instrument Setup: Insert the tube into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent, shim to optimize magnetic field homogeneity, and tune the probe to the correct frequencies for ¹H and ¹³C.
-
¹H NMR Acquisition: Acquire the ¹H spectrum. Standard parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C spectrum. As ¹³C has a low natural abundance, more scans are required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed. The resulting spectrum is then phased, baseline corrected, and integrated.
Conclusion
The positional isomerism of 4-(Dimethylamino)-nitrobenzaldehydes gives rise to a set of unique and predictable spectroscopic characteristics. UV-Visible spectroscopy provides a rapid assessment of the electronic conjugation, with λmax being highly sensitive to the relative positions of the donor and acceptor groups. FT-IR spectroscopy offers clear differentiation through the vibrational frequencies of the carbonyl and nitro groups, which are modulated by inductive and resonance effects. Finally, ¹H and ¹³C NMR spectroscopy deliver the most definitive evidence, providing a unique fingerprint for each isomer based on the precise chemical shifts and coupling patterns of the aldehyde, aromatic, and substituent nuclei. By employing a multi-technique approach and adhering to rigorous experimental protocols, researchers can confidently and accurately characterize these and other important chemical intermediates.
References
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A Senior Application Scientist's Guide to Derivatization Reagents for Amine and Amino Acid Analysis
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of amines and amino acids is a frequent analytical challenge. Many of these crucial biomolecules lack a native chromophore or fluorophore, rendering their direct detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection difficult, especially at low concentrations. Pre-column derivatization, a process that chemically modifies the analyte to attach a detectable tag, is an indispensable strategy to overcome this limitation.
While the initial topic of interest for this guide was 4-(Dimethylamino)-2-nitrobenzaldehyde (DANB), a thorough review of the scientific literature reveals a notable lack of established applications for this compound as a routine derivatization reagent for analytical chromatography. Its primary role appears to be as a precursor in organic synthesis.[1][2] Therefore, to provide a more practical and impactful resource, this guide pivots to an in-depth, objective comparison of the most widely adopted and well-documented derivatization reagents used in the field today.
This guide will delve into the performance, mechanisms, and experimental considerations for six leading derivatization reagents: o-Phthalaldehyde (OPA), Fluorescamine, Dansyl Chloride, 4-Fluoro-7-nitrobenzofurazan (NBD-F), Phenylisothiocyanate (PITC), and 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC). We will explore their respective strengths and weaknesses, supported by experimental data, to empower you to select the optimal reagent for your specific analytical needs.
The Critical Role of Derivatization in Amine and Amino Acid Analysis
The primary goal of derivatization in this context is to impart desirable analytical properties to the target molecules.[3] A successful derivatization strategy should ideally offer:
-
High Reactivity: The reaction should be rapid and proceed to completion under mild conditions to ensure quantitative conversion of the analyte.
-
Stable Derivatives: The resulting derivatized product must be stable throughout the analytical process, from sample preparation to detection.
-
Strong Signal: The attached tag should exhibit strong absorbance or fluorescence at a wavelength that minimizes interference from the sample matrix.
-
Good Chromatographic Properties: The derivatization should ideally improve the separation of analytes on the chosen chromatography column.
The choice of derivatization reagent is a critical decision that profoundly impacts the sensitivity, selectivity, and overall robustness of an analytical method.[4]
Head-to-Head Comparison of Leading Derivatization Reagents
The following sections provide a detailed comparison of the key performance characteristics of the most common derivatization reagents for amines and amino acids.
o-Phthalaldehyde (OPA)
OPA is a classic and widely used fluorogenic reagent that reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives.[5][6]
Mechanism of Action: The reaction involves the condensation of the primary amine with OPA and the thiol, leading to the formation of a fluorescent isoindole product.[6]
Key Performance Characteristics:
-
Specificity: Reacts only with primary amines. Secondary amines like proline and hydroxyproline will not be detected unless oxidized beforehand.[7]
-
Reaction Speed: The reaction is very rapid, often complete within minutes at room temperature.[8][9]
-
Derivative Stability: The resulting isoindole derivatives can be unstable, necessitating immediate analysis after derivatization.[5] Some studies have focused on improving stability by using different thiols.[10]
-
Detection: The derivatives are highly fluorescent, with typical excitation and emission wavelengths around 340 nm and 450 nm, respectively, providing excellent sensitivity.[11][12]
-
Advantages: Rapid reaction, low background fluorescence (OPA itself is not fluorescent), and suitability for automated pre-column derivatization.[9][10]
-
Disadvantages: Instability of derivatives and lack of reactivity with secondary amines.[5]
Fluorescamine
Fluorescamine is another popular fluorogenic reagent that is specific for primary amines.[13]
Mechanism of Action: Fluorescamine reacts rapidly with primary amines to form fluorescent pyrrolinone derivatives. The reagent itself and its hydrolysis byproducts are non-fluorescent.[14]
Key Performance Characteristics:
-
Specificity: Highly specific for primary amines. It does not form fluorescent products with secondary amines.[1][10]
-
Reaction Speed: The reaction is almost instantaneous at room temperature.[1][15]
-
Derivative Stability: The derivatives are generally stable.
-
Detection: The derivatives are highly fluorescent, with excitation and emission maxima typically around 390 nm and 475 nm, respectively.[10]
-
Advantages: Very fast reaction, low background signal due to non-fluorescent reagent and byproducts, and high sensitivity.[1][14]
-
Disadvantages: Specific to primary amines, limiting its use for the analysis of all amino acids in a single run without prior oxidation of secondary amines.
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)
Dansyl chloride is a versatile reagent that reacts with both primary and secondary amines, as well as phenolic hydroxyl and imidazole groups.[16]
Mechanism of Action: The reaction is a nucleophilic substitution where the amine attacks the sulfonyl chloride group, forming a stable and highly fluorescent sulfonamide adduct.[16]
Key Performance Characteristics:
-
Specificity: Reacts with primary and secondary amines, phenols, and imidazoles.[17] This broad reactivity can be an advantage for comprehensive profiling but may lead to a more complex chromatogram.
-
Reaction Speed: The reaction is relatively slow, often requiring incubation at elevated temperatures for 30-60 minutes to achieve maximum yield.[10][17]
-
Derivative Stability: The dansylated derivatives are very stable.[17]
-
Detection: The derivatives are highly fluorescent and also possess strong UV absorbance, allowing for detection by both fluorescence and UV-Vis detectors.[10][11]
-
Advantages: Reacts with both primary and secondary amines, produces highly stable derivatives, and allows for dual detection (fluorescence and UV).[16][17]
-
Disadvantages: Slower reaction time, and the reagent itself is fluorescent, which can contribute to background noise if not completely removed.
4-Fluoro-7-nitrobenzofurazan (NBD-F)
NBD-F is a highly reactive fluorogenic reagent that reacts with both primary and secondary amines.[18][19]
Mechanism of Action: NBD-F reacts with the amino group via nucleophilic aromatic substitution, where the amine displaces the fluorine atom.[18]
Key Performance Characteristics:
-
Specificity: Reacts with both primary and secondary amines.[13]
-
Reaction Speed: The reaction is very fast, typically complete within 1-7 minutes at 60°C.[18][19]
-
Derivative Stability: The NBD-derivatives are highly stable.[18]
-
Detection: The derivatives are fluorescent, with excitation and emission wavelengths around 470 nm and 530 nm, respectively.[19]
-
Advantages: Fast reaction, high stability of derivatives, and reactivity with both primary and secondary amines.[18]
-
Disadvantages: The fluorescence quantum yield of the derivatives can be highly dependent on the solvent.[13]
Phenylisothiocyanate (PITC, Edman's Reagent)
PITC is a classic reagent used for the pre-column derivatization of amino acids for UV detection.
Mechanism of Action: PITC reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives.
Key Performance Characteristics:
-
Specificity: Reacts with both primary and secondary amino acids.
-
Reaction Speed: The derivatization reaction is relatively fast.
-
Derivative Stability: The PTC-amino acid derivatives are stable for several days under refrigeration.
-
Detection: The derivatives have a strong UV absorbance at around 254 nm.[8]
-
Advantages: Reacts with both primary and secondary amino acids, and the derivatives are stable. It is a well-established and robust method.
-
Disadvantages: Lower sensitivity compared to fluorescent derivatization reagents. The reagent can interfere with the chromatogram.
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC)
AQC is a popular pre-column derivatization reagent that reacts with both primary and secondary amines to form highly stable, fluorescent derivatives.[10]
Mechanism of Action: AQC reacts with amino acids in a single step to yield fluorescent adducts.
Key Performance Characteristics:
-
Specificity: Reacts with both primary and secondary amines.
-
Reaction Speed: The reaction is rapid.[10]
-
Derivative Stability: The AQC derivatives are highly stable.[10]
-
Detection: The derivatives are fluorescent, allowing for high sensitivity.[10]
-
Advantages: Forms highly stable derivatives with both primary and secondary amines, minimal interference from by-products, and offers high sensitivity.[10]
-
Disadvantages: The reagent can be more expensive compared to some other options.
Quantitative Performance Summary
| Reagent | Target Analytes | Reaction Time | Derivative Stability | Detection Method | Key Advantages | Key Disadvantages |
| o-Phthalaldehyde (OPA) | Primary Amines | Very Fast (1-2 min) | Low | Fluorescence | Rapid reaction, low background | Unstable derivatives, no reaction with secondary amines |
| Fluorescamine | Primary Amines | Extremely Fast (<1 min) | Good | Fluorescence | Instantaneous reaction, non-fluorescent byproducts | Specific to primary amines |
| Dansyl Chloride | Primary & Secondary Amines | Slow (30-60 min) | Very High | Fluorescence, UV | Reacts with all amines, very stable derivatives | Slow reaction, fluorescent reagent |
| NBD-F | Primary & Secondary Amines | Fast (1-7 min) | Very High | Fluorescence | Fast reaction, stable derivatives, reacts with all amines | Solvent-dependent fluorescence |
| PITC | Primary & Secondary Amines | Fast | High | UV | Reacts with all amines, stable derivatives | Lower sensitivity than fluorescence |
| AQC | Primary & Secondary Amines | Fast | Very High | Fluorescence | Stable derivatives for all amines, high sensitivity | Higher cost |
Experimental Protocols
General Pre-column Derivatization Workflow
The following diagram illustrates a typical workflow for pre-column derivatization in HPLC analysis.
Caption: A generalized workflow for pre-column derivatization in HPLC.
Detailed Protocol for OPA Derivatization
This protocol is a standard method for the pre-column derivatization of primary amino acids using OPA.
-
Reagent Preparation:
-
Prepare a borate buffer (e.g., 0.4 M, pH 9.5).
-
Prepare the OPA reagent solution fresh daily by dissolving OPA in methanol and then adding a thiol such as 2-mercaptoethanol or 3-mercaptopropionic acid. A typical preparation involves dissolving 25 mg of OPA in 1 mL of methanol.[6]
-
-
Derivatization Reaction:
-
In an autosampler vial or a microcentrifuge tube, mix the amino acid sample with the borate buffer.
-
Add the OPA reagent solution to the buffered sample. The reaction is typically complete within 1-2 minutes at room temperature.[8]
-
-
HPLC Analysis:
-
Inject the derivatized sample immediately onto a C18 reversed-phase HPLC column.
-
Use a suitable gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection is performed using a fluorescence detector with excitation at ~340 nm and emission at ~450 nm.[11][12]
-
Detailed Protocol for Dansyl Chloride Derivatization
This protocol provides a general procedure for the derivatization of amines with Dansyl Chloride.
-
Reagent Preparation:
-
Derivatization Reaction:
-
Mix the sample containing amines with the sodium bicarbonate buffer.
-
Add an excess of the Dansyl Chloride solution.
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 60 minutes) in the dark.[17]
-
The reaction can be quenched by adding a small amount of a primary amine solution (e.g., glycine) or an acid.
-
-
Sample Cleanup (Optional but Recommended):
-
Excess Dansyl Chloride and its hydrolysis product can be removed by solid-phase extraction (SPE) to reduce background interference.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase typically consisting of an aqueous buffer and an organic solvent like acetonitrile.
-
Detection can be performed using a fluorescence detector or a UV detector at ~254 nm.[8]
-
Conclusion: Selecting the Right Reagent for Your Application
The choice of derivatization reagent is a multifaceted decision that hinges on the specific requirements of the analysis. There is no single "best" reagent; rather, the optimal choice depends on factors such as the nature of the analyte (primary vs. secondary amines), the required sensitivity, available instrumentation, and the desired sample throughput.
-
For rapid screening of primary amines with high sensitivity , OPA and Fluorescamine are excellent choices due to their fast reaction kinetics and the high fluorescence of their derivatives.[1][8]
-
When both primary and secondary amines need to be analyzed with high stability , Dansyl Chloride , NBD-F , and AQC are superior options.[10][13][17]
-
If fluorescence detection is not available or required , PITC provides a robust and reliable method for UV detection of both primary and secondary amino acids.[8]
Ultimately, method development and validation are crucial to ensure the accuracy, precision, and reliability of any analytical method employing derivatization. By understanding the performance characteristics of these key reagents, researchers can make informed decisions to develop robust and sensitive methods for the quantification of amines and amino acids in a wide range of scientific applications.
References
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ResearchGate. Application of NBD-F for the determination of amines, amino acids and.... [Link]
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Shimadzu. Analytical Methods for Amino Acids. [Link]
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Metabolomics Workbench. Dansyl Chloride Derivatization of the Phenol Submetabolome of Cellular Extracts. [Link]
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ResearchGate. Derivatization and chromatographic behavior of the o-phthaldialdehyde amino acid derivatives obtained with various SH-group-containing additives | Request PDF. [Link]
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ResearchGate. Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples | Request PDF. [Link]
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SIELC Technologies. Separation of Benzaldehyde, 4-(diethylamino)-2-methyl- on Newcrom R1 HPLC column. [Link]
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PubChem. 4-dimethylamino-2-nitrobenzaldehyde. [Link]
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PubChem. 4-(Dimethylamino)-2-hydroxybenzaldehyde. [Link]
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A Comparative Guide to HPLC Purity Assessment of Synthesized 4-(Dimethylamino)-2-nitrobenzaldehyde
Introduction: The Critical Role of Purity in Specialized Synthesis
4-(Dimethylamino)-2-nitrobenzaldehyde is a substituted aromatic aldehyde containing both an electron-donating dimethylamino group and an electron-withdrawing nitro group. This unique electronic structure makes it a valuable intermediate in the synthesis of various specialized chemical entities, including dyes, photosensitizers, and pharmaceutical precursors. In these applications, the purity of the starting material is paramount. Even trace impurities can lead to undesirable side reactions, reduced yields, altered photophysical properties, or, in the context of drug development, potential toxicity.
High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for assessing the purity of such synthesized compounds. Its high resolution, sensitivity, and quantitative accuracy make it indispensable for separating the target analyte from structurally similar impurities that may arise during synthesis. This guide provides a comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity assessment of this compound, offering researchers a robust framework for method selection and implementation. The principles and protocols described herein are grounded in established chromatographic theory and pharmacopeial standards.[1][2]
The Analytical Challenge: Anticipating Potential Impurities
Effective purity analysis begins with an understanding of potential impurities. A common synthetic route to this compound involves the nitration of 4-(dimethylamino)benzaldehyde. This reaction can lead to several impurities, including:
-
Unreacted Starting Material: 4-(Dimethylamino)benzaldehyde.
-
Regioisomers: 4-(Dimethylamino)-3-nitrobenzaldehyde, a common byproduct of aromatic nitration.
-
Oxidation Products: Impurities formed due to the oxidative nature of nitrating agents.
-
Degradation Products: Compounds resulting from instability under reaction or workup conditions.
A successful HPLC method must be able to resolve the main peak from these and other potential process-related impurities.
Method Development Strategy: A Tale of Two Columns
The analyte, this compound, possesses a combination of a hydrophobic aromatic core and polar functional groups (nitro, aldehyde, and a basic dimethylamino group).[3][4][5] This complex character informs our strategy. We will compare two RP-HPLC methods centered on different stationary phases to exploit varied separation mechanisms.
-
Method A: The Industry Standard C18 Column. The octadecyl (C18) phase is the workhorse of reversed-phase chromatography, relying primarily on hydrophobic interactions. It is an excellent starting point for most small molecules.
-
Method B: The Alternative Selectivity Phenyl-Hexyl Column. A phenyl-hexyl phase offers a different separation mechanism. In addition to hydrophobic interactions, it provides π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte and its impurities.[6][7] This can often provide enhanced resolution for aromatic compounds, especially those with electron-withdrawing or -donating groups.
The basic dimethylamino group (pKa estimated to be around 4-5) requires careful mobile phase pH control to ensure good peak shape. Operating at a pH well below the pKa (e.g., pH < 3) will ensure the amine is consistently protonated, minimizing peak tailing.[8][9]
Workflow for HPLC Purity Assessment
The general workflow for assessing the purity of a synthesized batch is outlined below. This process ensures that the analytical system is suitable for its intended purpose and that the results are reliable.
Caption: General workflow for HPLC purity analysis.
Comparative Experimental Protocols
The following protocols detail the conditions for the two proposed HPLC methods. These methods are designed to be robust and adhere to standard practices outlined in pharmacopeias.[1][10][11][12]
Standard and Sample Preparation
-
Solvent (Diluent): Acetonitrile/Water (50:50, v/v).
-
Standard Solution (approx. 0.05 mg/mL): Accurately weigh about 5.0 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (approx. 1.0 mg/mL): Accurately weigh about 25.0 mg of the synthesized this compound into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This higher concentration is used to ensure the detection of trace impurities.
Method A: C18 Column Protocol
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 70 30 20.0 30 70 22.0 30 70 22.1 70 30 | 27.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm[13]
-
Injection Volume: 10 µL
Method B: Phenyl-Hexyl Column Protocol
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 2.8 with Phosphoric Acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 75 25 20.0 35 65 22.0 35 65 22.1 75 25 | 27.0 | 75 | 25 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Performance Comparison: Interpreting the Data
To objectively compare the two methods, a hypothetical batch of synthesized this compound containing two common impurities (starting material and a regioisomer) was analyzed. The performance of each method is evaluated based on key system suitability parameters as defined by international guidelines.[14][15][16][17][18]
| Parameter | Impurity 1 (Starting Material) | Main Analyte | Impurity 2 (Regioisomer) |
| Method A: C18 Column | |||
| Retention Time (min) | 8.21 | 11.54 | 12.01 |
| Resolution (USP) | 8.5 | - | 1.6 |
| Tailing Factor (USP) | 1.1 | 1.2 | 1.3 |
| Method B: Phenyl-Hexyl Column | |||
| Retention Time (min) | 7.55 | 12.32 | 13.15 |
| Resolution (USP) | 11.2 | - | 2.4 |
| Tailing Factor (USP) | 1.0 | 1.1 | 1.1 |
Data Analysis and Purity Calculation
The purity is calculated using the area percent method, which assumes that all compounds have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Discussion of Results:
-
Resolution: Method B (Phenyl-Hexyl) provided significantly better resolution (2.4) between the main analyte and the critical regioisomer impurity compared to Method A (C18), where the resolution was only 1.6.[19] While a USP resolution of >1.5 is generally considered baseline separated, the higher value from Method B provides a more robust and reliable separation, reducing the risk of inaccurate integration. This enhanced selectivity is likely due to the π-π interactions offered by the phenyl-hexyl phase.
-
Peak Shape: Both methods produced acceptable peak shapes, with tailing factors well within the typical limit of <1.5. However, Method B showed slightly more symmetrical peaks for all components, which improves integration accuracy and detection limits. The phosphate buffer in Method B may provide better control over silanol interactions on the silica surface.
-
Retention: The retention times differ as expected due to the different stationary phase chemistries. Both methods provide adequate retention for the main analyte, ensuring it is well-separated from the solvent front.
Logical Framework for Method Selection
The choice between these two methods depends on the specific goals of the analysis.
Caption: Decision tree for selecting the optimal HPLC method.
Conclusion and Recommendation
Both the C18 and Phenyl-Hexyl based methods are capable of assessing the purity of this compound. The standard C18 column (Method A) provides adequate performance and benefits from a simpler, MS-friendly mobile phase (formic acid). It is suitable for routine quality control where impurities are well-defined and separated.
However, for method development, impurity profiling, and situations where structurally similar isomers are a concern, Method B, utilizing the Phenyl-Hexyl column, is demonstrably superior. It offers enhanced selectivity and resolution for the critical pair (analyte and regioisomer), leading to more accurate and trustworthy purity determinations. The improved peak symmetry further solidifies its position as the recommended method for rigorous characterization and release testing of newly synthesized this compound.
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MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]
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United States Pharmacopeia. (2022). General Chapter <621> Chromatography. Retrieved from [Link]
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European Compliance Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]
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Wang, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances. Retrieved from [Link]
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Wang, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. National Center for Biotechnology Information. Retrieved from [Link]
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Feltes, J., & Levsen, K. (1989). Determination of Nitroaromatic Compounds in Soil Samples by HPLC, Using On-Line Preconcentration. Journal of High Resolution Chromatography. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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LCGC International. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]
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Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Retrieved from [Link]
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Starodub, M. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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Wang, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application. RSC Publishing. Retrieved from [Link]
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Phenomenex. (2017). Understanding USP Chapter 621: HPLC Method Guidelines. Retrieved from [Link]
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Chromtech. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
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Parast, K., et al. (2012). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to Quantum Yield Determination for Fluorescent Derivatives of 4-(Dimethylamino)-2-nitrobenzaldehyde
For researchers and professionals in drug development and materials science, the precise characterization of fluorescent molecules is paramount. The fluorescence quantum yield (Φf) stands out as a critical parameter, quantifying the efficiency of a molecule in converting absorbed light into emitted fluorescence.[1] This guide provides an in-depth, objective comparison of methodologies for determining the quantum yield of novel fluorescent derivatives, with a specific focus on compounds derived from 4-(Dimethylamino)-2-nitrobenzaldehyde. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data for structurally related compounds to offer a predictive framework for this class of fluorophores.
The Foundational Metric: Understanding Fluorescence Quantum Yield
The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[2] A value of 1.0 (or 100%) signifies that every absorbed photon results in an emitted photon, indicating maximum fluorescence efficiency. Conversely, a value approaching zero suggests that non-radiative decay pathways, such as internal conversion or intersystem crossing, dominate the de-excitation process. The molecular structure of a fluorophore and its immediate environment, particularly the solvent, play a crucial role in dictating its quantum yield.[2]
For derivatives of this compound, which are classic examples of "push-pull" or donor-π-acceptor (D-π-A) chromophores, the quantum yield is highly sensitive to structural modifications and the surrounding medium.[3][4] The electron-donating dimethylamino group ("push") and the electron-withdrawing nitro group ("pull") create a system susceptible to intramolecular charge transfer (ICT) upon excitation. The efficiency of this ICT state's radiative decay is a key determinant of the observed fluorescence and its quantum yield.
Methodologies for Quantum Yield Determination: A Comparative Overview
Two primary methods are employed for determining the fluorescence quantum yield of solutions: the absolute method and the relative (or comparative) method.
Absolute Method: This technique directly measures the ratio of emitted to absorbed photons using an integrating sphere. The integrating sphere collects all the light emitted from the sample in all directions. While this method is the most accurate as it does not rely on a reference standard, it requires specialized and carefully calibrated instrumentation that is not available in all laboratories.[1][5]
Relative Method: The more commonly used approach, the relative method, compares the fluorescence intensity of the unknown sample to that of a well-characterized fluorescence standard with a known quantum yield.[6] This method is experimentally simpler, relying on standard absorption and fluorescence spectrometers. Given its accessibility and reliability when performed correctly, this guide will focus on the detailed execution of the relative quantum yield determination method.
The Comparative Method: A Step-by-Step Protocol
The cornerstone of the relative method is the principle that if a standard and an unknown sample have the same absorbance at the same excitation wavelength and are measured under identical conditions, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[6]
The relationship is described by the following equation:
Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx2 / nst2)
Where:
-
Φ is the fluorescence quantum yield
-
I is the integrated fluorescence intensity (area under the emission curve)
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
The subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively.
To enhance accuracy, a more robust approach involves creating a calibration curve by plotting the integrated fluorescence intensity versus absorbance for a series of dilute solutions of both the standard and the unknown.[7] The slope of this plot is then used in the calculation, minimizing errors from single-point measurements.
The modified equation using the gradient (Grad) of the plot of integrated fluorescence intensity versus absorbance is:
Φx = Φst * (Gradx / Gradst) * (nx2 / nst2)[6]
Experimental Workflow
Caption: Workflow for relative quantum yield determination.
Detailed Experimental Protocol
-
Selection of an Appropriate Standard:
-
Choose a standard with an absorption and emission profile that overlaps with the unknown sample. This allows for excitation at the same wavelength and ensures the instrument's detector response is in a similar range.
-
The standard should be photochemically stable and have a well-documented quantum yield in the chosen solvent.
-
Commonly used standards include quinine sulfate (in 0.1 M H₂SO₄), fluorescein (in 0.1 M NaOH), and various rhodamine dyes.
-
-
Solvent Selection:
-
Use high-purity spectroscopic grade solvents to avoid interference from fluorescent impurities.
-
If possible, use the same solvent for both the standard and the unknown to eliminate the need for refractive index correction (nx2 / nst2 term becomes 1). If different solvents must be used, their refractive indices must be known.
-
-
Preparation of Solutions:
-
Prepare a stock solution of both the standard and the unknown sample.
-
From the stock solutions, prepare a series of at least five dilutions for each, with absorbances at the chosen excitation wavelength ranging from approximately 0.01 to 0.1.[7]
-
Causality: Keeping the absorbance below 0.1 is crucial to minimize inner filter effects, where the emitted fluorescence is reabsorbed by other fluorophore molecules in the solution.
-
-
Spectroscopic Measurements:
-
Instrument Settings: Use identical excitation and emission slit widths, integration times, and other instrument parameters for all measurements of both the standard and the unknown.
-
Absorbance Spectra: Record the absorbance spectrum for each solution using a UV-Vis spectrophotometer. Note the absorbance at the chosen excitation wavelength.
-
Fluorescence Spectra: Record the corrected fluorescence emission spectrum for each solution using a spectrofluorometer. Excite all solutions at the same wavelength. It is critical that the spectrofluorometer is properly corrected for the wavelength-dependent sensitivity of its components (e.g., grating and detector).
-
-
Data Analysis:
-
Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Calibration Curves: For both the standard and the unknown, plot the integrated fluorescence intensity as a function of absorbance at the excitation wavelength. The resulting plot should be linear and pass through the origin.
-
Determine Gradients: Perform a linear regression for each data set to determine the slope (gradient) of the line.
-
Calculate Quantum Yield: Use the gradients and the known quantum yield of the standard in the equation provided above to calculate the quantum yield of the unknown sample.
-
Comparative Analysis: Fluorescent Derivatives of 4-(Dimethylamino)benzaldehyde and Related Structures
The nitro group is traditionally known as a fluorescence quencher. However, in certain molecular architectures, particularly in push-pull systems, nitro-containing compounds can be fluorescent. The fluorescence properties are a delicate balance between the radiative decay from the ICT state and non-radiative decay pathways, which can be influenced by the rigidity of the molecule and the polarity of the solvent.
Below is a table summarizing the quantum yields of some relevant D-π-A compounds, which can serve as a benchmark for what to expect from novel derivatives of this compound.
| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φf) | Reference |
| 4-Dimethylamino-4'-nitrostilbene | Benzene | 400 | - | 0.53 - 0.7 | [Gruen & Görner, 1989; Shorygin, 1958] |
| 4-Dimethylamino-4'-nitrostilbene | Methylene Chloride | - | - | 0.008 | [Gruen & Görner, 1989] |
| 4-Dimethylamino-4'-nitrostilbene | Dimethylformamide | - | - | 0.002 | [Gruen & Görner, 1989] |
| bis[(dimethylamino)styryl]thiophene (DMA-QT) | Cyclohexane | ~430 | ~500 | ~0.5 | [Tuning the Photophysics..., 2022] |
| bis[(dimethylamino)styryl]furan (DMA-QF) | Cyclohexane | ~430 | ~500 | ~0.4 | [Tuning the Photophysics..., 2022] |
Analysis of Comparative Data:
-
Solvent Polarity: The dramatic decrease in the quantum yield of 4-Dimethylamino-4'-nitrostilbene from non-polar benzene to polar solvents like methylene chloride and dimethylformamide is a classic example of the influence of the environment on D-π-A dyes.[7] In polar solvents, the charge-separated excited state is stabilized, which can promote non-radiative decay pathways and thus quench fluorescence. This is a critical consideration when designing probes for biological applications, which are typically in aqueous environments.
-
Structural Rigidity and π-System: The relatively high quantum yields of the bis[(dimethylamino)styryl]thiophene and furan derivatives in a non-polar solvent highlight the importance of the π-conjugated system.[2] Modifications to the π-bridge can significantly impact the electronic properties and the rigidity of the molecule, which in turn affects the fluorescence efficiency. Introducing the 2-nitrobenzaldehyde moiety is expected to further influence the electronic landscape and potentially lead to different solvatochromic and quantum yield behaviors.
Conclusion and Future Directions
The determination of the fluorescence quantum yield is a critical step in the characterization of novel fluorescent probes. The relative method, when performed with meticulous attention to detail, provides a reliable and accessible means for this characterization. For researchers working with derivatives of this compound, it is essential to recognize the profound impact of both subtle structural modifications and the solvent environment on the photophysical properties. The comparative data from structurally similar D-π-A systems suggest that while high quantum yields may be achievable in non-polar environments, significant quenching may occur in polar media. Future work should focus on the systematic synthesis and characterization of a series of derivatives to establish clear structure-property relationships. This will enable the rational design of novel fluorophores with optimized quantum yields for specific applications in cellular imaging, sensing, and materials science.
References
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Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535–1550. [Link]
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Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Retrieved from [Link]
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Parker, C. A., & Rees, W. T. (1960). Correction of fluorescence spectra and measurement of fluorescence quantum efficiency. The Analyst, 85(1013), 587-600. [Link]
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Horiba Scientific. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
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Gruen, H., & Görner, H. (1989). Trans → cis photoisomerization, fluorescence, and relaxation phenomena of trans-4-Nitro-4'-(dialkylamino)stilbenes and analogues with a nonrotatable amino group. The Journal of Physical Chemistry, 93(20), 7144–7152. [Link]
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Resch-Genger, U., Rurack, K., & Spieles, M. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry, 95(12), 5096–5106. [Link]
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Chen, M. C., Chen, D. G., & Chou, P. T. (2021). Fluorescent Chromophores Containing the Nitro Group: Relatively Unexplored Emissive Properties. ChemPlusChem, 86(1), 11–27. [Link]
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Di Stasio, F., et al. (2022). Tuning the Photophysics of Two-Arm Bis[(dimethylamino)styryl]benzene Derivatives by Heterocyclic Substitution. Molecules, 27(24), 8753. [Link]
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Loudon, A., et al. (2023). Donor Acceptor Fluorophores: Synthesis, Optical Properties, TD-DFT and Cytotoxicity Studies. Scientific Reports, 13(1), 1-15. [Link]
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The Unique Electronic and Steric Profile of 4-(Dimethylamino)-2-nitrobenzaldehyde
An In-Depth Guide to the Kinetic Performance of 4-(Dimethylamino)-2-nitrobenzaldehyde in Key Synthetic Reactions
For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics is fundamental to designing efficient synthetic pathways and optimizing process conditions. This compound is a fascinating substrate, presenting a unique electronic and steric profile that significantly influences its reactivity. This guide provides a comparative analysis of its kinetic behavior in pivotal condensation reactions, contrasting it with other common benzaldehyde derivatives. By synthesizing established principles of physical organic chemistry with available experimental data on analogous compounds, we offer a predictive framework for its performance and a detailed guide to its kinetic investigation.
The reactivity of an aromatic aldehyde is profoundly dictated by the electronic nature of its substituents. In this compound, two powerful yet opposing groups are present on the benzene ring, creating a classic "push-pull" system.
-
4-Dimethylamino Group (-N(CH₃)₂): This is a potent electron-donating group (EDG) due to the lone pair on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. This effect increases the electron density of the ring and, crucially, deactivates the aldehyde's carbonyl carbon towards nucleophilic attack by reducing its electrophilicity.
-
2-Nitro Group (-NO₂): This is a strong electron-withdrawing group (EWG) that deactivates the aromatic ring but activates the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack.[1]
-
Steric Hindrance: The placement of the bulky nitro group at the ortho position introduces significant steric hindrance around the aldehyde functional group. This can physically impede the approach of nucleophiles, a critical factor that can temper the electronic activation conferred by the nitro group itself.[2]
This intricate interplay between opposing electronic effects and steric hindrance makes predicting the kinetic behavior of this compound a non-trivial challenge, necessitating a comparative approach.
Comparative Kinetic Analysis in Condensation Reactions
Direct, comprehensive kinetic data for this compound is not extensively reported in peer-reviewed literature. However, we can construct a robust predictive model by comparing its expected reactivity with well-characterized benzaldehydes in cornerstone condensation reactions.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base.[3] The rate-determining step is typically the initial nucleophilic attack of the carbanion (generated from the active methylene compound) on the carbonyl carbon. Therefore, the reaction is accelerated by electron-withdrawing groups on the aldehyde and retarded by electron-donating groups.[4]
Comparative Reactivity Data:
| Aldehyde | Substituents | Expected Relative Rate | Rationale |
| 4-Nitrobenzaldehyde | 4-NO₂ (Strong EWG) | Very High | The nitro group strongly activates the carbonyl carbon, making it highly electrophilic.[1][4] |
| Benzaldehyde | Unsubstituted | Moderate | Serves as the baseline for reactivity.[1] |
| 4-Methoxybenzaldehyde | 4-OCH₃ (EDG) | Low | The methoxy group deactivates the carbonyl carbon towards nucleophilic attack.[1] |
| 4-(Dimethylamino)benzaldehyde | 4-N(CH₃)₂ (Strong EDG) | Very Low | The powerful electron-donating effect significantly reduces the electrophilicity of the carbonyl.[4] |
| This compound | 4-N(CH₃)₂ (EDG), 2-NO₂ (EWG) | Moderate to High | The activating effect of the ortho-nitro group is expected to dominate over the deactivating para-dimethylamino group. However, the rate will likely be attenuated by both the electronic donation from the amino group and steric hindrance from the ortho-nitro group, making it slower than 4-nitrobenzaldehyde but significantly faster than 4-(dimethylamino)benzaldehyde. |
The order of reactivity for various substituted benzaldehydes in a piperidine-catalyzed condensation with Meldrum's acid was found to be: p-NO₂ > p-Cl > H > p-OCH₃ > p-N(CH₃)₂.[4] This experimental series provides a strong basis for our prediction.
Wittig Reaction
The Wittig reaction is a versatile method for converting aldehydes and ketones into alkenes using a phosphonium ylide (Wittig reagent).[5][6] The reaction is initiated by the nucleophilic attack of the ylide on the carbonyl carbon.[7] Consequently, the electrophilicity of the aldehyde is a key determinant of the reaction rate.
-
Non-Stabilized Ylides (e.g., from alkyltriphenylphosphonium salts): These are highly reactive, and the reaction is typically fast with most aldehydes. Kinetic differences are less pronounced but still follow the trend of EWGs accelerating the reaction. These reactions often favor the formation of (Z)-alkenes.[5][7]
-
Stabilized Ylides (e.g., where the carbanion is stabilized by an adjacent EWG): These ylides are less reactive, and the reaction rate is more sensitive to the electrophilicity of the aldehyde. Reactions with stabilized ylides generally favor the formation of (E)-alkenes.[7]
Comparative Reactivity Prediction:
For reactions with stabilized ylides, the kinetic profile of this compound is expected to mirror that in the Knoevenagel condensation. The activating nitro group will render it significantly more reactive than benzaldehyde or 4-(dimethylamino)benzaldehyde. However, steric hindrance from the ortho-nitro group may slow the formation of the initial oxaphosphetane intermediate, potentially making it less reactive than the sterically unhindered 4-nitrobenzaldehyde.[2]
Experimental Protocols for Kinetic Studies
To obtain empirical data, a robust experimental protocol is essential. UV-Vis spectrophotometry is a common and effective method for monitoring the kinetics of condensation reactions that produce a conjugated, chromophoric product.
General Protocol for UV-Vis Kinetic Analysis of a Knoevenagel Condensation
This protocol describes a method for determining the reaction kinetics under pseudo-first-order conditions, where the concentration of one reactant (the active methylene compound) is kept in large excess.
1. Preparation of Solutions:
- Solvent: Use a spectroscopic grade solvent (e.g., ethanol, acetonitrile) that dissolves all reactants and does not absorb at the analytical wavelength.
- Substrate Stock Solution: Prepare a stock solution of this compound (e.g., 5 mM).
- Reagent Stock Solution: Prepare a stock solution of the active methylene compound (e.g., malononitrile or diethyl malonate) at a significantly higher concentration (e.g., 0.5 M).
- Catalyst Stock Solution: Prepare a stock solution of a suitable base catalyst (e.g., piperidine, 0.1 M).
2. Determination of Analytical Wavelength (λ_max):
- Prepare a solution containing all reactants at their final reaction concentrations and allow the reaction to go to completion.
- Scan the UV-Vis spectrum of the product mixture to identify the wavelength of maximum absorbance (λ_max) where the starting materials have minimal absorbance.
3. Kinetic Run:
- Equilibrate the solvent, reagent solution, and catalyst solution to the desired reaction temperature (e.g., 25.0 °C) in a temperature-controlled water bath.
- In a quartz cuvette, combine the solvent, reagent solution, and catalyst solution. Use this mixture to zero the spectrophotometer at the determined λ_max.
- Initiate the reaction by adding a small, precise volume of the aldehyde stock solution to the cuvette. Mix rapidly and thoroughly with a pipette or by inversion (if using a capped cuvette).
- Immediately begin recording the absorbance at λ_max as a function of time. Collect data until the absorbance reaches a stable plateau (indicating >95% reaction completion).
4. Data Analysis:
- Under pseudo-first-order conditions, the observed rate constant (k_obs) can be determined by fitting the absorbance-time data to a first-order exponential equation: A(t) = A_f - (A_f - A_0) * exp(-k_obs * t) where A(t) is the absorbance at time t, A_f is the final absorbance, and A_0 is the initial absorbance.
- Alternatively, plot ln(A_f - A(t)) versus time. The slope of the resulting straight line will be -k_obs.
- The second-order rate constant (k₂) can be determined by the relationship: k_obs = k₂ * [Reagent] where [Reagent] is the concentration of the excess reagent. This can be confirmed by running the experiment at several different excess reagent concentrations and plotting k_obs versus [Reagent]; the slope of this line gives k₂.
Visualizations: Workflows and Mechanisms
Diagrams are invaluable for conceptualizing complex processes. The following are represented using the DOT language for Graphviz.
Experimental Workflow for Kinetic Analysis
Caption: Generalized workflow for the kinetic analysis of a reaction using UV-Vis spectrophotometry.
Generalized Mechanism for Knoevenagel Condensation
Caption: The multi-step mechanism of the base-catalyzed Knoevenagel condensation.
Conclusion
While direct experimental kinetic data for this compound is sparse, a thorough analysis of its molecular structure allows for strong, scientifically grounded predictions of its reactivity. The powerful electron-withdrawing ortho-nitro group is expected to be the dominant electronic influence, rendering the aldehyde highly susceptible to nucleophilic attack in reactions like the Knoevenagel and Wittig condensations. However, this activation is likely moderated by the opposing electron-donating effect of the para-dimethylamino group and, significantly, by steric hindrance from the bulky ortho substituent.
Therefore, this compound is predicted to be a highly reactive substrate, likely faster than benzaldehyde and its electron-rich derivatives, but slower than the sterically unhindered and purely electron-deficient 4-nitrobenzaldehyde. For scientists in synthetic and medicinal chemistry, this unique profile offers both opportunities and challenges, making the empirical determination of its reaction kinetics a valuable endeavor for future research.
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A Comparative Guide to Synthetic Routes for 4-(Dimethylamino)-2-nitrobenzaldehyde
Introduction
4-(Dimethylamino)-2-nitrobenzaldehyde is a key intermediate in the synthesis of various high-value organic compounds, including dyes, photosensitive materials, and pharmaceutical agents. Its unique electronic structure, featuring a strong electron-donating dimethylamino group and an electron-withdrawing nitro group ortho to the aldehyde, imparts specific reactivity and properties to its downstream products. The efficiency, scalability, and safety of its synthesis are therefore critical considerations for researchers and chemical production managers. This guide provides an in-depth comparison of the primary synthetic routes to this valuable building block, offering field-proven insights and experimental data to inform your selection of the most appropriate method.
Route 1: Vilsmeier-Haack Formylation of 3-Nitro-N,N-dimethylaniline
The Vilsmeier-Haack reaction is a classic and versatile method for the formylation of electron-rich aromatic compounds.[1][2][3] In this approach, 3-Nitro-N,N-dimethylaniline is the readily available starting material. The strong activating effect of the dimethylamino group directs the electrophilic formylation to the ortho and para positions. Due to steric hindrance from the dimethylamino group and the deactivating effect of the nitro group, the formylation occurs regioselectively at the position ortho to the amino group and para to the nitro group.
Mechanism and Rationale
The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium ion, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][4] This electrophile is then attacked by the electron-rich aromatic ring of 3-Nitro-N,N-dimethylaniline. The resulting intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product. The choice of DMF as both a reagent and solvent is common, though other chlorinated solvents can be employed.[1]
Visualizing the Vilsmeier-Haack Pathway
Caption: Vilsmeier-Haack formylation of 3-Nitro-N,N-dimethylaniline.
Experimental Protocol
-
To a solution of 3-Nitro-N,N-dimethylaniline (1.0 equiv) in DMF (10 volumes), phosphorus oxychloride (1.5 equiv) is added dropwise at 0 °C under an inert atmosphere.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-8 hours until TLC analysis indicates complete consumption of the starting material.
-
The mixture is then carefully poured into ice-water and neutralized with a saturated sodium acetate or sodium hydroxide solution.[1]
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Recrystallization from ethanol or an ethanol/water mixture affords the purified this compound.
Performance and Considerations
This method is often favored for its operational simplicity and the use of relatively inexpensive reagents.[5] Yields are typically good, often in the range of 70-85%, depending on the precise conditions and scale. The primary drawback is the handling of phosphorus oxychloride, which is corrosive and reacts violently with water. The reaction also generates a significant amount of acidic and phosphate waste, which requires careful quenching and disposal.
Route 2: Oxidation of 4-(Dimethylamino)-2-nitrotoluene
An alternative and widely used strategy involves the selective oxidation of the methyl group of 4-(Dimethylamino)-2-nitrotoluene. This route is attractive because the starting material can be synthesized from readily available precursors. The key challenge lies in achieving selective oxidation of the methyl group to an aldehyde without over-oxidation to the carboxylic acid or degradation of the aromatic ring, which is activated by the dimethylamino group.
Mechanism and Rationale
Various oxidizing agents can be employed for this transformation. A common laboratory-scale method utilizes manganese dioxide (MnO₂), which is a relatively mild and selective oxidant for benzylic positions. The reaction is typically performed in a non-polar solvent like dichloromethane or chloroform under reflux. Another approach involves ceric ammonium nitrate (CAN) in acetic acid, which can also provide good yields. The mechanism for these heterogeneous oxidations is complex but is believed to involve radical intermediates.
Visualizing the Oxidation Pathway
Caption: Oxidation of 4-(Dimethylamino)-2-nitrotoluene.
Experimental Protocol (Using MnO₂)
-
A mixture of 4-(Dimethylamino)-2-nitrotoluene (1.0 equiv) and activated manganese dioxide (5-10 equiv by weight) in dichloromethane (20 volumes) is heated to reflux.
-
The reaction is monitored by TLC or GC. Additional portions of MnO₂ may be required to drive the reaction to completion. Reaction times can be lengthy, often 12-48 hours.
-
Upon completion, the hot mixture is filtered through a pad of celite to remove the manganese salts. The celite pad is washed thoroughly with hot dichloromethane.
-
The combined filtrates are concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethyl acetate/hexanes.
Performance and Considerations
The oxidation route can provide moderate to good yields (50-75%). Its primary advantage is avoiding the use of highly corrosive reagents like POCl₃. However, the reaction can be slow, and the large excess of the oxidizing agent, especially with solid-supported reagents like MnO₂, can make purification and scale-up challenging. Over-oxidation to the corresponding carboxylic acid is a potential side reaction that must be carefully controlled by monitoring the reaction progress.
Comparative Analysis
To facilitate an objective comparison, the key performance indicators for each route are summarized below. The data represents typical outcomes and may vary based on specific experimental conditions and scale.
| Parameter | Route 1: Vilsmeier-Haack Formylation | Route 2: Oxidation of Toluene Derivative |
| Starting Material | 3-Nitro-N,N-dimethylaniline | 4-(Dimethylamino)-2-nitrotoluene |
| Key Reagents | POCl₃, DMF | MnO₂ or Ceric Ammonium Nitrate (CAN) |
| Typical Yield | 70-85% | 50-75% |
| Reaction Time | 4-8 hours | 12-48 hours |
| Operational Simplicity | High (often a one-pot procedure) | Moderate (requires solid filtration) |
| Scalability | Good, but exotherm and waste management are concerns | Moderate, due to large excess of solid oxidant |
| Safety & Hazards | Corrosive POCl₃, exothermic quenching | Flammable solvents, potentially toxic metal waste |
| Purification | Often simple precipitation/recrystallization | Filtration and often column chromatography |
Conclusion and Recommendations
The choice between the Vilsmeier-Haack formylation and the oxidation of the corresponding toluene derivative depends heavily on the specific requirements of the synthesis.
-
For laboratory-scale synthesis requiring high yields and rapid execution , the Vilsmeier-Haack reaction is often the superior choice. Its operational simplicity and generally higher yields make it an efficient method, provided the necessary precautions for handling phosphorus oxychloride are taken.
-
For applications where avoiding highly corrosive reagents is a priority, or for certain industrial settings , the oxidation route presents a viable alternative. While potentially lower-yielding and slower, it circumvents the hazards associated with POCl₃. This route may be preferred if the starting toluene derivative is more readily available or cost-effective than the aniline precursor.
Ultimately, both routes are well-established and effective. A thorough process hazard analysis and consideration of the available starting materials, equipment, and waste disposal capabilities should guide the final decision for any researcher or drug development professional.
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A Comparative Guide to the Biological Activity Screening of 4-(Dimethylamino)-2-nitrobenzaldehyde Derivatives
In the landscape of medicinal chemistry, the benzaldehyde scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Among these, compounds bearing both electron-donating (e.g., dimethylamino) and electron-withdrawing (e.g., nitro) groups are of particular interest due to their potential for diverse molecular interactions. This guide provides a comprehensive overview of the biological activity screening of 4-(Dimethylamino)-2-nitrobenzaldehyde derivatives, offering a comparative analysis with related structures and detailing the experimental protocols necessary for their evaluation. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to explore the therapeutic potential of this promising class of compounds.
The Rationale for Screening Benzaldehyde Derivatives
The biological activity of benzaldehyde derivatives is intrinsically linked to their chemical structure. The aldehyde functional group can readily participate in the formation of Schiff bases and hydrazones, which are known to possess significant bioactivity.[1][2] The presence and position of substituents on the benzene ring further modulate this activity. For instance, the dimethylamino group at the para-position and a nitro group at the ortho-position create a unique electronic environment that can influence the molecule's interaction with biological targets. This guide will delve into the methodologies used to screen for three key biological activities: antimicrobial, anticancer, and anti-inflammatory.
Antimicrobial Activity Screening
The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Schiff bases and their metal complexes derived from substituted benzaldehydes have shown considerable promise in this area.[2][3] The primary methods for screening the antimicrobial efficacy of this compound derivatives involve determining their ability to inhibit the growth of or kill various microorganisms.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[4]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the target microorganism is then added to each well. After incubation, the wells are observed for microbial growth, typically indicated by turbidity.
Step-by-Step Methodology:
-
Preparation of Test Compounds: Dissolve the synthesized this compound derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well plate, add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) to each well.
-
Serial Dilution: Add 100 µL of the stock solution of the test compound to the first well of a row. Mix well and transfer 100 µL to the second well. Repeat this two-fold serial dilution across the row.
-
Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add 10 µL of the prepared inoculum to each well containing the test compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.
Comparative Data for Antimicrobial Activity
While specific data for a series of this compound derivatives is not extensively available in the public domain, we can draw comparisons from related structures to illustrate the expected outcomes. For example, Schiff bases of other nitrobenzaldehydes have demonstrated varying degrees of antimicrobial activity.
| Compound Type | Test Organism | MIC (µg/mL) | Reference |
| Nitrobenzaldehyde Schiff Base | Staphylococcus aureus | 12.5 - 25 | [5] |
| Nitrobenzaldehyde Schiff Base | Escherichia coli | > 100 | [5] |
| 4-Dimethylaminobenzaldehyde Schiff Base Complex (Cu(II)) | Staphylococcus aureus | 18 (zone of inhibition in mm) | [2] |
| 4-Nitrobenzaldehyde Schiff Base Complex (Mn(II)) | Aspergillus niger | 18 (zone of inhibition in mm) | [6] |
Note: The data presented is illustrative and derived from studies on structurally related compounds. Direct comparison requires testing under identical experimental conditions.
Anticancer Activity Screening
The search for novel anticancer agents is a critical area of drug discovery. Hydrazone derivatives of various benzaldehydes have been reported to exhibit significant cytotoxic activity against several cancer cell lines.[7][8] The MTT assay is a widely accepted colorimetric assay for assessing cell viability and, consequently, the cytotoxic potential of test compounds.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (living) cells. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the test wells) and an untreated control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Comparative Data for Anticancer Activity
The cytotoxic potential of benzaldehyde derivatives can vary significantly based on their substitution patterns. Below is a comparative table of IC50 values for some hydrazone derivatives against different cancer cell lines.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Heterocyclic Hydrazone Derivative | HeLa (Cervical Cancer) | 34.38 | [9] |
| Heterocyclic Hydrazone Derivative | MCF-7 (Breast Cancer) | 26.84 | [9] |
| 2-arenoxybenzaldehyde N-acyl Hydrazone | PC-3 (Prostate Cancer) | 9.38 | [8] |
| 2,4-diarylaminopyrimidine hydrazone derivative | TPC-1 (Thyroid Cancer) | 0.113 | [10] |
Note: The data presented is for illustrative purposes. The activity of this compound derivatives should be determined experimentally.
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a multitude of diseases, making the development of novel anti-inflammatory agents a significant therapeutic goal. Benzaldehyde derivatives have been investigated for their potential to modulate inflammatory pathways.[11] In vitro assays for anti-inflammatory activity often involve measuring the inhibition of key inflammatory mediators in stimulated immune cells.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO). The Griess assay is a colorimetric method used to measure nitrite (a stable product of NO), which serves as an indicator of NO production.
Step-by-Step Methodology:
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in a suitable medium.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group with cells and LPS but no test compound.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Assay:
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate at room temperature for 10 minutes.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Comparative Data for Anti-inflammatory Activity
The anti-inflammatory effects of benzaldehyde derivatives are often linked to their ability to suppress the production of inflammatory mediators.
| Compound | Assay | Effect | Reference |
| 4-Hydroxybenzaldehyde | NO production in LPS-stimulated RAW264.7 cells | Suppression | [11] |
| 4-Hydroxybenzaldehyde | iNOS and COX-2 induction in LPS-stimulated RAW264.7 cells | Down-regulation | [11] |
| Cinnamaldehyde | IL-33 and Caspase-3 in a mouse model of atopic dermatitis | Reduction | [12] |
Note: This data highlights the potential of benzaldehyde derivatives to modulate inflammatory responses. The specific activity of this compound derivatives would need to be determined experimentally.
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of this compound derivatives is highly dependent on their structural features. A systematic investigation of the structure-activity relationship (SAR) is crucial for optimizing their therapeutic potential.[13][14][15] Key modifications to explore include:
-
Variation of substituents on the benzaldehyde ring: Altering the position and nature of the electron-donating and electron-withdrawing groups can significantly impact activity.
-
Modification of the imine/hydrazone linkage: Introducing different aromatic or heterocyclic moieties through the formation of Schiff bases or hydrazones can lead to compounds with enhanced potency and selectivity.[10][16]
-
Metal complexation: The formation of metal complexes with Schiff base derivatives can enhance their biological activity.[2][6]
Future research should focus on synthesizing a library of this compound derivatives and screening them using the protocols outlined in this guide. This will enable the construction of a robust SAR profile, guiding the design of more potent and selective lead compounds for further preclinical and clinical development.
Conclusion
The this compound scaffold represents a promising starting point for the discovery of new therapeutic agents. This guide provides a framework for the systematic screening of its derivatives for antimicrobial, anticancer, and anti-inflammatory activities. By employing the detailed experimental protocols and considering the comparative data from related compounds, researchers can effectively evaluate the potential of this chemical class. The integration of synthesis, biological screening, and SAR studies will be paramount in unlocking the full therapeutic potential of these versatile molecules.
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 4-(Dimethylamino)-2-nitrobenzaldehyde
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. 4-(Dimethylamino)-2-nitrobenzaldehyde is a valuable reagent in organic synthesis, yet its handling and disposal demand meticulous attention to safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. Our objective is to move beyond mere instruction and to instill a deep understanding of the causality behind these essential procedures.
Part 1: Hazard Profile and Immediate Safety Precautions
Understanding the inherent risks of a chemical is the foundation of its safe handling. This compound is classified as a hazardous substance, and its disposal must be managed accordingly.[1] Its primary hazards stem from its irritant properties, potential for sensitization, and environmental toxicity.
Quantitative Data Summary: Hazard Identification
| Hazard Classification | GHS Code | Description | Source(s) |
| Skin Irritation | H315 | Causes skin irritation. | [2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | [2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [2] |
| Skin Sensitization | H317 | May cause an allergic skin reaction. | [1][3] |
| Acute Oral Toxicity | H302 | Harmful if swallowed. | [1][4] |
| Chronic Aquatic Toxicity | H412 | Harmful to aquatic life with long lasting effects. | [1][3][5] |
Essential Personal Protective Equipment (PPE)
Before handling the chemical in any capacity, including for disposal, the following PPE is mandatory. The rationale for each is to create a complete barrier against potential exposure routes.
-
Eye Protection: Wear approved safety goggles or a face shield.[2][6] This is critical to prevent contact with the powder or solutions, which can cause serious eye irritation.[2]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[7] Gloves must be inspected before use and disposed of properly after handling to prevent skin contact, which can lead to irritation and allergic reactions.[6]
-
Body Protection: A standard laboratory coat is required to protect against incidental skin contact.[1][7]
-
Respiratory Protection: When handling the solid form where dust may be generated, a NIOSH-approved N95 dust mask or higher is necessary to prevent respiratory tract irritation.[2] All handling of the powder should ideally be performed in a chemical fume hood or a well-ventilated area.[1]
Part 2: Emergency Procedures for Spills and Exposure
Accidents, though preventable, require a prepared and immediate response to mitigate harm.
Spill Management Protocol
In the event of a spill, the primary goals are to contain the material, protect personnel, and prevent environmental release.
-
Evacuate and Ventilate: Immediately alert personnel in the area and ensure the space is well-ventilated.[7]
-
Remove Ignition Sources: Although the material has no listed flash point, this is a general best practice for all chemical spills.[1]
-
Contain the Spill: Cover the spill with a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[7][8] Do not use combustible materials like paper towels for the initial containment.[7]
-
Collect the Waste: Using dry cleanup procedures to minimize dust generation, carefully sweep or scoop the contained material into a suitable, sealable container clearly labeled for hazardous waste disposal.[1][7]
-
Decontaminate the Area: Clean the spill surface with a suitable solvent (such as ethanol or acetone), followed by a thorough wash with soap and water.[7] All cleaning materials must also be treated as hazardous waste.
-
Dispose of Waste: The container with the spilled material and contaminated cleaning supplies must be disposed of as hazardous waste according to the procedures outlined in Part 3.[4][8]
First-Aid and Exposure Measures
| Exposure Route | First-Aid Procedure | Source(s) |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation or a rash occurs, seek medical attention. | [3][4][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek immediate medical attention. | [3][4][6] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If you feel unwell or if breathing is difficult, call a poison center or doctor. | [4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell. | [4][6][9] |
Part 3: The Core Disposal Protocol
The cardinal rule for the disposal of this compound is that it must be managed as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the sink. [3][5][8] This is to prevent environmental contamination and ensure compliance with local, state, and federal regulations.[8][10]
Disposal Decision Workflow
The following diagram outlines the logical steps from generating waste to its final, compliant disposal.
Caption: Disposal Workflow for this compound.
Step-by-Step Waste Accumulation Procedure
-
Waste Segregation: Collect waste containing this compound in a dedicated waste stream. Do not mix it with other chemical waste, especially strong oxidizing agents, acids, or bases, to prevent potentially hazardous reactions.[1][7] It should be classified as a non-halogenated, nitroaromatic organic solid waste.
-
Container Selection: Use only robust, leak-proof containers that are chemically compatible with the waste.[7] Whenever possible, the original product container is a good choice for collecting the same waste material.[10] Ensure the container is in good condition with a securely sealing lid.
-
Proper Labeling: All hazardous waste containers must be clearly and accurately labeled.[7][11] The label must include:
-
The full chemical name: "Waste this compound".
-
Clear hazard identification (e.g., "Irritant," "Environmental Hazard").
-
The date accumulation started.
-
The name of the principal investigator or lab group.
-
-
Secure Storage: Store the sealed waste container in a designated and properly signed satellite accumulation area. This area must have secondary containment to capture any potential leaks and should be located away from drains and incompatible materials.[7][11]
-
Arrange for Disposal: Once the container is full or you are finished generating this waste stream, arrange for its collection by a licensed hazardous waste disposal company.[3] In most research institutions, this is handled by the Environmental Health & Safety (EHS) department.
Part 4: The Rationale Behind Nitroaromatic Waste Management
The stringent disposal protocols for this compound and similar nitroaromatic compounds are dictated by their chemical properties. The nitro group (NO₂) makes these compounds toxic and often recalcitrant to natural degradation in the environment, posing long-term risks to aquatic ecosystems.[1][5][12]
The preferred method of destruction employed by professional disposal facilities is high-temperature incineration.[13][14] This process ensures the complete breakdown of the aromatic ring and the conversion of the nitro group into less harmful nitrogen oxides (NOx), which are then removed from the exhaust stream by specialized scrubbers.[13] This methodology guarantees that the hazardous nature of the compound is fully neutralized, which is not achievable through simple chemical neutralization in a laboratory setting or by landfilling.
By adhering to these procedures, you not only ensure the safety of yourself and your colleagues but also uphold the scientific community's commitment to environmental responsibility.
References
- Benchchem. (n.d.). Navigating the Disposal of 3-(4-Hydroxy-phenoxy)-benzaldehyde: A Guide for Laboratory Professionals. Benchchem.
- Santa Cruz Biotechnology, Inc. (n.d.). Material Safety Data Sheet: 4-(Dimethylamino)benzaldehyde. Santa Cruz Biotechnology, Inc.
- Fisher Scientific. (2025). Safety Data Sheet: 2-Nitrobenzaldehyde. Fisher Scientific.
- Aldrich. (2025). Safety Data Sheet: 4-(Dimethylamino)benzaldehyde. Aldrich.
- Benchchem. (n.d.). Navigating the Safe Disposal of 1,3-Dibromo-5-nitrobenzene: A Procedural Guide. Benchchem.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-(Dimethylamino)-benzaldehyde. Carl ROTH.
- Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 4-(dimethylamino)benzaldehyde. Chemos GmbH & Co. KG.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzaldehyde. Carl ROTH.
- Aldrich. (2020). Safety Data Sheet: 4-Nitrobenzaldehyde. Aldrich.
- Sigma-Aldrich. (2025). Safety Data Sheet: 4-nitrobenzaldehyde. Sigma-Aldrich.
- Sigma-Aldrich. (2025). Safety Data Sheet. Sigma-Aldrich.
- Santa Cruz Biotechnology, Inc. (n.d.). Safety Data Sheet: 4-Nitrobenzaldehyde. Santa Cruz Biotechnology, Inc.
- CDH Fine Chemical. (n.d.). Material Safety Data Sheet: 4-NITRO BENZALDEHYDE. CDH Fine Chemical.
- Sigma-Aldrich. (n.d.). 4-Dimethylamino-2-nitrobenzaldehyde 97%. Sigma-Aldrich.
- Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. ATSDR.
- Sciencemadness Wiki. (2025). Proper disposal of chemicals. Sciencemadness Wiki.
- CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org.
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Sigma-Aldrich. (n.d.). 4-Dimethylamino-2-nitrobenzaldehyde 97%. Sigma-Aldrich.
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- 6. cdhfinechemical.com [cdhfinechemical.com]
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- 12. cswab.org [cswab.org]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
